Technical Documentation Center

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

Core Science & Biosynthesis

Foundational

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid Authored by a Senior Application Scientist This guide provides a detailed protocol for the synthesis of (S)-2-(4-Methylpi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

Authored by a Senior Application Scientist

This guide provides a detailed protocol for the synthesis of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid, a key intermediate in pharmaceutical development, particularly in the field of neuropharmacology.[1][2] The unique structure of this compound, featuring a chiral center and a piperazine moiety, makes it a valuable building block for creating therapeutic agents designed to interact with specific biological targets.[1] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of a robust synthetic strategy, the underlying chemical principles, and a detailed, step-by-step experimental procedure.

The synthesis of chiral compounds like the target molecule requires precise control over stereochemistry. The strategy outlined herein focuses on a classical and reliable approach: the synthesis of a racemic mixture followed by chiral resolution. This method is often favored in process development for its robustness and scalability. We will detail the nucleophilic substitution reaction to form the racemic product and the subsequent diastereomeric salt crystallization to isolate the desired (S)-enantiomer.

Section 1: Synthetic Strategy and Core Principles

The overall synthesis is approached in two primary stages:

  • Formation of Racemic 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid: This is achieved via a nucleophilic substitution reaction. 2-Bromo-2-phenylacetic acid is reacted with 1-methylpiperazine. The piperazine nitrogen acts as a nucleophile, displacing the bromide from the alpha-carbon of the phenylacetic acid.

  • Chiral Resolution: The resulting racemic mixture is resolved using a chiral resolving agent. In this guide, we will use (R)-(+)-α-methylbenzylamine as the resolving agent. This amine forms diastereomeric salts with the (S) and (R) enantiomers of the acid. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind Experimental Choices
  • Choice of Halide: 2-Bromo-2-phenylacetic acid is selected as the starting material due to the bromine atom being a good leaving group, facilitating the nucleophilic substitution by the amine.

  • Base and Solvent System: The reaction is performed in a polar aprotic solvent like acetonitrile to dissolve the reactants and facilitate the SN2 reaction mechanism. A mild inorganic base, such as potassium carbonate, is used to neutralize the hydrobromic acid byproduct generated during the reaction, driving the equilibrium towards the product. It also serves to deprotonate the carboxylic acid, which can then be re-protonated during the workup.

  • Chiral Resolving Agent: (R)-(+)-α-Methylbenzylamine is a commercially available and effective resolving agent for racemic carboxylic acids. The choice of the (R)-enantiomer of the resolving agent is crucial for selectively crystallizing the salt of the desired (S)-enantiomer of our product.

Synthetic Pathway Overview

The chemical transformation is illustrated below.

Synthetic_Pathway Start Racemic 2-Bromo-2-phenylacetic Acid + 1-Methylpiperazine Product_Racemic Racemic 2-(4-Methylpiperazin-1-YL) -2-phenylacetic acid Start->Product_Racemic K2CO3, Acetonitrile DiastereomericSalts Diastereomeric Salts (S,R) and (R,R) Product_Racemic:e->DiastereomericSalts:w Ethanol ResolvingAgent +(R)-(+)-α-Methylbenzylamine Separation Fractional Crystallization DiastereomericSalts->Separation S_Salt Insoluble (S,R) Salt Separation->S_Salt Isolation R_Salt Soluble (R,R) Salt Separation->R_Salt Acidification_S Acidification (HCl) S_Salt->Acidification_S FinalProduct (S)-2-(4-Methylpiperazin-1-YL) -2-phenylacetic acid Acidification_S->FinalProduct

Caption: Reaction scheme for the synthesis and resolution of the target compound.

Section 2: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberSupplier PurityAmount (molar eq.)
2-Bromo-2-phenylacetic acid215.044870-65-9>98%1.0
1-Methylpiperazine100.16109-01-3>99%1.1
Anhydrous Potassium Carbonate138.21584-08-7>99%2.5
(R)-(+)-α-Methylbenzylamine121.183886-69-9>99%0.5
Acetonitrile (anhydrous)41.0575-05-8>99.8%-
Ethanol (200 proof)46.0764-17-5>99.5%-
Diethyl Ether74.1260-29-7>99%-
Hydrochloric Acid (2M aq.)36.467647-01-0--
Part A: Synthesis of Racemic 2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-2-phenylacetic acid (21.5 g, 0.1 mol), anhydrous potassium carbonate (34.5 g, 0.25 mol), and 250 mL of anhydrous acetonitrile.

  • Addition of Amine: Begin stirring the suspension. Slowly add 1-methylpiperazine (11.0 g, 0.11 mol) to the mixture via a dropping funnel over 15 minutes. The addition is slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting bromo acid is consumed.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile (2 x 20 mL).

  • Isolation of Racemic Product: Concentrate the filtrate under reduced pressure to obtain a crude solid. Dissolve the solid in 150 mL of deionized water and adjust the pH to ~6.5 with 2M HCl. This protonates the piperazine nitrogen without fully protonating the less basic nitrogen, causing the zwitterionic product to precipitate.

  • Purification: Cool the solution in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with cold diethyl ether (2 x 30 mL). Dry the white solid under vacuum to yield racemic 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid. The expected yield is typically 75-85%.

Part B: Chiral Resolution of the Racemic Mixture
  • Salt Formation: In a 1 L Erlenmeyer flask, dissolve the dried racemic acid (23.4 g, 0.1 mol) in 500 mL of warm ethanol (approx. 60°C). In a separate beaker, dissolve (R)-(+)-α-methylbenzylamine (6.05 g, 0.05 mol) in 50 mL of warm ethanol.

  • Crystallization: Slowly add the amine solution to the acid solution with gentle swirling. Cover the flask and allow it to cool slowly to room temperature. Then, let it stand undisturbed for 24 hours to allow for the selective crystallization of the (S,R)-diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold ethanol. This solid is the enriched (S,R)-salt. The mother liquor contains the enriched (R,S)-salt.

  • Liberation of the (S)-Enantiomer: Suspend the collected crystals in 200 mL of deionized water. Add 2M HCl dropwise with stirring until the pH of the solution is ~6.5. The (S)-enantiomer will precipitate.

  • Final Purification: Cool the suspension in an ice bath for 1 hour. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining chiral amine hydrochloride, and dry under vacuum at 50°C. The final product is (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid. The enantiomeric excess can be determined by chiral HPLC.[3]

Section 3: Experimental Workflow and Logic

The following diagram outlines the logical flow of the entire experimental process, from initial setup to final product characterization.

Experimental_Workflow A Step 1: Reaction Setup (Bromo Acid, K2CO3, Acetonitrile) B Step 2: Add 1-Methylpiperazine A->B C Step 3: Reflux (12-16h) Monitor by TLC B->C D Step 4: Cool & Filter Salts C->D E Step 5: Concentrate Filtrate D->E F Step 6: Aqueous Workup & pH Adjustment (Precipitate Racemate) E->F G Step 7: Isolate & Dry Racemic Product F->G H Step 8: Dissolve Racemate & Chiral Amine in Warm Ethanol G->H Begin Resolution I Step 9: Cool Slowly & Crystallize (24h) H->I J Step 10: Filter to Isolate (S,R)-Diastereomeric Salt I->J K Step 11: Liberate Free Acid (Aqueous HCl, pH 6.5) J->K L Step 12: Isolate, Wash, & Dry Final (S)-Product K->L M Step 13: Characterization (Chiral HPLC, NMR, MS) L->M

Caption: Step-by-step workflow for the synthesis and chiral resolution.

Section 4: Trustworthiness and Self-Validation

To ensure the integrity of the synthesis and the identity of the final product, a series of validation steps are essential.

  • Reaction Monitoring: TLC is a crucial in-process control. A successful reaction will show the disappearance of the starting material spot (2-bromo-2-phenylacetic acid) and the appearance of a new, more polar product spot.

  • Purity Assessment: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

  • Enantiomeric Excess (e.e.): The stereochemical purity of the final (S)-enantiomer must be determined using chiral HPLC. This method can separate and quantify the two enantiomers, providing a precise measure of the resolution's success.[3]

  • Structural Confirmation: The chemical structure of the final product should be unequivocally confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.[4]

This multi-faceted analytical approach provides a self-validating system, ensuring that the final product meets the required standards of identity, purity, and stereochemical integrity.

References

  • Gawalska, A., & Olejniczak, S. (2001). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. Acta poloniae pharmaceutica, 58(4), 269–275. [Link]

  • Alvaro, G., et al. (2004). Enantioselective synthesis of phenylacetamides in the presence of high organic cosolvent concentrations catalyzed by stabilized penicillin G acylase. Effect of the acyl donor. Biotechnology and Bioengineering, 86(4), 449-456. [Link]

  • Wikipedia. (2024). Phenylacetic acid. [Link]

  • Reddy, K. S., et al. (2003). Method for the preparation of piperazine and its derivatives. U.S.
  • Mary, Y. S., et al. (2018). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]

  • El-Awady, D., et al. (2021). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Chirality, 33(5), 233-242. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Bashkatova, A. I., et al. (2009). Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • PubChem. (n.d.). 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Karczmarzyk, Z., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 38(7), 1355-1367. [Link]

  • Kappe, C. O., et al. (2019). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 24(12), 2315. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]

  • Iuliano, A., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 1. [Link]

Sources

Exploratory

Physicochemical properties of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid Executive Summary (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid and its derivatives are pivotal int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

Executive Summary

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid and its derivatives are pivotal intermediates in modern pharmaceutical research, particularly within neuropharmacology.[1][2] A comprehensive understanding of the physicochemical properties of this molecule is fundamental for its effective application in drug discovery and development, influencing everything from reaction kinetics during synthesis to the ultimate bioavailability and pharmacokinetics of a potential drug candidate.[3][4] This guide provides a detailed examination of the structural, physical, and chemical characteristics of this compound. It offers not only a compilation of known and predicted properties but also elucidates the causality behind the experimental methodologies required for their determination. By grounding these properties in the context of drug development principles, such as Lipinski's Rule of Five, this document serves as a critical resource for researchers, scientists, and formulation experts.

Compound Identification and Structure

The foundational step in any physicochemical analysis is the unambiguous identification of the molecule. (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a chiral molecule featuring a phenylacetic acid core functionalized with a 4-methylpiperazine group at the alpha position. This structure contains both an acidic carboxylic acid group and two basic tertiary amine centers within the piperazine ring, making it a zwitterionic compound under certain pH conditions.

IdentifierDataSource
IUPAC Name (2S)-2-(4-methylpiperazin-1-yl)-2-phenylacetic acidN/A
CAS Number 1007877-87-3 ((S)-enantiomer)[5]
Molecular Formula C₁₃H₁₈N₂O₂[5][6]
Molecular Weight 234.30 g/mol [5]
Canonical SMILES CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O[6]
InChIKey OQZOPIFSTNJPIM-UHFFFAOYSA-N[6]

Note: While the specific (S)-enantiomer is the focus, data is sometimes reported for the racemic mixture (CAS: 347186-24-7) or its salts.

Physicochemical Properties and Implications for Drug Development

The therapeutic potential of a molecule is intrinsically linked to its physical and chemical properties. These parameters govern how the compound will behave in both chemical and biological systems.

Summary of Physicochemical Data
PropertyValue (Experimental or Predicted)Significance in Drug Development
Melting Point Data not readily availableInfluences compound purity, stability, and choice of formulation process.
Predicted XlogP -0.9Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive diffusion across lipid membranes.[6]
pKa (acidic) ~4.0 (Predicted for carboxylic acid)Determines the ionization state and solubility in the acidic environment of the stomach.
pKa (basic) ~7.5 and ~3.0 (Predicted for piperazine nitrogens)Governs ionization and solubility in the neutral to slightly alkaline pH of the intestines.
Hydrogen Bond Donors 1 (from the carboxylic acid OH)Conforms to Lipinski's Rule of Five.[7][8]
Hydrogen Bond Acceptors 4 (2 oxygens, 2 nitrogens)Conforms to Lipinski's Rule of Five.[7][8]
Analysis in the Context of Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[7][8][9][10]

  • Molecular Weight: At 234.30 g/mol , it is well under the 500 Da limit.[7][9]

  • LogP: The predicted XlogP of -0.9 is below the maximum of 5.[6][7] This high polarity suggests that while aqueous solubility will be high, the molecule may rely on active transport mechanisms rather than passive diffusion to cross biological membranes.

  • Hydrogen Bond Donors: With one H-bond donor, it meets the criterion of ≤ 5.[7]

  • Hydrogen Bond Acceptors: With four H-bond acceptors, it meets the criterion of ≤ 10.[7]

Experimental Methodologies: A Practical Guide

Accurate and reproducible experimental data is the cornerstone of chemical research. The protocols described below are designed to be self-validating and provide a clear rationale for each step.

Protocol for pKa Determination via Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination because it directly measures the change in pH of a solution as a function of added acid or base.[11] This allows for the precise identification of the inflection points where the analyte is 50% ionized, which, according to the Henderson-Hasselbalch equation, is where pH equals pKa.[12] For a molecule with multiple ionizable centers like this one, this method can resolve the different pKa values.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25°C).[11]

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A co-solvent like methanol or ethanol may be used if aqueous solubility is insufficient, but its concentration should be kept minimal (<5%) and consistent.

  • Ionic Strength Adjustment: Add a concentrated solution of a neutral salt (e.g., KCl) to the sample solution to achieve a final ionic strength of ~0.15 M. This minimizes fluctuations in activity coefficients during the titration.[11]

  • Initial Titration (Acidic pKa):

    • Place the solution in a jacketed beaker to maintain constant temperature and use a magnetic stirrer for continuous mixing.

    • Begin titrating with a standardized solution of 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Back Titration (Basic pKa):

    • To the same solution (or a freshly prepared one), add a stoichiometric excess of standardized 0.1 M HCl to fully protonate all basic sites.

    • Titrate this acidified solution with the standardized 0.1 M NaOH solution, again recording pH after each incremental addition.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peaks of the first derivative plot correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points.[13]

Workflow Visualization: pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Calibrate pH Meter prep_sample Prepare Analyte Solution (Known Concentration) start->prep_sample adjust_I Adjust Ionic Strength (e.g., 0.15M KCl) prep_sample->adjust_I titrate Titrate with Standardized 0.1M NaOH adjust_I->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derivative Calculate 1st Derivative (ΔpH/ΔV) plot->derivative pKa Identify Half-Equivalence Points pH = pKa derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[14] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by allowing sufficient time for dissolution. This contrasts with kinetic solubility methods, which can overestimate solubility by forming supersaturated solutions.[4]

Step-by-Step Protocol:

  • System Preparation: Prepare the desired solvent systems. For drug development, this typically includes purified water, phosphate-buffered saline (PBS) at pH 7.4, and simulated gastric fluid (e.g., 0.1 M HCl).[14]

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate the required duration.

  • Phase Separation: Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step. Centrifugation at high speed followed by careful removal of the supernatant is common.[4] Alternatively, filtration through a low-binding filter (e.g., PVDF) can be used, though one must account for potential adsorption of the compound to the filter material.[4]

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The result is reported in units such as mg/mL or µM.

Workflow Visualization: Shake-Flask Solubility

Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Quantification start Add Excess Solid to Solvent (e.g., PBS) agitate Agitate at Constant Temp (24-48 hours) start->agitate separate Centrifuge or Filter to Remove Solid agitate->separate supernatant Collect Clear Supernatant separate->supernatant quantify Analyze Concentration (e.g., HPLC, UV-Vis) supernatant->quantify result Calculate Solubility (mg/mL or µM) quantify->result

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Conclusion

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid presents a physicochemical profile that is highly favorable for drug development, characterized by low molecular weight, high polarity, and full compliance with Lipinski's Rule of Five. Its zwitterionic nature, conferred by the carboxylic acid and piperazine groups, dictates a strong pH-dependent solubility, a critical factor for absorption in the gastrointestinal tract. The robust experimental protocols detailed in this guide for determining key parameters like pKa and solubility provide the necessary framework for researchers to accurately characterize this molecule. This foundational data is indispensable for guiding formulation strategies, predicting in vivo behavior, and ultimately unlocking the full therapeutic potential of this important pharmaceutical intermediate.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • GARDP Revive. Lipinski's Rule of 5. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Apostolov, S., & Vastag, G. (2020). Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis, 3(1), 171-177. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). From: Intro to Org, Lab. Tech: A microscale approach. Bellevue College. [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa. [Link]

  • Bergström, C. A. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Hendriks, G., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. [Link]

  • University of Washington. (2017, February 15). Spectrophotometric Determination of pKa of Phenol Red. [Link]

  • PubChemLite. (n.d.). 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2). [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of (S)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid

This guide outlines the spectroscopic characterization of (S)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid , a critical chiral intermediate often used in the synthesis of semi-synthetic antibiotics and neuropharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of (S)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid , a critical chiral intermediate often used in the synthesis of semi-synthetic antibiotics and neuropharmacological agents.[1]

[1]

Executive Summary & Compound Identity

Compound Name: (S)-2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid CAS Number: 347186-24-7 (Generic/Racemate), 1214023-91-2 (HCl Salt) Molecular Formula:


Molecular Weight:  234.30  g/mol
Appearance:  White to off-white crystalline solid (typically isolated as the dihydrochloride salt for stability).[1][2][3]
Core Utility

This moiety serves as a chiral "privileged structure" in medicinal chemistry.[1] The phenylglycine backbone provides steric bulk and lipophilicity, while the N-methylpiperazine tail introduces basicity and solubility, often acting as a bioisostere for other diamines in GPCR ligands and beta-lactam side chains.[1]

Synthesis & Stereochemical Integrity (Expertise & Logic)

To understand the spectroscopic data, one must understand the origin of the sample.[1] The most robust synthesis involves the nucleophilic substitution of (R)-


-bromophenylacetic acid  with N-methylpiperazine .[1]
  • Mechanism:

    
     displacement.[1]
    
  • Stereochemistry: The reaction proceeds with inversion of configuration .[1] Starting from the (R)-bromo acid yields the (S)-amino acid .[1]

  • Impurity Profile: Common impurities include the elimination product (phenylglyoxylic acid derivative) or the bis-alkylated species.[1]

Synthesis Workflow & Logic

Synthesis Start (R)-alpha-Bromophenylacetic Acid (Stereocenter Source) Transition Transition State (Walden Inversion) Start->Transition SN2 Attack Reagent N-Methylpiperazine (Nucleophile) Reagent->Transition Product (S)-2-(4-Methylpiperazin-1-yl)- 2-phenylacetic acid (Target) Transition->Product Inversion (R -> S)

Figure 1: Stereoselective synthesis pathway via SN2 inversion.

Spectroscopic Data: The Core Analysis

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-


 is the preferred solvent due to the zwitterionic nature of the free acid and the solubility of the HCl salt.[1] 

can be used but may obscure exchangeable protons.[1]

H NMR (400 MHz, DMSO-

)

Note: Data presented for the Dihydrochloride Salt form.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
12.50 br s1HCOOHCarboxylic acid proton; broad due to H-bonding.[1]
10.80 br s1H

Protonated piperazine nitrogen (salt form).[1]
7.55 – 7.30 m5HAr-HPhenyl ring protons; typical aromatic multiplet.[1]
4.65 s1H

-CH
The chiral center.[1] Deshielded by the phenyl ring and the nitrogen.[1]
3.40 – 3.00 m4HPip-CH2Piperazine protons adjacent to the chiral center nitrogen.[1]
3.00 – 2.80 m4HPip-CH2Piperazine protons adjacent to the N-methyl group.[1]
2.75 s3HN-

N-Methyl group.[1] Downfield shifted in salt form (vs ~2.2 ppm in free base).[1]

C NMR (100 MHz, DMSO-

)
Chemical Shift (

, ppm)
AssignmentStructural Logic
170.5 C=O Carbonyl carbon of the carboxylic acid.[1]
134.2 Ar-C (ipso) Quaternary aromatic carbon attached to the chiral center.[1]
129.5, 129.0, 128.5 Ar-CH Aromatic methine carbons (ortho, meta, para).[1]
72.1

-CH
The chiral methine.[1] Significantly deshielded by N and COOH.[1]
52.4 Pip-CH2 Piperazine carbons closer to the chiral center.[1]
48.8 Pip-CH2 Piperazine carbons closer to the methyl group.[1]
42.5 N-

N-Methyl carbon.[1]
B. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode).[1] Theoretical Exact Mass (


):  235.1441 Da (

).[1]
Fragmentation Pattern (MS/MS)

The fragmentation is driven by the stability of the piperazine ring and the benzylic position.[1]

  • Parent Ion:

    
     235 
    
    
    
  • Primary Fragment:

    
     190 
    
    
    
    . Loss of the carboxylic acid group (45 Da) is the dominant pathway, leaving a stabilized benzylic carbocation/ammonium species.[1]
  • Secondary Fragment:

    
     113. Characteristic 
    
    
    
    -methylpiperazine fragment.[1]
  • Tropylium Ion:

    
     91.[1] Characteristic of benzyl-containing compounds.
    

MassSpec Parent Parent Ion [M+H]+ = 235 Frag1 Decarboxylation [M - COOH]+ = 190 Parent->Frag1 - COOH (45 Da) Frag3 N-Methylpiperazine frag m/z = 113 Parent->Frag3 Cleavage Frag2 Tropylium Ion [C7H7]+ = 91 Frag1->Frag2 Benzyl Cleavage

Figure 2: Proposed ESI-MS fragmentation pathway.

C. Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state).[1]

Wavenumber (

)
IntensityAssignmentNotes
2800 – 3100 Broad, StrongO-H / N-H strOverlap of carboxylic acid O-H and ammonium N-H stretches (salt form).[1]
1725 StrongC=O strCharacteristic carboxylic acid carbonyl.
1600, 1495 MediumC=C strAromatic ring skeletal vibrations.
1455 MediumC-H bendAlkane bending (piperazine ring).[1]
1210 StrongC-O / C-NC-O stretch of acid and C-N stretch of amine.
730, 695 StrongAr-H bendMonosubstituted benzene ring (out-of-plane bending).[1]

Quality Control: Establishing Enantiomeric Purity

For drug development, distinguishing the (S)-enantiomer from the (R)-enantiomer is paramount.[1]

1. Optical Rotation:

  • Specific Rotation

    
    :  Typically +140° to +150°  (
    
    
    
    , 1N HCl) for the (S)-isomer.[1]
  • Note: The sign of rotation is highly solvent and pH-dependent for amino acids.[1] Always compare against a certified standard.

2. Chiral HPLC Method (Self-Validating Protocol):

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Logic: The basic modifier (diethylamine) is required to suppress ionization of the carboxylic acid and amine, ensuring sharp peak shapes and proper interaction with the chiral stationary phase.[1]

References

  • PubChem. (2025).[1][3] 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid.[1][3][4][5] National Library of Medicine.[1] [Link]

  • Mishra, B. K., et al. (2009).[1][6] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, M607.[1][6] (Used for comparative NMR assignment logic). [Link]

Sources

Exploratory

The Art of Asymmetry: A Technical Guide to the Enantioselective Synthesis of α-Aryl Carboxylic Acids

Introduction: The Significance of a Single Stereocenter α-Aryl carboxylic acids are a cornerstone of the pharmaceutical industry, most notably represented by the profen class of non-steroidal anti-inflammatory drugs (NSA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Single Stereocenter

α-Aryl carboxylic acids are a cornerstone of the pharmaceutical industry, most notably represented by the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1][2] The biological activity of these compounds is intimately tied to their stereochemistry at the α-position. For instance, (S)-naproxen is 28 times more potent as an inhibitor of prostaglandin synthesis than its (R)-enantiomer.[1] This stark difference in efficacy underscores the critical importance of enantioselective synthesis in producing safe and effective therapeutics. This guide provides an in-depth exploration of the core modern strategies for achieving high enantioselectivity in the synthesis of α-aryl carboxylic acids, offering both theoretical understanding and practical insights for researchers in drug discovery and development.

Strategic Approaches to Enantioselective α-Arylation

The construction of the chiral α-aryl carboxylic acid motif can be broadly categorized into several key strategies. This guide will focus on three dominant and versatile approaches:

  • Asymmetric Hydrogenation: The enantioselective reduction of a prochiral α,β-unsaturated carboxylic acid precursor.

  • Enantioselective Cross-Coupling Reactions: The direct formation of the α-aryl C-C bond on a pre-functionalized carboxylic acid derivative.

  • Biocatalytic Methods: The use of enzymes to achieve high stereoselectivity under mild reaction conditions.

Asymmetric Hydrogenation: A Powerful and Atom-Economical Approach

Asymmetric hydrogenation is a highly efficient and atom-economical method for setting the stereocenter of α-aryl carboxylic acids.[3][4] This strategy typically involves the hydrogenation of an α-aryl acrylic acid derivative using a chiral transition metal catalyst.

Mechanism and Catalyst Design

The most successful catalysts for this transformation are typically based on rhodium or ruthenium complexes with chiral phosphine ligands. The mechanism generally involves the coordination of the olefin and the carboxylate group to the metal center, followed by the stereoselective migratory insertion of hydrogen. The choice of chiral ligand is paramount in dictating the facial selectivity of the hydrogen addition.

Diagram 1: Generalized Catalytic Cycle for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Cycle Catalyst_Precursor [M(L*)]+ Substrate_Complex Substrate Coordination Catalyst_Precursor->Substrate_Complex + Substrate Hydride_Complex Oxidative Addition of H2 Substrate_Complex->Hydride_Complex + H2 Migratory_Insertion Migratory Insertion Hydride_Complex->Migratory_Insertion Stereoselective Hydride Transfer Product_Complex Product Coordination Migratory_Insertion->Product_Complex Product_Complex->Catalyst_Precursor - Product Product Chiral α-Aryl Carboxylic Acid Product_Complex->Product

Caption: A simplified catalytic cycle for transition metal-catalyzed asymmetric hydrogenation.

Key Catalyst Systems and Performance

Several catalyst systems have demonstrated exceptional performance in the asymmetric hydrogenation of α-aryl acrylic acids. Below is a comparison of some leading examples.

Catalyst SystemSubstrate ExampleCatalyst Loading (mol%)Yield (%)ee (%)Reference
Ru-Ferrocene Complex2-(4-isobutylphenyl)acrylic acid0.02>97>97[3]
Rh-PhosphoramiditeStyrene (hydroaminocarbonylation)Not specifiedHighHigh[3]
Ni-Diphosphineα-Aryl acrylic acids0.01-0.1up to 99up to 99.4[4]
Co-Carboxylic Acid Ligand2-(6-methoxynaphthalen-2-yl)acrylic acidNot specifiedHighHigh[3]
Experimental Protocol: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Aryl-Acrylic Acids

This protocol is a representative example of an efficient and scalable asymmetric hydrogenation.[4]

Materials:

  • α-Aryl acrylic acid (1.0 mmol)

  • Ni(OAc)₂·4H₂O (0.01 mmol, 1 mol%)

  • Chiral diphosphine ligand (e.g., (R,R)-QuinoxP*) (0.011 mmol, 1.1 mol%)

  • Methanol (5 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, a 10 mL autoclave is charged with Ni(OAc)₂·4H₂O and the chiral diphosphine ligand.

  • Methanol is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst.

  • The α-aryl acrylic acid substrate is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged with hydrogen gas (3 cycles).

  • The reactor is pressurized with hydrogen gas (e.g., 50 atm) and stirred at a specified temperature (e.g., 60 °C) for the designated time (e.g., 12 hours).

  • After cooling to room temperature and venting the hydrogen, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to afford the chiral α-aryl carboxylic acid.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Enantioselective Cross-Coupling Reactions: Direct Arylation Strategies

Enantioselective cross-coupling reactions offer a more direct approach to α-aryl carboxylic acids by forming the C-C bond at the α-position of a carboxylic acid derivative.[5] These methods often employ palladium or nickel catalysts with chiral ligands.

Key Methodologies
  • Suzuki-Miyaura Coupling: This reaction couples an α-bromoester with an arylboronic acid. The use of a chiral ligand on the palladium or nickel catalyst induces asymmetry.[3][6]

  • α-Arylation of Ester Enolates: The direct arylation of a pre-formed ester enolate with an aryl halide or triflate is a powerful method.[7][8] The challenge lies in controlling the enolate geometry and preventing racemization of the product.

Diagram 2: Enantioselective Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_catalysis Catalytic System alpha_bromoester α-Bromoester Reaction_Mixture Reaction Mixture alpha_bromoester->Reaction_Mixture arylboronic_acid Arylboronic Acid arylboronic_acid->Reaction_Mixture Pd_catalyst Pd(0) Catalyst Pd_catalyst->Reaction_Mixture chiral_ligand Chiral Ligand chiral_ligand->Reaction_Mixture base Base base->Reaction_Mixture Hydrolysis Hydrolysis Reaction_Mixture->Hydrolysis Workup Final_Product Enantioenriched α-Aryl Carboxylic Acid Hydrolysis->Final_Product

Caption: A workflow for the synthesis of α-aryl carboxylic acids via Suzuki-Miyaura coupling.

Performance of Cross-Coupling Reactions
Reaction TypeCatalyst SystemSubstrate 1Substrate 2Yield (%)ee (%)Reference
Suzuki-MiyauraFe-catalyst with chiral ligandAryl borateα-bromoesterHighHigh[3]
Hiyama CouplingNiCl₂·glyme, (S,S)-ligandArylsilaneα-bromoester8489[8]
α-ArylationPd₂(dba)₃, (R)-H₈-BINOL-phosphineSilyl ketene acetalAryl triflateHighup to 92[8]
Reductive CouplingNi-catalyst, chiral BiOX ligandα-chloroester(hetero)aryl iodideGoodGood[9]
Experimental Protocol: Palladium-Catalyzed Asymmetric α-Arylation of an Ester Enolate[8]

Materials:

  • Aryl triflate (1.0 mmol)

  • Silyl ketene acetal (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • (R)-H₈-BINOL-derived monophosphine ligand (0.06 mmol, 6 mol%)

  • Mild base/activator (e.g., ZnF₂) (1.2 mmol)

  • Toluene (5 mL)

Procedure:

  • A flame-dried Schlenk tube is charged with Pd₂(dba)₃ and the chiral phosphine ligand under an inert atmosphere (e.g., argon).

  • Toluene is added, and the mixture is stirred at room temperature for 20 minutes.

  • The aryl triflate, silyl ketene acetal, and the mild base are added sequentially.

  • The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated.

  • The crude product is purified by flash chromatography to yield the enantioenriched α-aryl ester.

  • The ester is then hydrolyzed (e.g., using LiOH in THF/water) to afford the corresponding α-aryl carboxylic acid.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Biocatalytic Approaches: Green and Highly Selective Syntheses

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral α-aryl carboxylic acids.[10][11] Enzymes can operate under mild conditions (aqueous media, room temperature) and often exhibit exquisite stereoselectivity.

Key Enzymatic Strategies
  • Kinetic Resolution: An enzyme selectively transforms one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. Esterases are commonly used to selectively hydrolyze one enantiomer of a racemic α-aryl ester.[11]

  • Asymmetric Decarboxylation: Enzymes like arylmalonate decarboxylase (AMDase) can catalyze the desymmetrization of a prochiral arylmalonic acid to produce a chiral α-arylpropionic acid.[10]

Diagram 3: Biocatalytic Routes to Enantioenriched α-Aryl Carboxylic Acids

Biocatalysis_Routes cluster_kinetic_resolution Kinetic Resolution cluster_asymmetric_decarboxylation Asymmetric Decarboxylation Racemic_Ester Racemic α-Aryl Ester Esterase Esterase Racemic_Ester->Esterase Enantioenriched_Acid (S)-α-Aryl Carboxylic Acid Esterase->Enantioenriched_Acid Unreacted_Ester (R)-α-Aryl Ester Esterase->Unreacted_Ester Arylmalonic_Acid Arylmalonic Acid AMDase Arylmalonate Decarboxylase (AMDase) Arylmalonic_Acid->AMDase Chiral_Propionic_Acid Chiral α-Arylpropionic Acid AMDase->Chiral_Propionic_Acid

Caption: Comparison of kinetic resolution and asymmetric decarboxylation in biocatalysis.

Performance of Biocatalytic Methods
Enzymatic MethodEnzymeSubstrateProductee (%)Reference
Kinetic ResolutionEsterase (mutant M3)Racemic naproxen ethyl ester(S)-Naproxen91[11]
Kinetic ResolutionEsterase (mutant M3)Racemic ketoprofen ethyl ester(S)-Ketoprofen>95[11]
Asymmetric DecarboxylationArylmalonate Decarboxylase (AMDase)Arylmalonic acidsα-Arylpropionic acidsHigh[10]
Experimental Protocol: Whole-Cell Biocatalytic Resolution of Racemic Naproxen Ethyl Ester[12]

Materials:

  • Engineered E. coli cells expressing the desired esterase mutant.

  • Racemic naproxen ethyl ester.

  • Phosphate buffer (e.g., pH 7.5).

  • Bioreactor or shaker flask.

Procedure:

  • Cultivate the engineered E. coli strain under appropriate conditions to induce enzyme expression.

  • Harvest the cells by centrifugation and wash with buffer.

  • The whole-cell catalyst can be used directly or after a freeze-thaw cycle to increase cell permeability.

  • Suspend the cells in the phosphate buffer in a bioreactor.

  • Add the racemic naproxen ethyl ester substrate to the cell suspension.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the conversion and the enantiomeric excess of the produced (S)-naproxen.

  • Once the desired conversion is reached, stop the reaction by separating the cells (e.g., centrifugation).

  • Acidify the supernatant to precipitate the (S)-naproxen.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the enantioenriched (S)-naproxen.

Conclusion and Future Outlook

The enantioselective synthesis of α-aryl carboxylic acids has matured significantly, with robust and scalable methods available through asymmetric hydrogenation, cross-coupling, and biocatalysis. The choice of the optimal method depends on factors such as substrate availability, cost of the catalyst, and desired scale of the reaction. Future developments will likely focus on the use of more sustainable and earth-abundant metal catalysts, the discovery of novel enzyme variants with broader substrate scopes, and the development of C-H activation strategies for even more direct and efficient syntheses.[12][13] The continued innovation in this field is crucial for the efficient and responsible production of chiral pharmaceuticals.

References

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. Available at: [Link]

  • Novel catalytic enantioselective protonation (proton transfer) in Michael addition of benzenethiol to α-acrylacrylates: synthesis of (S)-naproxen and α-arylpropionic acids or esters - RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC - NIH. Available at: [Link]

  • Novel asymmetric catalytic synthesis method of (S)-naproxen - Google Patents.
  • Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids - Frontiers. Available at: [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • General Synthesis of Chiral α,α-Diaryl Carboxamides by Enantioselective Palladium-Catalyzed Cross-Coupling - PubMed. Available at: [Link]

  • Palladium-Catalyzed a-Arylation of Trimethylsilyl Enolates of Esters and Imides. High Functional Group Tolerance and Stereoselective Synthesis of a-Aryl Carboxylic Acid Derivatives | The Hartwig Group. Available at: [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids. Available at: [Link]

  • Catalytic asymmetric synthesis using feedstocks: an enantioselective route to 2-arylpropionic acids and 1-arylethyl amines via hydrovinylation of vinyl arenes - PubMed. Available at: [Link]

  • Synthesis of α‐aryl carboxylic acids via a) asymmetric catalytic... - ResearchGate. Available at: [Link]

  • Enantioenriched α-aryl carboxylic acid derivatives - ResearchGate. Available at: [Link]

  • Naproxen Derivatives by Enantioselective Decarboxylation - Scite.ai. Available at: [Link]

  • An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters | Journal of the American Chemical Society. Available at: [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis - Frontiers. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient Chemoenzymatic Synthesis of α-Aryl Aldehydes as Intermediates in C–C Bond Forming Biocatalytic Cascades | ACS Catalysis. Available at: [Link]

  • Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids - PubMed. Available at: [Link]

  • Chiral auxiliary - Wikipedia. Available at: [Link]

  • Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts - Xingwei Li. Available at: [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids - RSC Publishing. Available at: [Link]

  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids - PMC. Available at: [Link]

  • Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - PMC. Available at: [Link]

  • Asymmetric hydrogenation of an α-unsaturated carboxylic acid catalyzed by intact chiral transition metal carbonyl clusters – diastereomeric control of enantioselectivity - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - eScholarship.org. Available at: [Link]

  • Publications | The Hartwig Group. Available at: [Link]

  • Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - RSC Publishing. Available at: [Link]

  • Enantioselective Synthesis of Acyclic α-Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation - NIH. Available at: [Link]

  • Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chiral-Modified Palladium Catalyst - Scholar Commons. Available at: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) - Via Medica Journals. Available at: [Link]

  • Enantioselective α‐Allylation of Carboxylic Acids. - ResearchGate. Available at: [Link]

  • Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels - DSpace@MIT. Available at: [Link]

  • Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - MDPI. Available at: [Link]

  • Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC. Available at: [Link]

  • Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Available at: [Link]

  • Asymmetric synthesis of (S)-ibuprofen by esterification with amides of (S)-lactic acid as chiral auxiliaries: Experimental and theoretical results | Request PDF - ResearchGate. Available at: [Link]

  • Chiral auxiliary-mediated asymmetric induction in a thermal inverse electron demand hetero-Diels-Alder reaction. Enantioselective synthesis of the taxol A-ring side chain | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

Sources

Foundational

A Technical Guide to the Biological Activity of Piperazine-Containing Compounds

Authored for Drug Development Professionals, Researchers, and Scientists Executive Summary The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1] Its unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties has established it as a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by piperazine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. We will examine key therapeutic areas where piperazine derivatives have made a significant impact, including oncology, infectious diseases, and central nervous system disorders.

The Piperazine Core: A Privileged Scaffold in Medicinal Chemistry

The remarkable utility of the piperazine moiety stems from a confluence of advantageous structural and chemical properties.[4][5]

  • Structural & Physicochemical Properties : The piperazine ring can adopt both chair and boat conformations, allowing it to fit optimally into a wide variety of enzyme active sites and receptor pockets.[6] The two nitrogen atoms are key synthetic handles, enabling systematic modifications that fine-tune critical drug-like properties such as solubility, lipophilicity, metabolic stability, and basicity (pKa).[4] These modifications are crucial for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5][7] Furthermore, the nitrogens act as hydrogen bond acceptors and donors, facilitating strong, noncovalent interactions with biological targets.[6][7]

  • Synthetic Versatility : The reactivity of the two nitrogen atoms allows for the straightforward synthesis of N,N'-disubstituted piperazines. This disubstitution is a powerful strategy for modulating target specificity and selectivity, as well as for linking different pharmacophores to create multi-target ligands.[4]

The success of this scaffold is evidenced by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, such as the anticancer agent imatinib, the antibiotic ciprofloxacin, and the antipsychotic aripiprazole.[8]

Anticancer Activity

Piperazine derivatives have emerged as a highly promising class of anticancer agents, targeting various hallmarks of cancer.[3][9][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which piperazine compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Many piperazine-containing drugs, like Imatinib (Gleevec), are designed to occupy the ATP-binding pocket of specific kinases, preventing the phosphorylation of downstream substrates and thereby halting oncogenic signaling.

Diagram: Simplified Kinase Inhibition by a Piperazine-Containing Drug

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase Kinase Kinase Domain (e.g., ABL, KIT) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Uncontrolled Cell Proliferation & Survival pSubstrate->Proliferation Activates Pathway PiperazineDrug Piperazine Inhibitor (e.g., Imatinib) PiperazineDrug->Kinase Binds to ATP Pocket BLOCKS

Caption: Piperazine kinase inhibitors competitively block the ATP-binding site.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To evaluate the anticancer potential of novel piperazine compounds, a primary and robust method is the MTT assay, which measures cell viability.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine test compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Self-Validation & Causality: The inclusion of a known cytotoxic agent as a positive control validates the assay's responsiveness. The vehicle control establishes the baseline for 100% viability, ensuring that any observed cytotoxicity is due to the compound itself and not the solvent.

Antimicrobial and Antifungal Activity

The piperazine scaffold is a key component in many anti-infective agents. Its ability to penetrate bacterial membranes and interact with essential enzymes makes it a valuable pharmacophore in this field.

Mechanism of Action

The antimicrobial effects of piperazine derivatives are diverse. In fluoroquinolone antibiotics like ciprofloxacin, the piperazine moiety enhances bacterial uptake and binding to DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. For antifungal agents, some piperazine derivatives are thought to disrupt the fungal cell membrane or interfere with key metabolic pathways.[6] Structure-activity relationship (SAR) studies have shown that incorporating lipophilic aryl groups can enhance penetration into bacterial cells.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for its determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus, C. albicans) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the piperazine test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Table 1: Example MIC Data for a Hypothetical Piperazine Compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292138
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Candida albicansATCC 900284

Central Nervous System (CNS) Activity

Piperazine derivatives are renowned for their profound effects on the central nervous system, forming the backbone of many antipsychotic, antidepressant, and anxiolytic drugs.[11][12]

Mechanism of Action: Receptor Modulation

The CNS activity of piperazine compounds is primarily driven by their interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. For example, the atypical antipsychotic aripiprazole utilizes its piperazine moiety to act as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at 5-HT2A receptors. This complex pharmacological profile helps to stabilize dopaminergic and serotonergic neurotransmission. The basic nitrogen of the piperazine ring is often crucial for forming a salt bridge with an acidic residue (e.g., Aspartate) in the receptor's binding pocket.

Diagram: General Workflow for CNS Drug Evaluation

CNS_Workflow cluster_0 In Vitro / In Silico cluster_1 In Vivo / Behavioral A Compound Synthesis (Piperazine Derivatives) B Computational Docking (Target Receptors) A->B C Receptor Binding Assays (Determine Ki) B->C D Animal Model of Disease (e.g., Schizophrenia, Anxiety) C->D Promising Hits G Lead Optimization C->G E Behavioral Tests (e.g., Open Field, Forced Swim) D->E F Pharmacokinetic Studies (Brain Penetration) E->F F->G

Sources

Exploratory

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary: (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, combining a stereodefined α-phenylacetic acid core with a phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, combining a stereodefined α-phenylacetic acid core with a pharmacologically significant N-methylpiperazine moiety, positions it as a high-value intermediate for complex active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of its stereoselective synthesis, physicochemical properties, and critical applications, with a particular focus on its role in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib. We will delve into field-proven protocols for its preparation and quality control, offering researchers and drug development professionals the technical insights required to effectively leverage this compound in their synthetic programs.

Introduction: The Strategic Importance of Chiral Piperazinyl Phenylacetic Acids

Chirality is a fundamental principle in drug design, as the stereochemistry of a molecule often dictates its pharmacological and toxicological profile.[1] Enantiomers of a chiral drug can exhibit vastly different potencies and effects, making access to enantiomerically pure building blocks a critical requirement for the development of safe and effective medicines.[2]

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid belongs to a privileged class of compounds. The phenylacetic acid framework is a common feature in numerous APIs, while the piperazine ring is one of the most frequently utilized heterocycles in drug discovery, often incorporated to enhance solubility, modulate basicity, and serve as a scaffold for interacting with biological targets.[3][4] The specific (S)-configuration at the α-carbon of this molecule is crucial for its application in synthesizing targeted therapies, where precise three-dimensional orientation is necessary for optimal binding to enzymes or receptors. Its hydrochloride salt is often used to improve stability and handling properties.[5]

Stereoselective Synthesis: Pathways to Enantiopurity

The generation of the single (S)-enantiomer is the most critical challenge in the synthesis of this building block. Two primary strategies are employed in industrial and research settings: the classical resolution of a racemic mixture and, more recently, direct asymmetric synthesis. The choice between these pathways is often a balance between upfront development time, cost of goods, and atom economy.

Overview of Synthetic Approaches

The two divergent strategies for obtaining the target chiral acid are illustrated below. Pathway A is a traditional and robust method, while Pathway B represents a more modern and efficient, though potentially more complex, approach.

G start Racemic Starting Materials (e.g., 2-Bromo-2-phenylacetic ester, 1-Methylpiperazine) racemic_acid Racemic 2-(4-Methylpiperazin-1-YL) -2-phenylacetic Acid start->racemic_acid   Racemic Synthesis asymmetric_syn Direct Asymmetric Synthesis (e.g., Enzymatic DKR) start->asymmetric_syn Pathway B: Asymmetric Synthesis   resolution Diastereomeric Salt Formation (Chiral Resolving Agent) racemic_acid->resolution Pathway A: Classical Resolution separation Fractional Crystallization & Salt Break resolution->separation final_product (S)-2-(4-Methylpiperazin-1-YL) -2-phenylacetic Acid separation->final_product asymmetric_syn->final_product

Caption: Divergent strategies for the synthesis of the target (S)-chiral acid.

Pathway A: Chiral Resolution of Racemic Acid

This method remains a widely used and reliable approach, particularly for large-scale manufacturing. It involves the non-stereoselective synthesis of the racemic acid followed by separation using a chiral resolving agent.[6]

Experimental Protocol: Synthesis and Resolution

Step 1: Synthesis of Racemic 2-(4-Methylpiperazin-1-YL)-2-phenylacetic Acid

  • Reaction Setup: To a stirred solution of 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask, add potassium carbonate (2.5 equivalents) as a base.

  • Nucleophilic Substitution: Add a solution of ethyl 2-bromo-2-phenylacetate (1.0 equivalent) dropwise at room temperature. The causality here is a standard SN2 reaction where the secondary amine of the piperazine displaces the bromide.

  • Reaction Monitoring: Heat the mixture to 60-70°C and monitor the reaction by TLC or HPLC until the starting bromoester is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in ethanol and add an aqueous solution of sodium hydroxide (2.0 equivalents). Heat the mixture to reflux for 2-3 hours to saponify the ester.

  • Isolation: Cool the mixture, evaporate the ethanol, and dilute with water. Wash with a nonpolar solvent (e.g., methyl tert-butyl ether) to remove any non-acidic impurities. Carefully acidify the aqueous layer with 2N HCl to a pH of ~6. The racemic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Step 2: Diastereomeric Salt Formation and Resolution

  • Salt Formation: Dissolve the racemic acid (1.0 equivalent) in a hot solvent, typically methanol or ethanol. In a separate flask, dissolve a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine (0.5-0.6 equivalents), in the same solvent. The sub-stoichiometric amount of resolving agent is a key process optimization; it enriches the precipitate in the desired diastereomeric salt, leaving the more soluble diastereomer in the mother liquor.[7]

  • Crystallization: Slowly add the resolving agent solution to the hot acid solution. Allow the mixture to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration. The solid is the diastereomeric salt of (S)-acid with the (R)-amine. The enantiomeric excess (e.e.) of the salt should be checked at this stage by chiral HPLC after liberating a small sample of the acid.

  • Salt Break (Liberation of the Chiral Acid): Suspend the diastereomeric salt in a biphasic system of water and an organic solvent like dichloromethane. Add an aqueous acid (e.g., 1N HCl) to protonate the carboxylic acid and form the hydrochloride salt of the resolving agent, which partitions into the aqueous phase.

  • Final Product: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid.

| Table 1: Common Chiral Resolving Agents for Carboxylic Acids | | :--- | :--- | | Resolving Agent | Type | Typical Solvents | | (R)-(+)-α-Methylbenzylamine | Basic | Methanol, Ethanol, Isopropanol | | (S)-(-)-α-Methylbenzylamine | Basic | Methanol, Ethanol, Isopropanol | | Cinchonidine | Basic | Acetone, Ethyl Acetate | | (1R,2S)-(-)-Ephedrine | Basic | Ethanol, Acetone | | (R)-(+)-1-(1-Naphthyl)ethylamine | Basic | Acetonitrile, Ethanol |

Pathway B: Direct Asymmetric Synthesis

Modern synthetic methods aim to avoid the inherent 50% material loss of classical resolution by establishing the stereocenter in an enantioselective manner.[6] For intermediates of high-value drugs like Tofacitinib, enzymatic dynamic kinetic resolution (DKR) has emerged as a powerful strategy.[8] In a DKR, one enantiomer of a racemic starting material is selectively transformed by an enzyme, while the remaining, unwanted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired product.

Application in Tofacitinib Synthesis

The primary industrial application of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is as a key intermediate in the synthesis of Tofacitinib, an oral JAK inhibitor for the treatment of rheumatoid arthritis.[9][10] The chiral acid is coupled with a piperidine-containing fragment of the drug molecule to form a critical amide bond.

G chiral_acid (S)-2-(4-Methylpiperazin-1-YL) -2-phenylacetic Acid coupling Amide Coupling (HATU, DIPEA, DMF) chiral_acid->coupling piperidine_intermediate (3R,4R)-N,4-Dimethyl-1-(phenylmethyl) -3-piperidinamine (Tofacitinib Intermediate) piperidine_intermediate->coupling coupled_product Coupled Intermediate coupling->coupled_product deprotection Debenzylation (e.g., H₂, Pd/C) coupled_product->deprotection final_coupling Final Fragment Coupling deprotection->final_coupling tofacitinib Tofacitinib final_coupling->tofacitinib

Caption: Key amide coupling step in the synthesis of Tofacitinib.

Experimental Protocol: Amide Bond Formation

  • Reaction Setup: Dissolve (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid (1.0 eq) and the Tofacitinib piperidine intermediate (1.05 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent such as HATU (1.1 eq). The choice of HATU is deliberate; it is a highly efficient, low-racemization activating agent for carboxylic acids, which is critical for maintaining the enantiomeric integrity of the chiral acid.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

  • Coupling: Stir the reaction at room temperature for 12-18 hours. Monitor for completion by HPLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography to yield the coupled intermediate.

Quality Control and Analytical Methods

Rigorous analytical control is essential to ensure the chemical and enantiomeric purity of the chiral building block, as this directly impacts the quality of the final API.

Workflow for Quality Control

G sample Batch Sample of (S)-Acid hplc_chem RP-HPLC Analysis sample->hplc_chem hplc_chiral Chiral HPLC Analysis sample->hplc_chiral spec Spectroscopic ID (¹H NMR, MS) sample->spec pass_chem Chemical Purity (e.g., >99.0%) hplc_chem->pass_chem pass_chiral Enantiomeric Purity (e.g., >99.5% e.e.) hplc_chiral->pass_chiral release Batch Release spec->release pass_chem->release pass_chiral->release

Caption: A typical quality control workflow for the chiral building block.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

The determination of enantiomeric excess (e.e.) is the most critical quality control test. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the industry-standard method.[1][11]

  • System: An HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column, such as a Lux Cellulose-2 or Chiralpak AD-H. These columns provide enantiomeric recognition through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Mobile Phase: A mixture of a polar organic solvent and an amine modifier. A typical starting point is a mixture of Ethanol and Diethylamine (e.g., 99.5:0.5 v/v). The amine is crucial as it improves peak shape by masking acidic sites on the silica support.[11]

  • Isocratic Elution: Set the flow rate to 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 230 nm.

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase. Additionally, prepare a solution of the racemic material to confirm the elution order and resolution of the two enantiomers.

  • Analysis: Inject the racemic standard to establish the retention times for the (R) and (S) enantiomers. Inject the sample solution. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100.

| Table 2: Typical Analytical Parameters | | :--- | :--- | | Parameter | Method | Typical Specification | | Appearance | Visual | White to off-white solid | | Chemical Purity | Reverse-Phase HPLC | ≥ 99.0% | | Enantiomeric Purity | Chiral HPLC | ≥ 99.5% e.e. | | Identity | ¹H NMR, Mass Spec | Conforms to structure | | Optical Rotation | Polarimetry | Specific value for (S)-enantiomer |

Conclusion

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is more than just a chemical intermediate; it is an enabling tool for the construction of complex, stereochemically defined pharmaceutical agents. A thorough understanding of its synthesis, particularly the nuances of chiral resolution and the potential for asymmetric approaches, is essential for its efficient implementation. The robust protocols for its application in amide coupling and the stringent analytical methods for its quality control underscore its importance in a regulated drug development environment. As the demand for highly specific and potent targeted therapies continues to grow, the strategic use of high-fidelity chiral building blocks like this one will remain a cornerstone of successful pharmaceutical innovation.

References

  • Szymańska, E., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 36(5), 566-579. Available at: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

  • UCB S.A. (1982). EP0058146B1 - 2-(4-(diphenylmethyl)-1-piperazinyl)-acetic acids and their amides, process for their preparation and pharmaceutical compositions. Google Patents.
  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030. Available at: [Link]

  • Serrano, E., et al. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic Letters, 25(30), 5651-5656. Available at: [Link]

  • Pfizer Inc. (2021). CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride. Google Patents.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. Available at: [Link]

  • Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. Available at: [Link]

  • Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 325-331. Available at: [Link]

  • Cadila Healthcare Limited. (2015). EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
  • Wang, Y., et al. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Molecules, 27(23), 8432. Available at: [Link]

  • Wikipedia contributors. (2024). Chiral resolution. Wikipedia. Available at: [Link]

  • Ni, Y., et al. (2019). Stereocomplementary Synthesis of a Key Intermediate for Tofacitinib via Enzymatic Dynamic Kinetic Resolution‐Reductive Amination. Angewandte Chemie International Edition, 58(41), 14598-14602. Available at: [Link]

  • Szymańska, E., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7351. Available at: [Link]

  • Piras, H., et al. (2021). Stereoselective synthesis of acyclic α,α-disubstituted α-amino acids derivatives from amino acids templates. Organic & Biomolecular Chemistry, 19(35), 7545-7561. Available at: [Link]

  • Wikipedia contributors. (2024). Phenylacetic acid. Wikipedia. Available at: [Link]

  • Chang, T-C., et al. (2022). Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. Polymers, 14(12), 2337. Available at: [Link]

  • Nechaev, A., et al. (2018). Stereoselective synthesis of unnatural α-amino acid derivatives through photoredox catalysis. Nature Communications, 9, 4123. Available at: [Link]

  • Jiangsu Hengrui Medicine Co., Ltd. (2020). CN111995627B - Tofacitinib citrate intermediate and preparation method and application thereof. Google Patents.
  • Oelmann, S. (2011). Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. (Doctoral dissertation, Heinrich-Heine-Universität Düsseldorf). Available at: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]

  • Reddy, P. P., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 346-352. Available at: [Link]

  • Salerno, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 38. Available at: [Link]

  • precisionFDA. (n.d.). PHENYLACETIC ACID. Available at: [Link]

  • Bhateria, M., & Ramakrishna, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164. Available at: [Link]

  • Sketchy. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) | Sketchy MCAT. YouTube. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Orion Corporation. (2001). EP1157016A1 - A process for the preparation of 2- 2- 4-(diphenylmethyl)-1-piperazinyl]ethoxy acetic acid compounds or salts thereof. Google Patents.
  • Stack Exchange. (2023). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate". Chemistry Stack Exchange. Available at: [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

Sources

Foundational

Commercial availability and suppliers of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

An In-depth Technical Guide to (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic Acid: Commercial Availability, Analysis, and Applications Authored by a Senior Application Scientist This guide serves as a comprehensive techn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic Acid: Commercial Availability, Analysis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid. We will delve into its commercial availability, critical properties, applications, and the analytical methodologies required for its quality control, providing a field-proven perspective on its use in a laboratory setting.

Introduction: A Key Intermediate in Neuropharmacology

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a chiral organic compound featuring a phenylacetic acid scaffold and a 4-methylpiperazine moiety. While specific research on the (S)-enantiomer is nuanced, the broader class of phenylpiperazine derivatives is of significant interest in medicinal chemistry. These compounds are recognized as crucial intermediates in the synthesis of various therapeutic agents, particularly in the field of neuropharmacology.[1] The piperazine ring often imparts favorable pharmacokinetic properties and enhances the molecule's ability to interact with biological targets, making it a valuable building block for drugs aimed at treating neurological disorders.[1][2]

This guide will focus on the practical aspects of sourcing and utilizing this compound, ensuring that researchers can confidently integrate it into their discovery and development workflows.

Chemical and Physical Properties

Accurate characterization of a starting material is the foundation of reproducible research. The compound is most commonly available commercially as its hydrochloride salt, which improves its solubility in aqueous solutions and enhances its stability, crucial attributes for both laboratory handling and formulation development.[1]

Below is a summary of its key properties, primarily referencing the hydrochloride (HCl) salt form.

PropertyValueSource
IUPAC Name (S)-(4-methylpiperazin-1-yl)(phenyl)acetic acidInferred
CAS Number 347186-24-7 (Parent)[3]
1214023-91-2 (HCl Salt)[1][4]
Molecular Formula C13H18N2O2 (Parent)[5]
C13H18N2O2·HCl (HCl Salt)[1]
Molecular Weight 234.30 g/mol (Parent)[5]
270.76 g/mol (HCl Salt)[1][4]
Appearance White to Pale-yellow/Yellow-brown Solid[1][4]
Purity ≥ 95% or ≥ 99% (HPLC)[1][4]
Storage Conditions 0-8°C[1][4]

Commercial Availability and Sourcing

Securing a reliable supply of high-purity starting materials is a critical first step in any research program. (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid, primarily as its hydrochloride salt, is available from several specialized chemical suppliers. When sourcing this compound, it is imperative to request a Certificate of Analysis (CoA) to verify its identity, purity, and other key specifications.

SupplierProduct NameCAS NumberPurity/Grade
BLDpharm 2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid347186-24-7Not Specified
Chem-Impex 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride1214023-91-2≥ 99% (HPLC)
J&K Scientific 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride1214023-91-2Not Specified
AstaTech, Inc. (via Sigma-Aldrich) 2-(4-METHYLPIPERAZIN-1-YL)-2-PHENYLACETIC ACID HCL1214023-91-295%
US Biological Life Sciences 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid HydrochlorideNot Specified99+% (HPLC)

Note: Availability and specifications are subject to change. Always verify with the supplier.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool in several areas of pharmaceutical science.

  • Pharmaceutical Development : It is a key building block for synthesizing novel drugs. Its structure is particularly suited for developing treatments for neurological disorders due to its ability to interact with specific brain receptors.[1][2] The broader class of piperazine-containing compounds has been investigated for activity as GlyT-1 inhibitors for schizophrenia and as anticonvulsants.[6][7]

  • Formulation Science : The hydrochloride salt's aqueous solubility is a significant advantage in drug formulation, where it can be used to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2]

  • Biochemical Research : The compound can be used in studies involving enzyme interactions and metabolic pathways, aiding in the discovery and validation of new therapeutic targets.[2]

  • Analytical Chemistry : In its high-purity form, it serves as a valuable reference standard for the development and validation of analytical methods to quantify related compounds in complex matrices.[1][2]

General Synthetic Strategies

While a specific, validated synthesis for the (S)-enantiomer is not detailed in the provided search results, a general retrosynthetic analysis points to common organic chemistry transformations. The synthesis would likely involve the alkylation of 1-methylpiperazine with a suitable 2-halo-2-phenylacetic acid derivative. The introduction of the chiral center is a key step that could be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

The diagram below illustrates a plausible high-level synthetic workflow.

Synthetic_Workflow Plausible Synthetic Pathway A 2-Bromo-2-phenylacetic acid + 1-Methylpiperazine B Racemic Mixture (2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid) A->B Alkylation D Diastereomeric Salt Separation B->D Salt Formation C Chiral Resolving Agent C->D E (S)-Enantiomer (Final Product) D->E Acidification/ Liberation

Caption: High-level diagram of a potential synthetic route via chiral resolution.

Quality Control & Analytical Methodologies

Ensuring the purity and identity of the compound is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.[1]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is a representative method adapted from standard practices for analyzing phenylacetic acid derivatives.[8] It should be validated in your laboratory for this specific compound.

1. Objective: To determine the purity of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid HCl by assessing the area percentage of the main peak.

2. Materials and Reagents:

  • (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid HCl reference standard and sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (for MS-compatible method) or Phosphoric Acid

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm or 254 nm (to be optimized)

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Data Processing: Integrate all peaks. Calculate the area percentage of the main peak in the sample chromatogram to determine purity.

HPLC_Workflow HPLC Purity Analysis Workflow prep Sample & Standard Preparation (1 mg/mL) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Load into Autosampler inject Injection Sequence (Blank, Standard, Sample) detect UV Detection (210 nm / 254 nm) inject->detect Elution data Data Acquisition & Integration detect->data Signal Output report Purity Calculation (% Area) data->report Processing

Caption: Standard workflow for purity analysis by HPLC.

Handling, Storage, and Safety

Proper handling is essential for user safety and maintaining compound integrity. Based on data for related compounds, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid should be handled with care.

  • Storage: The compound should be stored at 2-8°C or 0-8°C, as recommended by suppliers, in a tightly sealed container, away from light and moisture.[1][4]

  • Safety Precautions:

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.[9]

  • Hazard Identification (Based on similar structures):

    • H302: Harmful if swallowed.[4][9]

    • H315: Causes skin irritation.[4][9]

    • H319: Causes serious eye irritation.[4][9]

    • H335: May cause respiratory irritation.[4][9]

Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier for complete safety information.

Conclusion

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a valuable chemical intermediate with significant potential in neuropharmacology and broader drug discovery efforts. Its commercial availability from reputable suppliers, coupled with well-established analytical techniques for quality control, enables its effective use in research and development. By understanding its properties, sourcing it diligently, and handling it safely, researchers can confidently leverage this compound to advance their scientific goals.

References

  • phenylacetic acid suppliers USA. LookChem.[Link]

  • The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. National Center for Biotechnology Information.[Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.[Link]

  • 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2). PubChemLite.[Link]

  • Phenylacetic acid. SIELC Technologies.[Link]

  • 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid | 1312921-22-4. MilliporeSigma.[Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate.[Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. National Center for Biotechnology Information.[Link]

Sources

Exploratory

Safety and handling guidelines for (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

An In-depth Technical Guide to the Safe Handling of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid For Researchers, Scientists, and Drug Development Professionals Introduction (S)-2-(4-Methylpiperazin-1-YL)-2-phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a specialized chemical compound utilized in pharmaceutical research and development. Its unique structure, incorporating both a phenylacetic acid moiety and a piperazine ring, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the field of neuropharmacology.[1] The presence of these two functional groups dictates a specific set of handling and safety protocols that must be rigorously followed to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the known and inferred safety guidelines, handling procedures, and emergency protocols for this compound, grounded in the safety profiles of its structural analogues.

Hazard Identification and Risk Assessment

Physicochemical Properties

The hydrochloride salt of the racemic compound is a white solid.[1] It is soluble in aqueous solutions, a property that is advantageous for its use in formulations.[1]

PropertyInformationSource
Appearance White solidChem-Impex[1]
Molecular Formula C13H18N2O2PubChemLite[2]
Molecular Weight 234.29 g/mol PubChemLite[2]
Storage 0-8°CChem-Impex[1]
Toxicological Profile (Inferred)

A definitive toxicological profile for this specific molecule is not publicly available. However, based on its constituent parts, the following hazards should be assumed until proven otherwise:

  • Phenylacetic Acid Moiety : Phenylacetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is classified as a combustible solid.

  • Piperazine Moiety : Piperazine and its derivatives can be corrosive and may cause severe skin burns and eye damage.[5] Some piperazine compounds are also known to be respiratory sensitizers.[6]

Given these properties, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid should be handled as a hazardous substance with the potential to cause significant irritation and burns upon contact.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Hierarchy of Controls

The following diagram illustrates the preferred order of control measures, from most to least effective.

Hierarchy of Controls cluster_0 Hierarchy of Controls cluster_1 Practical Application Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls Administrative Administrative Controls FumeHood Chemical Fume Hood Local Exhaust Ventilation Engineering->FumeHood PPE Personal Protective Equipment SOPs Standard Operating Procedures (SOPs) Safety Training Administrative->SOPs GlovesGoggles Gloves, Safety Goggles, Lab Coat PPE->GlovesGoggles

Caption: Hierarchy of controls for handling chemical hazards.

Recommended Personal Protective Equipment
PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shield.[5]Protects against splashes and airborne particles that could cause serious eye damage.
Hand Protection Impervious gloves (e.g., nitrile).[4][5]Prevents skin contact, which may cause irritation or burns.
Skin and Body Protection Laboratory coat.[5]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Dust respirator or use in a well-ventilated area.[3][6]Necessary if handling the solid in a way that generates dust, to prevent respiratory irritation.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

Safe Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][6]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]

  • Dust Formation : Avoid creating dust when handling the solid material.[4]

  • Hygiene : Wash hands thoroughly after handling.[3][6] Contaminated clothing should be removed and washed before reuse.[6]

Storage Conditions
  • Temperature : Store the compound at 0-8°C.[1]

  • Container : Keep the container tightly closed and store in a dry place.[6]

  • Light and Air : Protect from light and air to prevent degradation. Piperazine derivatives can be sensitive to photo-oxidation and reaction with atmospheric oxygen.[7]

  • Incompatibilities : Keep away from strong oxidizing agents and strong bases.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][5][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill Response

The following workflow outlines the steps for responding to a spill.

Spill Response Workflow cluster_0 Spill Response Alert Alert Personnel & Evacuate Area Assess Assess the Spill (Size & Hazard) Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill (Use inert absorbent material) PPE->Contain Clean Clean Up Spill Contain->Clean Dispose Dispose of Waste (Follow institutional guidelines) Clean->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: A stepwise workflow for chemical spill response.

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Clean the affected area thoroughly. For a large spill, evacuate the area and follow emergency procedures.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a valuable research compound that requires careful handling due to the potential hazards associated with its phenylacetic acid and piperazine components. By adhering to the guidelines outlined in this document, researchers can mitigate risks and ensure a safe working environment. The principles of good laboratory practice, including the consistent use of engineering controls and personal protective equipment, are paramount.

References

  • Ataman Kimya. Phenylacetic Acid.
  • Chem-Impex. (2025). 2-(4-Methylpiperazin-1-Yl)-2-Phenylacetic Acid Hydrochloride.
  • Loba Chemie. (2020). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet.
  • Cayman Chemical. (2025). Phenylacetic Acid Safety Data Sheet.
  • Loba Chemie. (2015). PHENYLACETIC ACID Safety Data Sheet.
  • TCI Chemicals. (n.d.). (S)-(+)-2-Methylpiperazine Safety Data Sheet.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Sigma-Aldrich. (2024). 4-(Phenylazo)diphenylamine Safety Data Sheet.
  • Fisher Scientific. (2012). N-Methyl-N-propargylbenzylamine Safety Data Sheet.
  • Sigma-Aldrich. (2013). Phenylacetic acid Material Safety Data Sheet.
  • Fisher Scientific. (2023). Phenylacetic acid Safety Data Sheet.
  • CPAChem. (2023). Phenylacetic acid Safety data sheet.
  • Sigma-Aldrich. (n.d.). Phenylacetic acid 99%.
  • PubChem. (2025). Phenylacetic acid.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • ScienceLab.com. (2005). Phenylacetic acid MSDS.
  • OpenBU. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.
  • Sciencemadness Wiki. (2022). Phenylacetic acid.
  • PubChemLite. (2025). 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2).
  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2. Food and Chemical Toxicology, 167.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BLDpharm. (n.d.). 347186-24-7|2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • PubChem. (2025). 2-(4-Methyl-piperazin-1-yl)-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-acetamide.

Sources

Foundational

Historical context and discovery of phenylacetic acid derivatives.

An In-depth Technical Guide to the Historical Context and Discovery of Phenylacetic Acid Derivatives Authored by Gemini, Senior Application Scientist Phenylacetic acid (PAA), a simple organic compound, represents a fasci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Historical Context and Discovery of Phenylacetic Acid Derivatives

Authored by Gemini, Senior Application Scientist

Phenylacetic acid (PAA), a simple organic compound, represents a fascinating journey from a ubiquitous natural molecule to a foundational scaffold for a diverse array of synthetic derivatives with profound impacts on medicine and industry. Initially identified as a plant auxin, its structural simplicity and inherent reactivity have made it a cornerstone for chemical synthesis. This technical guide provides an in-depth exploration of the historical context surrounding PAA and its derivatives, tracing their discovery from natural origins to their rational design and development as therapeutic agents. We will delve into the foundational synthetic methodologies, the pivotal discovery of their anti-inflammatory properties through cyclooxygenase (COX) inhibition, and the evolution of key pharmaceutical compounds like diclofenac. This paper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the enduring legacy of the phenylacetic acid core structure.

Part 1: The Natural Origins and Early Discovery of Phenylacetic Acid

Phenylacetic acid is an organic compound featuring a phenyl group attached to a carboxylic acid moiety through a methylene bridge.[1][2] Long before its synthetic potential was realized, PAA was, and is, a widely distributed molecule in the natural world.

PAA as a Phytohormone

The story of PAA begins in the realm of plant biology. It is a naturally occurring auxin, a class of plant hormones essential for coordinating growth and development.[3][4] While indole-3-acetic acid (IAA) is the most extensively studied auxin, PAA is often found in higher concentrations in many plant species.[4][5][6] Its function as a plant growth promoter was first identified in the 1930s.[7] Although its auxin activity is generally weaker than that of IAA, PAA plays significant roles, with some studies indicating it is more effective than IAA at stimulating lateral and adventitious root formation.[3][4][6][7] Research in the mid-to-late 20th century established its widespread presence and physiological importance in plants, though interest waned as the scientific community focused more heavily on IAA.[7][8]

Occurrence Beyond the Plant Kingdom

PAA's natural footprint extends beyond flora. It is produced by the metapleural gland of most ant species, where it functions as a potent antimicrobial agent.[2] In humans, phenylacetic acid is a catabolite of the amino acid phenylalanine, formed via oxidation by monoamine oxidase.[2][9] It is naturally present in mammals and is involved in various metabolic pathways; its levels in urine can even be a diagnostic marker for certain forms of major depressive disorders.[9]

Part 2: Foundational Synthesis of the Phenylacetic Acid Scaffold

The transition from a natural curiosity to a synthetic building block was driven by the development of robust and scalable chemical syntheses. The ability to produce the PAA core reliably opened the door for the creation of countless derivatives.

The Archetypal Method: Hydrolysis of Benzyl Cyanide

The most standard and historically significant method for preparing phenylacetic acid is the hydrolysis of benzyl cyanide (also known as α-cyanotoluene or α-tolunitrile).[10] This method is valued for its straightforwardness and the accessibility of the starting material, which can be produced via the reaction of benzyl chloride with sodium cyanide. The hydrolysis can be performed under either acidic or basic conditions, though acid-catalyzed hydrolysis is often smoother.[1][10]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide

This protocol is adapted from the classic procedure documented in Organic Syntheses, a testament to its reliability and historical importance in the field.[10]

Objective: To synthesize phenylacetic acid via the acid-catalyzed hydrolysis of benzyl cyanide.

Materials:

  • Benzyl Cyanide (C₆H₅CH₂CN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • 5-L Round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 700 g of benzyl cyanide, 1150 cc of water, and 840 cc of commercial sulfuric acid.[10]

  • Reaction: Heat the mixture to reflux with vigorous stirring for approximately three hours.[10] The use of a more dilute acid and mechanical stirring ensures a controlled, rather than an overly vigorous, reaction.[10]

  • Work-up and Isolation: After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water, stirring to prevent the formation of a solid cake.[10] Filter the precipitated crude phenylacetic acid.

  • Purification: Wash the crude product by melting it under hot water and decanting the water several times. The small amount of PAA that crystallizes in the washings upon cooling can be recovered and added to the main batch.[10]

  • Final Purification (Distillation): Transfer the molten acid to a Claisen distilling flask and distill under reduced pressure. The fraction boiling at 176–189°C/50 mm Hg is collected, which solidifies upon standing as pure phenylacetic acid with a melting point of 76–76.5°C.[10] This method typically yields around 80% of the theoretical amount.[10]

Workflow for Benzyl Cyanide Hydrolysis

G cluster_start Starting Materials cluster_process Process cluster_end Product BenzylCyanide Benzyl Cyanide Reflux Heat to Reflux (3 hours) BenzylCyanide->Reflux SulfuricAcid H₂SO₄ / H₂O SulfuricAcid->Reflux Quench Pour into Cold Water Reflux->Quench Filter Filter Precipitate Quench->Filter Purify Wash & Distill Filter->Purify PAA Pure Phenylacetic Acid Purify->PAA

Alternative Synthetic Routes

While benzyl cyanide hydrolysis remains a cornerstone, other methods have been developed, each with specific advantages.[1]

  • Grignard Reaction: Involves the carboxylation of a benzylmagnesium halide intermediate, allowing for the formation of a new carbon-carbon bond.[1]

  • Willgerodt-Kindler Reaction: A unique rearrangement reaction that can convert acetophenones into phenylacetic acid derivatives.[1]

  • Palladium-Catalyzed Carbonylation: A modern and highly efficient method that uses carbon monoxide as the carboxyl source to convert benzyl halides into phenylacetic acids, often with high yields and tolerance for various functional groups.[1][11]

Part 3: The Pharmaceutical Revolution: PAA Derivatives as NSAIDs

The true explosion in the importance of phenylacetic acid derivatives came from the field of medicinal chemistry. The PAA scaffold proved to be an ideal starting point for the development of potent non-steroidal anti-inflammatory drugs (NSAIDs).[12]

The Discovery of a Mechanism and Rational Drug Design

The development of early NSAIDs like aspirin was largely empirical. It wasn't until 1971 that John Vane elucidated their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into inflammatory prostaglandins.[13][14] This groundbreaking discovery shifted NSAID development from serendipity to rational design.

Case Study: The Development of Diclofenac

Diclofenac, a phenylacetic acid derivative first synthesized in 1973 by Alfred Sallmann and Rudolf Pfister, is a prime example of this new paradigm.[13][15] The goal was to create an NSAID with high potency and superior tolerability.[16] The design was based on several key principles:

  • Acidity: An acidity constant (pKa) between 4 and 5 was deemed optimal. Diclofenac's pKa is 4.0.[16]

  • Lipophilicity: A partition coefficient around 10 was targeted to ensure proper transport across biological membranes. Diclofenac's is 13.4.[16]

  • Conformation: The structure was designed with two aromatic rings that are twisted in relation to each other. This was achieved by incorporating chlorine atoms onto one of the phenyl rings, which causes maximum twisting and was thought to enhance binding to the COX enzyme.[16]

Diclofenac, along with other PAA derivatives like aceclofenac and felbinac, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes.[14][17][18][19] However, diclofenac is known to inhibit the COX-2 enzyme with greater potency than it does COX-1, a property that was highly sought after in modern NSAID development.[13][14][20]

Mechanism of Action: COX Inhibition by PAA-NSAIDs

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 & COX-2 Enzymes AA->COX Metabolized by PGs Prostaglandins COX->PGs Synthesizes Inflammation Inflammation Pain Fever PGs->Inflammation NSAID PAA-NSAID (e.g., Diclofenac) NSAID->COX INHIBITS

Part 4: Broadening Horizons: Other Therapeutic and Industrial Applications

While the NSAID class remains the most prominent application, the PAA scaffold is a versatile building block used in a wide range of other contexts.[21]

Table 1: Diverse Applications of Phenylacetic Acid and its Derivatives

Application AreaSpecific Use / DerivativeMechanism / FunctionReferences
Pharmaceuticals Penicillin G ProductionPAA is used as a precursor in the fermentation medium to increase yields.[2][22]
Urea Cycle DisordersSodium phenylacetate is used to treat hyperammonemia by forming phenylacetylglutamine, which is then excreted.[2][9]
Anti-Cancer ResearchPhenylacetate induces differentiation, growth inhibition, and apoptosis in tumor cells.[9][21]
Other DrugsServes as a starting material for drugs like bendazol, camylofin, and lorcainide.[2][21]
Agrochemicals Plant Growth RegulatorsThe inherent auxin activity of PAA is utilized in agricultural applications.[1][9]
Perfumery Fragrance ComponentPAA possesses a persistent, honey-like odor at low concentrations and is used in perfumes.[2]

Conclusion

The history of phenylacetic acid derivatives is a compelling narrative of scientific progression. It begins with the identification of a simple, naturally occurring molecule with a modest role in plant physiology. The development of fundamental synthetic techniques unlocked its potential, transforming it into a versatile chemical scaffold. The subsequent elucidation of the mechanism of inflammation led to the rational design of a blockbuster class of drugs, the NSAIDs, with diclofenac standing as a premier example. Today, the PAA core continues to be a subject of research, finding new applications in treating metabolic disorders and cancer, demonstrating that even the most fundamental molecular structures can be a source of enduring innovation in science and medicine.

References

  • Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma Source: Inventiva Pharma URL: [Link]

  • Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: PHENYLACETIC ACID - Organic Syntheses Source: Organic Syntheses URL: [Link]

  • Title: An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants | Plant and Cell Physiology | Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Identification of phenylacetic acid as a natural auxin in the shoots of higher plants Source: ResearchGate URL: [Link]

  • Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: BENZYL CYANIDE - Ataman Kimya Source: Ataman Kimya URL: [Link]

  • Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites - bioRxiv Source: bioRxiv URL: [Link]

  • Title: Preparation of phenylacetic acid - PrepChem.com Source: PrepChem.com URL: [Link]

  • Title: Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - MDPI Source: MDPI URL: [Link]

  • Title: Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug Source: Scribd URL: [Link]

  • Title: What is the mechanism of Felbinac? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

  • Title: The history of diclofenac - PubMed Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Historical Review of Phenylacetic Acid | Plant and Cell Physiology - Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: An Historical Review of Phenylacetic Acid | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Mechanism of Action of Anti-Inflammatory Drugs - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Diclofenac - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Effect of aceclofenac on pharmacokinetic of phenytoin Source: ResearchGate URL: [Link]

  • Title: An Historical Review of Phenylacetic Acid - PubMed Source: National Center for Biotechnology Information (PubMed) URL: [Link]

  • Title: Antiinflammatories - Basicmedical Key Source: Basicmedical Key URL: [Link]

  • Title: Alexander Fleming Discovery and Development of Penicillin - American Chemical Society Source: American Chemical Society URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Chiral Derivatization of Amines with (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid for Enantiomeric Purity Determination

Introduction: The Imperative of Chiral Purity in Drug Development In the landscape of modern pharmacology and drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chiral Purity in Drug Development

In the landscape of modern pharmacology and drug development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity, efficacy, and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological properties. Consequently, the precise determination of the enantiomeric purity of chiral amines—a common functional group in active pharmaceutical ingredients (APIs)—is a cornerstone of research, development, and quality control.

This document provides a comprehensive guide to the derivatization of chiral amines with the enantiomerically pure reagent, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid. This process, known as indirect chiral analysis, converts a mixture of enantiomeric amines into a mixture of diastereomers.[1] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, allowing for their separation and quantification using standard achiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a valuable chiral derivatizing agent (CDA) due to its defined stereochemistry and its structural features that facilitate chromatographic separation and detection. Its application is particularly relevant in the synthesis of therapeutic agents, especially within the field of neuropharmacology.[2] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for assessing the enantiomeric composition of chiral amines.

Principle and Mechanism of Derivatization

The core of this protocol lies in the formation of a stable amide bond between the carboxylic acid group of the chiral derivatizing agent and the primary or secondary amine group of the analyte. This reaction transforms the enantiomeric pair of amines, (R)-amine and (S)-amine, into two distinct diastereomeric amides: ((R)-amine-(S)-CDA) and ((S)-amine-(S)-CDA).

The amide bond formation is typically facilitated by a coupling agent, such as a carbodiimide, which activates the carboxylic acid. A widely used and efficient coupling agent is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and may rearrange into an undesired and stable N-acylurea, terminating the reaction pathway. To enhance the yield of the desired amide and suppress this side reaction, an additive such as N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) is often included. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which then efficiently reacts with the amine to yield the target diastereomeric amide.

Reaction Mechanism: EDC/NHS-Mediated Amide Coupling

Below is a diagram illustrating the key steps in the activation and coupling process.

Amide Coupling Mechanism cluster_side_reaction Undesired Pathway CDA (S)-CDA-COOH (Carboxylic Acid) O_acyl O-Acylisourea Intermediate (Reactive) CDA->O_acyl + EDC EDC EDC NHS_ester NHS-Ester (Semi-stable) O_acyl->NHS_ester + NHS - EDC-urea N_acyl N-Acylurea (Stable Side Product) O_acyl->N_acyl NHS NHS Diastereomer Diastereomeric Amide NHS_ester->Diastereomer Amine R/S-Amine

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

Experimental Protocol

This protocol provides a general framework for the derivatization of a chiral amine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amines.

Materials and Reagents
ReagentGradeSupplier ExampleNotes
(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid HCl≥98% enantiomeric purityChem-Impex[2]Chiral Derivatizing Agent (CDA). MW: 270.76 g/mol [2]
Chiral Amine AnalyteHigh PurityUser-definedThe compound to be analyzed.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Synthesis GradeSigma-AldrichCoupling agent. Store under inert gas, desiccated.
N-hydroxysuccinimide (NHS)Synthesis GradeThermo FisherActivating additive. Store desiccated.
N,N-Diisopropylethylamine (DIPEA)AnhydrousSigma-AldrichNon-nucleophilic base. Required to deprotonate the amine and CDA HCl salt.
Acetonitrile (ACN)HPLC or Anhydrous GradeFisher ScientificReaction solvent.
Dimethylformamide (DMF)Anhydrous GradeSigma-AldrichOptional co-solvent for solubility issues.
Hydrochloric Acid (HCl)1 M solutionVWRFor reaction quenching.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab-preparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRFor drying the organic phase.
Equipment
  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Reaction vials (e.g., 2 mL glass vials with screw caps)

  • Syringes and needles for liquid handling

  • Centrifuge (for phase separation, if needed)

  • Rotary evaporator or nitrogen stream for solvent removal

  • HPLC system with a UV detector and a standard reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm)

Step-by-Step Derivatization Procedure
  • Preparation of Reagent Stock Solutions:

    • CDA Solution: Prepare a 10 mg/mL solution of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid HCl in anhydrous acetonitrile.

    • EDC Solution: Prepare a 20 mg/mL solution of EDC in anhydrous acetonitrile. (Prepare fresh).

    • NHS Solution: Prepare a 12 mg/mL solution of NHS in anhydrous acetonitrile. (Prepare fresh).

    • Amine Analyte Solution: Prepare a 5 mg/mL solution of the racemic or test amine in anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a clean, dry 2 mL reaction vial, add 100 µL of the CDA solution (1 mg, ~3.7 µmol).

    • Add 1.2 equivalents of the amine analyte solution. For an amine with an average MW of 150 g/mol , this would be approximately 13 µL of the 5 mg/mL solution.

    • Add 3 equivalents of DIPEA (~1.9 µL) to neutralize the hydrochloride salt and the forming amide bond's proton.

    • Vortex the mixture gently for 10 seconds.

    • Add 1.5 equivalents of the NHS solution (~5.5 µL).

    • Add 1.5 equivalents of the EDC solution (~5.3 µL).

    • Cap the vial tightly and vortex for 30 seconds.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. Monitor the reaction progress by TLC or a preliminary HPLC injection if necessary.

  • Reaction Quench and Workup:

    • Add 500 µL of water to the reaction vial.

    • Add 500 µL of a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate. If an emulsion forms, centrifuge briefly.

    • Carefully transfer the organic layer to a new vial.

    • Wash the organic layer with 500 µL of 1 M HCl, followed by 500 µL of saturated NaHCO₃ solution, and finally 500 µL of brine.

    • Dry the organic layer over a small amount of anhydrous MgSO₄.

    • Filter or carefully decant the solution into a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Sample Preparation for HPLC Analysis:

    • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Workflow Visualization

Derivatization Workflow prep Prepare Stock Solutions (CDA, Amine, EDC, NHS) react Combine Reagents in Vial (CDA, Amine, DIPEA, NHS, EDC) prep->react incubate React at Room Temp (2-4 hours) react->incubate quench Quench & Extract (Water, Ethyl Acetate) incubate->quench wash Wash Organic Layer (HCl, NaHCO₃, Brine) quench->wash dry Dry & Evaporate Solvent wash->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by HPLC reconstitute->analyze

Caption: Experimental workflow for amine derivatization.

HPLC Analysis of Diastereomers

The formed diastereomers can now be separated on a standard achiral HPLC column.

Suggested HPLC Conditions
ParameterCondition
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or Gradient mix of Acetonitrile and Water (with 0.1% TFA or Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (or optimal wavelength for the phenyl group chromophore)
Injection Volume 10-20 µL
Column Temperature 25-30 °C

Method Development: A good starting point for the mobile phase is a 50:50 (v/v) mixture of acetonitrile and water (with 0.1% Trifluoroacetic Acid). The ratio can be adjusted to achieve optimal separation (resolution > 1.5) of the two diastereomeric peaks.

Data Interpretation

The two separated peaks in the chromatogram correspond to the two diastereomers. The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two diastereomers:

% ee = |(A1 - A2) / (A1 + A2)| x 100

Trustworthiness and Self-Validation

To ensure the validity of this protocol, several control experiments are recommended:

  • Derivatization of a Racemic Standard: Perform the derivatization on a known racemic mixture of the amine of interest. The resulting chromatogram should show two peaks with approximately equal areas (50:50 ratio).

  • Derivatization of an Enantiopure Standard: Derivatize a sample of the enantiomerically pure amine. The resulting chromatogram should ideally show only one major peak.

  • Blank Reaction: Run the entire procedure without the amine analyte to identify any potential interfering peaks from the reagents themselves.

  • Linearity and Precision: For quantitative applications, a calibration curve should be generated using samples of known enantiomeric composition to establish the method's linearity, accuracy, and precision.

Conclusion

The derivatization of chiral amines with (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a robust and effective method for determining enantiomeric purity. By converting enantiomers into separable diastereomers, this protocol allows for the use of standard, widely available achiral HPLC systems, making it an accessible and powerful tool for quality control and research in the pharmaceutical and chemical industries. The mechanistic understanding of the underlying amide coupling chemistry empowers scientists to troubleshoot and optimize the procedure for a wide range of chiral amine analytes.

References

Sources

Application

Application Notes and Protocols for (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid in Pharmaceutical Development

Introduction: Unveiling the Potential of a Chiral Scaffold (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a chiral molecule that holds significant promise in the landscape of modern drug discovery. This compound e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Chiral Scaffold

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a chiral molecule that holds significant promise in the landscape of modern drug discovery. This compound elegantly combines two key pharmacophoric motifs: the phenylacetic acid backbone and the 4-methylpiperazine moiety. Phenylacetic acid and its derivatives are established structural cornerstones in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics[1][2]. The piperazine ring, particularly N-substituted piperazines, is a ubiquitous feature in centrally active agents, conferring favorable pharmacokinetic properties and serving as a versatile scaffold for engaging with a multitude of biological targets[3][4].

The specific (S)-enantiomer of this compound introduces a critical element of stereochemistry, which is paramount for achieving selective and potent interactions with chiral biological targets such as receptors and enzymes. The hydrochloride salt of the racemic mixture is noted for its utility as a key intermediate in the synthesis of therapeutics for neurological disorders, highlighting the potential of this structural class.[3] This document provides a comprehensive guide for the synthesis, characterization, and potential therapeutic applications of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid, aimed at researchers and professionals in pharmaceutical development.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. Below is a summary of the key properties for the parent compound, 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid.

PropertyValueSource
Molecular FormulaC13H18N2O2PubChem[5]
Molecular Weight234.29 g/mol PubChem[5]
XlogP (predicted)-0.9PubChem[5]
Monoisotopic Mass234.13683 DaPubChem[5]
AppearanceWhite solid (predicted)Chem-Impex[3]

Proposed Pharmaceutical Applications and Rationale

While direct biological data for (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is not extensively published, the activities of structurally related compounds provide a strong rationale for investigating its potential in several therapeutic areas.

Neuropharmacology: Targeting Neurological and Psychiatric Disorders

The presence of the 4-methylpiperazine ring strongly suggests potential activity within the central nervous system (CNS). This moiety is a common feature in drugs targeting neurotransmitter receptors[4].

  • Potential as a Glycine Transporter-1 (GlyT-1) Inhibitor: A closely related analogue, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, is a potent GlyT-1 inhibitor with an IC50 of 150 nM. Inhibition of GlyT-1 elevates glycine levels in the synaptic cleft, which can potentiate N-methyl-D-aspartate (NMDA) receptor function. This mechanism is a promising strategy for treating the negative and cognitive symptoms of schizophrenia. Given the structural similarity, the (S)-enantiomer of the title compound is a prime candidate for investigation as a GlyT-1 inhibitor.

  • Anticonvulsant Properties: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the piperazinyl-acetamide core, have demonstrated anticonvulsant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) seizure model[6]. This suggests that (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid could be explored for its potential in managing seizure disorders.

Anti-inflammatory and Analgesic Applications

The phenylacetic acid scaffold is the basis for many NSAIDs, such as diclofenac[2].

  • Cyclooxygenase (COX) Inhibition: The structural resemblance to known NSAIDs suggests that this compound may exhibit inhibitory activity against COX-1 and/or COX-2 enzymes, which are key mediators of inflammation and pain. Structure-activity relationship studies of related 2-phenylaminophenylacetic acid derivatives have explored the structural requirements for COX inhibition[7].

Oncology

The piperazine motif is found in a number of anticancer agents[8].

  • Antiproliferative Activity: Derivatives of 1-bis(4-fluorophenyl)methyl piperazine have been used in the synthesis of piperazinylacetamides with anticancer properties[8]. The potential of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid to inhibit cancer cell proliferation warrants investigation.

Detailed Protocols

Protocol 1: Proposed Enantioselective Synthesis of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

This protocol outlines a proposed, efficient method for the enantioselective synthesis of the target compound, based on established chemical principles.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (S)-2-amino-2-phenylacetic acid (Chiral Precursor)

This step can be achieved via a stereoselective Strecker synthesis using a chiral auxiliary or through enzymatic resolution of racemic phenylglycine.

  • Reaction Setup: In a well-ventilated fume hood, to a solution of (R)-(-)-2-phenylglycinol (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding chiral imine.

  • Cyanation: Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Hydrolysis: Upon completion, carefully add 6M HCl and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

  • Work-up and Isolation: Cool the reaction mixture and adjust the pH to isoelectric point of phenylglycine (around 6.0) to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum to yield (S)-2-amino-2-phenylacetic acid.

Step 2: Reductive Amination to Yield (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

This step involves the direct reductive amination of the chiral amino acid with 1-methylpiperazine. A more classical approach like the Eschweiler-Clarke reaction can also be considered.

  • Reaction Setup: In a round-bottom flask, dissolve (S)-2-amino-2-phenylacetic acid (1.0 eq) and 1-methylpiperazine (1.2 eq) in a mixture of methanol and acetic acid.

  • Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise at 0°C.

  • Reaction Progression: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the pure (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid.

Protocol 2: In Vitro Glycine Transporter-1 (GlyT-1) Inhibition Assay

This protocol describes a representative fluorescence-based assay to evaluate the inhibitory activity of the compound on GlyT-1.

GlyT-1 Inhibition Assay A Prepare CHO cells stably expressing human GlyT-1 B Plate cells in 96-well plates and incubate A->B D Add compound dilutions and positive control (e.g., Bitopertin) to wells B->D C Prepare serial dilutions of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid C->D E Add fluorescent glycine substrate (e.g., ASP+) D->E F Incubate to allow for glycine uptake E->F G Wash cells to remove extracellular substrate F->G H Measure intracellular fluorescence using a plate reader G->H I Calculate % inhibition and determine IC50 H->I

Caption: Workflow for the GlyT-1 inhibition assay.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human GlyT-1 in appropriate media (e.g., DMEM/F-12 with 10% FBS and a selection antibiotic) at 37°C and 5% CO2.

  • Cell Plating: Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid in DMSO. Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to obtain the desired final concentrations.

  • Assay: a. Wash the cells once with assay buffer. b. Add 50 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and a known GlyT-1 inhibitor as a positive control. c. Pre-incubate the plate at room temperature for 15 minutes. d. Add 50 µL of a fluorescent glycine analog substrate (e.g., (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, ASP+)) to all wells. e. Incubate for 10 minutes at room temperature.

  • Signal Detection: a. Aspirate the substrate solution and wash the cells three times with ice-cold assay buffer. b. Add 100 µL of lysis buffer to each well. c. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 620 nm emission for ASP+).

  • Data Analysis: a. Calculate the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights from Analogs

A preliminary understanding of the SAR for this class of compounds can be derived from published data on related molecules.

CompoundStructureActivityReference
(R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acidPhenylpiperazine core with substitutionsPotent GlyT-1 inhibitor (IC50 = 150 nM)
Vestipitant2-(S)-(4-fluoro-2-methylphenyl)piperazine derivativePotent and selective NK1 receptor antagonist[9]
Prolyl-1-piperazinylacetic acid derivativesPiperazinylacetic acid linked to prolinePotent VLA-4 antagonists (low nM IC50)[10]

These examples underscore the versatility of the piperazinyl-acetic acid scaffold. The nature and position of substituents on the phenyl ring, as well as the stereochemistry, are critical determinants of both the biological target and the potency of the compound.

Conclusion and Future Directions

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid represents a promising, yet underexplored, chemical entity for pharmaceutical development. Its structural components suggest a high potential for activity in neuropharmacology, anti-inflammatory applications, and oncology. The protocols provided herein offer a robust starting point for its synthesis and initial biological evaluation. Future research should focus on the enantioselective synthesis and purification of this compound, followed by a broad screening against a panel of CNS targets. Subsequent hit-to-lead optimization, guided by SAR studies, could unlock the full therapeutic potential of this versatile chiral scaffold.

References

  • PubChem. (n.d.). 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Smith, G., Ruhland, T., Mikkelsen, G., Andersen, K., Christoffersen, C. T., Alifrangis, L. H., ... & Brandt, G. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 14(15), 4027–4030.
  • McMillen, B. A., Scott, S. M., Williams, H. L., & Sanghera, M. K. (1988). Effects of gepirone, an aryl-piperazine anxiolytic drug, on aggressive behavior and brain monoaminergic neurotransmission. Naunyn-Schmiedeberg's archives of pharmacology, 338(4), 454-459.
  • Bobtaina, E., Ghorab, M. M., Al-qahtani, A. A., & Al-Ansary, G. H. (2019). Synthesis and cytotoxicity studies on novel piperazinylacetamides. Letters in Drug Design & Discovery, 16(1), 45-51.
  • Kamal, A., Reddy, T. S., Sree, G. N., Shaik, A. B., & Kumar, G. B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(1), 143-154.
  • Wikipedia. (2023, December 29). Phenylacetic acid. In Wikipedia. Retrieved from [Link]

  • Di Fabio, R., Alvaro, G., Griffante, C., Pizzi, D. A., Donati, D., Rossi, T., ... & Corsi, M. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of medicinal chemistry, 52(10), 3238–3247.
  • Lee, Y., Kim, H., Kim, J., Lee, J., Lee, S., & Lee, J. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & medicinal chemistry letters, 16(8), 2275–2279.
  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
  • Kamal, A., Reddy, T. S., Sree, G. N., Shaik, A. B., & Kumar, G. B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 24(1), 143-154.
  • Kourounakis, A. P., & Simopoulos, C. (2013). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Current medicinal chemistry, 20(28), 3535–3549.
  • Lee, Y., Kim, H., Kim, J., Lee, J., Lee, S., & Lee, J. (2006). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. Bioorganic & medicinal chemistry letters, 16(8), 2275–2279.
  • Wikipedia. (2023, December 29). Phenylacetic acid. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Phenylacetic acid. In Wikipedia. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Chiral Resolution of Racemic Amines using (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Chirality in Modern Drug Development In the pharmaceutical landscape, the three-dimensional arrangement of atoms in a molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Chirality in Modern Drug Development

In the pharmaceutical landscape, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Many drug molecules are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Consequently, regulatory bodies increasingly favor the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[3]

One of the most robust and scalable methods for separating enantiomers from a racemic mixture is through diastereomeric salt crystallization.[1][4] This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5][6]

This guide provides a comprehensive overview and a detailed, adaptable protocol for the chiral resolution of racemic basic compounds, such as primary and secondary amines, using the chiral resolving agent (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid. This resolving agent, possessing a carboxylic acid for salt formation and a chiral center, is a prime candidate for the resolution of a variety of racemic bases.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, for instance, a racemic amine ((R/S)-Amine), is treated with an enantiomerically pure chiral acid like (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid ((S)-Acid), an acid-base reaction occurs, yielding two diastereomeric salts: [(R)-Amine•(S)-Acid] and [(S)-Amine•(S)-Acid].[7]

Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physical properties, including melting points, boiling points, and, most critically for this process, solubility in a given solvent system.[3][8] By carefully selecting the solvent and optimizing crystallization conditions such as temperature and concentration, the less soluble diastereomeric salt will preferentially crystallize out of the solution. This allows for its separation from the more soluble diastereomer by filtration. Subsequently, the enantiomerically pure amine can be recovered from the isolated diastereomeric salt.

Logical Workflow of Diastereomeric Salt Resolution

G Racemic_Mixture Racemic Mixture ((R)-Amine & (S)-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine•(S)-Acid & (S)-Amine•(S)-Acid) Racemic_Mixture->Diastereomeric_Salts Salt Formation Resolving_Agent Chiral Resolving Agent ((S)-Acid) Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble_Salt Less Soluble Salt (e.g., (R)-Amine•(S)-Acid) Fractional_Crystallization->Less_Soluble_Salt Precipitation More_Soluble_Salt More Soluble Salt in Filtrate (e.g., (S)-Amine•(S)-Acid) Fractional_Crystallization->More_Soluble_Salt Remains in Solution Isolation Isolation & Purification Less_Soluble_Salt->Isolation Pure_Enantiomer Enantiomerically Pure Amine ((R)-Amine) Isolation->Pure_Enantiomer Liberation of Amine G cluster_part1 Part 1: Salt Formation & Crystallization cluster_part2 Part 2: Liberation of Free Amine Start Dissolve Racemic Amine & Resolving Agent Mix Mix Solutions Start->Mix Cool Cool to Induce Crystallization Mix->Cool Filter Filter to Isolate Crystals Cool->Filter Analyze_ee Analyze Enantiomeric Excess Filter->Analyze_ee Suspend Suspend Salt in Biphasic System Filter->Suspend Proceed with Purified Salt Recrystallize Recrystallize (Optional) Analyze_ee->Recrystallize Recrystallize->Analyze_ee Basify Add Aqueous Base Suspend->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Final_Product Enantiomerically Enriched Amine Evaporate->Final_Product

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of Orthogonally Protected Chiral Piperazines

Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it an ideal structural component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of chirality into the piperazine ring further expands its utility, allowing for precise three-dimensional arrangements that can significantly enhance target affinity and selectivity.

However, the synthesis of chiral piperazines, particularly on a large scale, presents significant challenges. The presence of two nucleophilic nitrogen atoms necessitates a carefully orchestrated protection and deprotection strategy to achieve the desired substitution pattern. Orthogonal protecting groups are indispensable in this context, enabling the selective functionalization of each nitrogen atom independently. This guide provides a comprehensive overview of the strategies and protocols for the scale-up synthesis of orthogonally protected chiral piperazines, with a focus on practical considerations for researchers, scientists, and drug development professionals.

The Rationale for Orthogonal Protection: A Tale of Two Nitrogens

The concept of orthogonal protection is fundamental to the efficient synthesis of complex molecules with multiple reactive sites.[1] It involves the use of protecting groups that can be removed under distinct, non-interfering conditions.[2][3] In the context of piperazine synthesis, this allows for the sequential modification of the N1 and N4 positions without the risk of cross-reactivity.

The most widely employed orthogonal protecting group pair for piperazines is the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[2] The selection of this pair is rooted in their distinct deprotection mechanisms:

  • Boc Group: Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

  • Cbz Group: Removed by catalytic hydrogenation (e.g., H₂/Pd-C).[2]

This orthogonality ensures that one nitrogen can be deprotected and functionalized while the other remains shielded, providing a robust and versatile synthetic handle.

Synthetic Workflow for Orthogonally Protected Chiral Piperazines

A common and scalable approach to orthogonally protected chiral piperazines begins with a commercially available chiral starting material, such as an amino acid or a pre-synthesized chiral piperazine derivative. The following workflow illustrates a general strategy for the synthesis of an N-Boc, N'-Cbz protected chiral piperazine.

G cluster_0 Starting Material cluster_1 Step 1: Mono-Protection cluster_2 Step 2: Orthogonal Protection cluster_3 Purification A Chiral Piperazine Precursor (e.g., (S)-2-Methylpiperazine) B Selective N1-Boc Protection A->B Boc₂O, Solvent C (S)-1-Boc-3-methylpiperazine B->C D N4-Cbz Protection C->D Cbz-Cl, Base E (S)-4-Cbz-1-Boc-2-methylpiperazine D->E F Crystallization / Chromatography E->F G Final Orthogonally Protected Product F->G G A Chiral Piperazine Sample B Is the compound volatile? A->B C Chiral GC B->C Yes D Is high throughput needed? B->D No E Chiral SFC D->E Yes F Chiral HPLC D->F No

Sources

Method

Application Note &amp; Protocol: Chiral Phenylacetic Acid Derivatives as Solvating Agents for Enantiomeric Purity Determination by NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: While the specific compound, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid, is not widely documented in...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: While the specific compound, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid, is not widely documented in peer-reviewed literature as a chiral solvating agent (CSA) for Nuclear Magnetic Resonance (NMR) spectroscopy, the principles of chiral recognition are well-established. This guide provides a comprehensive framework for the use of structurally related chiral phenylacetic acid derivatives, such as (S)-Mandelic acid and its analogues, as effective CSAs. The methodologies detailed herein serve as a robust starting point for researchers seeking to determine the enantiomeric excess (% ee) of chiral analytes and would be the foundational approach for evaluating the potential of novel CSAs like (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid.

The core principle of this technique is elegantly simple: in an achiral environment, enantiomers are spectroscopically indistinguishable in NMR.[1][2] By introducing a chiral solvating agent, we create a transient, diastereomeric association with the analyte enantiomers. These newly formed complexes are no longer mirror images and, therefore, exhibit distinct chemical shifts (Δδ) in the NMR spectrum, allowing for direct quantification.[3][4]

Part 1: Mechanism of Chiral Recognition

The efficacy of a chiral solvating agent hinges on its ability to form transient, non-covalent diastereomeric complexes with the analyte enantiomers. For phenylacetic acid derivatives, the primary interactions driving this association are:

  • Acid-Base Interaction/Salt Bridge Formation: The carboxylic acid moiety of the CSA interacts with a basic functional group on the analyte (e.g., an amine) to form a salt bridge. This is often the strongest and most crucial interaction for effective chiral recognition.

  • Hydrogen Bonding: Additional hydrogen bond donors and acceptors on both the CSA and the analyte can contribute to the stability and conformational rigidity of the diastereomeric complex.

  • π-π Stacking: The phenyl group of the CSA can engage in π-π stacking interactions with aromatic rings on the analyte, further differentiating the spatial arrangement of the two diastereomeric complexes.

The subtle differences in the three-dimensional structure of the transient (R)-analyte-(S)-CSA and (S)-analyte-(S)-CSA complexes result in a different average magnetic environment for the protons of each analyte enantiomer. This magnetic non-equivalence is the origin of the observable separation of signals in the ¹H NMR spectrum.

Part 2: Experimental Workflow & Protocols

General Considerations & Best Practices
  • Solvent Selection: The choice of deuterated solvent is critical. Non-polar aprotic solvents like deuterated chloroform (CDCl₃) or benzene (C₆D₆) are generally preferred as they minimize competition with the intermolecular interactions between the CSA and the analyte. Protic solvents should be avoided as they can disrupt the necessary hydrogen bonding.

  • Concentration: Both the analyte and CSA should be present in sufficient concentration for good signal-to-noise in a reasonable number of scans. A typical starting concentration is 5-10 mg of the analyte in 0.6-0.7 mL of solvent.

  • Molar Ratio of CSA to Analyte: The optimal molar ratio often requires empirical determination. A good starting point is a 1:1 molar ratio. Increasing the concentration of the CSA (e.g., 1.5 to 2.0 equivalents) can sometimes enhance the chemical shift separation (Δδ), but excessive CSA can lead to signal broadening and overlap with analyte signals.

  • Temperature: NMR experiments are typically run at ambient probe temperature. Lowering the temperature can sometimes improve resolution by slowing the exchange rate between the free and complexed states, but may also cause signal broadening.

Protocol for Determination of Enantiomeric Excess (% ee) of a Chiral Amine

This protocol outlines the use of (S)-Mandelic Acid as the CSA for determining the enantiomeric purity of a racemic or enantioenriched primary amine.

Materials:

  • Chiral Amine Analyte (racemic or unknown ee)

  • (S)-Mandelic Acid (CSA)

  • Deuterated Chloroform (CDCl₃)

  • NMR Tubes

  • Volumetric Glassware & Syringes

Step-by-Step Procedure:

  • Analyte Solution Preparation: Accurately weigh approximately 10 mg of the chiral amine analyte into a clean, dry vial. Dissolve the analyte in ~0.7 mL of CDCl₃.

  • Acquire Initial ¹H NMR: Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum of the analyte alone. This spectrum serves as a reference to identify which signals are from the analyte and to confirm their initial chemical shifts.

  • Introduce the Chiral Solvating Agent: Add one molar equivalent of (S)-Mandelic Acid to the NMR tube containing the analyte solution. Ensure the CSA is fully dissolved; gentle vortexing may be required.

  • Acquire Chiral NMR Spectrum: Re-acquire the ¹H NMR spectrum under the same conditions as the initial spectrum.

  • Data Processing & Analysis:

    • Carefully phase and baseline correct the resulting spectrum.

    • Identify a well-resolved proton signal of the analyte that is clearly separated into two distinct peaks or multiplets. Protons closest to the chiral center often exhibit the largest separation.

    • Integrate the two separated signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the following formula:

    % ee = |(Integration_Major - Integration_Minor) / (Integration_Major + Integration_Minor)| * 100

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of enantiomeric excess using a chiral solvating agent.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Weigh Analyte & (S)-CSA B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum (Phase, Baseline) D->E F Identify & Integrate Separated Enantiomer Signals E->F G Calculate % ee F->G Result Report Enantiomeric Purity G->Result

Caption: Workflow for % ee determination via NMR with a CSA.

Part 3: Data Interpretation & Visualization

Interpreting the NMR Spectrum

Upon addition of the CSA, the singlet corresponding to a specific proton in the racemic analyte should resolve into two distinct singlets. The separation between these two new peaks is denoted as Δδ. The relative area (integration) of these peaks is directly proportional to the concentration of each enantiomer in the sample.

Illustrative Data

The following table summarizes typical results when using a phenylacetic acid-type CSA with a chiral amine analyte.

Analyte ProtonChemical Shift (δ) in Racemate (ppm)Chemical Shift (δ) with (S)-CSA (ppm)Δδ (ppm)
Methine (CH)3.50 (quartet)3.45 (R-enantiomer), 3.55 (S-enantiomer)0.10
Methyl (CH₃)1.20 (doublet)1.18 (R-enantiomer), 1.22 (S-enantiomer)0.04
Aromatic (Ar-H)7.30 (multiplet)7.28 (R-enantiomer), 7.32 (S-enantiomer)0.04

Note: The absolute direction of the chemical shift change for R and S enantiomers depends on the specific complex and cannot be predicted without further analysis.

Visualization of Diastereomeric Complex Formation

The diagram below conceptualizes the non-covalent interactions that lead to the formation of a transient diastereomeric complex between an (S)-CSA and an (R)-analyte.

Caption: Key non-covalent interactions in a CSA-analyte complex.

Note: The DOT language has limitations in rendering complex chemical structures. This diagram is a conceptual representation of the interaction types.

Part 4: Trustworthiness & Self-Validation

To ensure the reliability of the results, the following validation steps are recommended:

  • Use of Racemic Standard: Always run the experiment on a known racemic (50:50) mixture of the analyte first. This confirms that the CSA is effective for that specific analyte and establishes the expected signal separation and integration ratio.

  • Use of Enantiopure Standard: If available, running the experiment with a known enantiopure sample of the analyte will confirm which of the separated signals corresponds to which enantiomer.

  • Linearity: For quantitative validation, prepare several samples with known, varying enantiomeric ratios to confirm that the measured % ee from NMR integrations is linear and accurate across the range of interest.

By following these protocols and validation steps, researchers can confidently employ chiral phenylacetic acid derivatives as solvating agents for the accurate and efficient determination of enantiomeric purity.

References

  • Silva, T. A., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6687. Available from: [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 113-118. Available from: [Link]

  • Singh, A., et al. (2024). Direct Chiral Discrimination with NMR. Advanced Materials. Available from: [Link]

  • Urbani, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Omega, 7(41), 36801–36812. Available from: [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Wenzel, T. J., & Wilcox, C. D. (2016). Chapter 4: NMR Discrimination of Chiral Organic Compounds. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]

  • Carbonara, G., et al. (2004). 1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. ARKIVOC, 2004(5), 5-25. Available from: [Link]

  • Agilent Technologies. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantioselectivity in α-Arylation Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to low enantioselectivity in asymmetric α-arylati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to low enantioselectivity in asymmetric α-arylation reactions. Drawing upon established mechanistic principles and field-proven insights, this resource provides a systematic approach to troubleshooting, detailed protocols, and answers to frequently asked questions.

Systematic Troubleshooting Guide

Low or inconsistent enantiomeric excess (ee) is a frequent hurdle in developing robust asymmetric α-arylation protocols. The following guide presents a logical workflow to systematically identify and address the root cause of suboptimal results. The process begins with the most common and easily verifiable factors before proceeding to more complex reaction parameters.

Troubleshooting Workflow for Low Enantioselectivity

The diagram below outlines a step-by-step decision-making process for troubleshooting.

TroubleshootingWorkflow start Start: Low or Inconsistent ee Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step1_check Is chiral separation adequate? (Resolution > 1.5, baseline separated) step1->step1_check step1_yes Method Validated step1_check->step1_yes Yes step1_no Optimize Separation Method (Column, Mobile Phase, Temp.) step1_check->step1_no No step2 Step 2: Scrutinize Reagents & Catalyst step1_yes->step2 step1_no->step1 step2_reagent Check Substrate/Aryl Halide Purity step2->step2_reagent step2_reagent_pure Purity Confirmed step2_reagent->step2_reagent_pure Pure step2_reagent_impure Purify Reagents (Recrystallization, Distillation, Column Chromatography) step2_reagent->step2_reagent_impure Impure step2_solvent Check Solvent Quality step2_reagent_pure->step2_solvent step2_reagent_impure->step2 step2_solvent_good Anhydrous & Degassed step2_solvent->step2_solvent_good Good step2_solvent_bad Use Freshly Purified/Packaged Solvent step2_solvent->step2_solvent_bad Poor step2_catalyst Check Catalyst/Ligand Integrity step2_solvent_good->step2_catalyst step2_solvent_bad->step2 step2_catalyst_good High Purity, Properly Stored step2_catalyst->step2_catalyst_good Good step2_catalyst_bad Procure/Synthesize Fresh Batch. Store Under Inert Atmosphere. step2_catalyst->step2_catalyst_bad Questionable step3 Step 3: Evaluate Reaction Conditions step2_catalyst_good->step3 step2_catalyst_bad->step2 step3_atmosphere Is Inert Atmosphere Maintained? step3->step3_atmosphere step3_atmosphere_yes Atmosphere Secure step3_atmosphere->step3_atmosphere_yes Yes step3_atmosphere_no Check for Leaks, Purge System, Use High-Purity Gas step3_atmosphere->step3_atmosphere_no No step3_temp Is Temperature Consistent & Accurate? step3_atmosphere_yes->step3_temp step3_atmosphere_no->step3 step3_temp_yes Temp Control Verified step3_temp->step3_temp_yes Yes step3_temp_no Calibrate Thermostat, Ensure Uniform Stirring/Heating step3_temp->step3_temp_no No step4 Step 4: Systematic Optimization step3_temp_yes->step4 step3_temp_no->step3 step4_ligand Screen Ligands step4->step4_ligand step4_base Screen Bases step4_ligand->step4_base step4_solvent Screen Solvents step4_base->step4_solvent step4_temp Optimize Temperature step4_solvent->step4_temp end Resolution: Reproducible & High ee Achieved step4_temp->end

Caption: Systematic workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

This section addresses specific technical questions regarding the nuanced factors that govern enantioselectivity in α-arylation reactions.

Q1: My initial screening shows low ee. Before I start a full optimization, what are the most critical "first-check" parameters?

A1: Before diving into extensive screening, you must rigorously validate your foundational parameters. This follows the logic in the troubleshooting workflow above.

  • Analytical Method Validation: An unreliable chiral HPLC or GC method is a common source of error. You must confirm that your enantiomers are baseline-separated (Resolution > 1.5) and that your response factors are linear. An inaccurate ee measurement will invalidate all subsequent optimization efforts.

  • Reagent and Catalyst Purity: The purity of all components is paramount.[1]

    • Substrate/Arylating Agent: Trace impurities can act as catalyst poisons or alternative substrates. For example, residual halides from a substrate synthesis can interfere with the palladium catalyst.

    • Solvent and Base: Solvents must be anhydrous and thoroughly degassed. Water can hydrolyze the catalyst or enolate, while oxygen can lead to catalyst decomposition.

    • Catalyst/Ligand: The chiral ligand is the heart of the reaction's enantioselectivity. Ensure it is of high purity and has been stored correctly under an inert atmosphere, as many phosphine-based ligands are sensitive to air.[2]

Q2: How does the structure of the chiral ligand directly influence enantioselectivity?

A2: The chiral ligand orchestrates the spatial arrangement of the substrate and the aryl group around the metal center during the key bond-forming step (reductive elimination). Several structural features are critical:

  • Bite Angle and Flexibility: For bidentate phosphine ligands (e.g., BINAP, SEGPHOS), the natural bite angle influences the geometry of the palladium complex, which in turn affects the orientation of the reactants.

  • Dihedral Angle: In biaryl-based ligands, a smaller dihedral angle in the backbone can generate a more rigid and selective catalytic pocket, often leading to higher enantioselectivity.[3]

  • Steric Hindrance: Bulky substituents on the ligand create a well-defined chiral environment. This steric pressure forces the incoming substrate and aryl group to adopt a specific, lower-energy transition state, favoring the formation of one enantiomer.[4][5]

The interplay of these factors is complex. For instance, while a ligand might be effective for one class of ketones, it may fail for another due to subtle steric or electronic mismatches.[6] This is why ligand screening is a cornerstone of methods development.

Q3: What is the mechanistic role of the base, and why does changing it affect the ee?

A3: The base plays a crucial role beyond simple deprotonation to form the enolate. Its identity influences the entire catalytic cycle. The mechanism for palladium-catalyzed α-arylation generally follows a sequence of oxidative addition, transmetalation, and reductive elimination.[7][8][9]

CatalyticCycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(X)L Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Enolate)L* OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product α-Aryl Ketone TM_complex->Product ArX Ar-X (Aryl Halide) ArX->OA_complex Enolate Enolate Enolate->TM_complex Base Base + Ketone Base->Enolate Enolate Formation center Base_helper

Caption: Simplified Pd-catalyzed α-arylation cycle.

The choice of base (e.g., NaOt-Bu, K3PO4, Cs2CO3) and its counter-ion (Na+, K+, Cs+) affects:

  • Enolate Aggregation: The nature of the metal enolate (e.g., sodium vs. potassium) can lead to different aggregation states in solution. These aggregates may have different reactivities or react through less selective pathways.

  • Transmetalation Rate: The transfer of the enolate to the palladium center (transmetalation) is a critical step. The base's counter-ion can influence the rate and mechanism of this step.[7][8]

  • Equilibrium Position: The strength of the base determines the concentration of the enolate at equilibrium. An excessively strong base might lead to side reactions, while a base that is too weak may result in slow or incomplete conversion.

Because the base influences the structure and reactivity of the active nucleophile, screening different bases is a powerful tool for optimizing enantioselectivity.[4]

Q4: My reaction works well at room temperature but the ee is moderate. Will lowering the temperature always improve enantioselectivity?

A4: In many cases, yes. The difference in the activation energies (ΔΔG‡) between the pathways leading to the major and minor enantiomers dictates the enantioselectivity. According to the Eyring equation, the influence of this energy difference on the ratio of products becomes more pronounced at lower temperatures. A lower temperature can "amplify" a small energy difference, leading to a higher ee.[3][10]

However, there are caveats:

  • Reaction Rate: Lowering the temperature will slow the reaction, potentially to an impractical degree.

  • Catalyst Stability: The catalyst may become less soluble or stable at very low temperatures.

  • Mechanism Change: In some systems, a change in temperature can alter the rate-determining step or favor an off-cycle, non-selective pathway.

Therefore, while reducing the temperature is a standard strategy for improving ee, it should be done systematically. It is often beneficial to first find a catalyst system that shows promising selectivity at a convenient temperature before exploring lower temperatures. Faster reaction rates with certain electrophiles, like aryl triflates compared to aryl bromides, can enable reactions at lower temperatures, thereby improving enantioselectivity.[3]

Q5: I suspect my catalyst is decomposing or forming less-selective species. What are the signs and how can this be mitigated?

A5: Catalyst decomposition or the formation of less-selective aggregated species can be a major cause of poor enantioselectivity and reproducibility.[3]

Signs of a Problem:

  • Inconsistent ee: The ee varies significantly between runs, even with identical setups.

  • Color Changes: Unexpected color changes in the reaction mixture (e.g., formation of palladium black) can indicate the precipitation of inactive Pd(0).

  • Stalled Reactions: The reaction stops before reaching full conversion.

  • Decreasing ee over Time: The enantioselectivity of the product decreases as the reaction progresses.

Mitigation Strategies:

  • Use Precatalysts: Modern, well-defined palladium precatalysts are often more stable and reliably generate the active Pd(0) species, leading to more reproducible results.[11]

  • Ensure Strict Inert Conditions: Oxygen can oxidize and deactivate the phosphine ligand and the Pd(0) center. Rigorous degassing of solvents and maintaining a positive pressure of high-purity inert gas (Argon or Nitrogen) is critical.[12]

  • Control Catalyst Loading: Higher catalyst loadings can sometimes promote the formation of less selective dimeric or aggregated catalyst species. It is advisable to screen a range of catalyst loadings to find the optimal concentration.

  • Ligand-to-Metal Ratio: Using a slight excess of the ligand relative to the palladium source can help prevent the formation of poorly-ligated, less-selective palladium species.

Data Presentation & Experimental Protocols

Example Data: Ligand Screening in α-Arylation

To illustrate the impact of ligand choice, the following table summarizes hypothetical but representative results for the α-arylation of 2-methyl-1-tetralone with 4-bromotoluene.

EntryLigandTemperature (°C)Yield (%)ee (%)
1(R)-BINAP809575
2(R)-SEGPHOS809288
3(R)-Difluorphos809894
4(R)-Difluorphos609697

This data demonstrates that subtle changes to the ligand backbone (BINAP vs. SEGPHOS vs. Difluorphos) can significantly impact enantioselectivity. It also shows the common trend of improved ee at a lower reaction temperature (Entry 3 vs. 4).[3]

Protocol 1: General Procedure for Ligand Screening

This protocol provides a robust framework for screening different chiral ligands in a parallel fashion to efficiently identify the optimal choice for a given transformation.

  • Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials, each containing a magnetic stir bar.

  • Palladium Source: To each vial, add the palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2).

  • Ligand Addition: To each respective vial, add the specific chiral ligand to be screened. A typical ligand-to-palladium ratio is 1.1:1 for bidentate ligands or 2.2:1 for monodentate ligands.

  • Base and Substrates: Add the base (e.g., NaOt-Bu), the ketone/ester substrate, and the aryl halide to each vial.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block with vigorous stirring.

  • Monitoring and Analysis: After the specified time, cool the reactions to room temperature. Quench the reaction (e.g., with saturated NH4Cl solution). Extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product from each vial by chiral HPLC or GC to determine conversion and enantiomeric excess.

Protocol 2: Validation of a Chiral HPLC/GC Method

Before troubleshooting your reaction, you must validate your analytical method to ensure its accuracy.

  • Resolution: Prepare a racemic sample of your α-arylated product. Inject it onto your chiral column and optimize the mobile phase (for HPLC) or temperature program (for GC) until you achieve baseline separation of the two enantiomer peaks. The resolution factor (Rs) should be greater than 1.5.

  • Linearity: Prepare a series of calibration standards by mixing known quantities of the pure enantiomers to create samples with known ee values (e.g., 90:10, 75:25, 50:50, 25:75, 10:90). Plot the measured peak area ratio against the known concentration ratio. The resulting line should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy: Analyze the samples of known enantiomeric excess prepared in the linearity step. The measured ee should be within ±2% of the actual value. This confirms that the detector response is equal for both enantiomers.

References
  • Enantioselective-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel | The Hartwig Group. The Hartwig Group, University of California, Berkeley. Available at: [Link]

  • Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications. Available at: [Link]

  • Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsaturated Ketones - ChemRxiv. ChemRxiv. Available at: [Link]

  • Asymmetric palladium-catalyzed intramolecular alpha-arylation of aldehydes. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones | The Hartwig Group. The Hartwig Group, University of California, Berkeley. Available at: [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. Available at: [Link]

  • An Improved Protocol for the Pd-catalyzed α-Arylation of Aldehydes with Aryl Halides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters | Journal of the American Chemical Society. American Chemical Society Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Chiral HPLC Separation for Acidic Compounds

Welcome to the technical support center for the optimization of chiral HPLC separation for acidic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of chiral HPLC separation for acidic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these sensitive analytical procedures. Here, we move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and effectively troubleshoot your separations.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Poor or No Enantiomeric Resolution

Question: I am injecting my racemic acidic compound, but I see only a single, sharp peak. What are the likely causes and how can I resolve this?

Answer: Obtaining a single peak for a racemic mixture indicates a lack of enantioselectivity under the current conditions. This is a common starting point in method development. The key is to systematically introduce and optimize factors that promote chiral recognition.

Causality and Solution Pathway:

The primary reason for a lack of separation is an inappropriate selection of the Chiral Stationary Phase (CSP) or a mobile phase that does not facilitate the necessary intermolecular interactions for chiral discrimination.[1][2] For acidic compounds, these interactions often involve ion-exchange, hydrogen bonding, and dipole-dipole interactions.[3][4]

Experimental Protocol: Systematic Approach to Achieving Initial Separation

  • Verify CSP Selection: The choice of CSP is the most critical factor.[1] For acidic compounds, certain CSPs are more likely to be successful:

    • Anion-Exchanger CSPs: Quinine and quinidine-derived carbamate selectors (e.g., CHIRALPAK QN-AX, QD-AX) are specifically designed for acidic compounds and operate on an ion-exchange mechanism.[3][4]

    • Macrocyclic Glycopeptide CSPs: Phases like vancomycin (e.g., Astec CHIROBIOTIC V) are versatile and can separate acidic compounds, particularly in reversed-phase or polar ionic modes.

    • Polysaccharide-Based CSPs: While broadly applicable, their success with acids often depends on the specific analyte and mobile phase conditions.[5]

  • Mobile Phase Optimization - The Role of Additives: For acidic compounds, controlling the ionization state is crucial. The addition of a small percentage of an acid to the mobile phase is often necessary to suppress the ionization of the analyte's acidic group, which can enhance interaction with the CSP and improve peak shape.[6][7]

    • Recommended Acidic Additives: Start with 0.1% (v/v) of trifluoroacetic acid (TFA), formic acid, or acetic acid in your mobile phase.[1][6] Formic acid is a good choice for LC-MS applications due to its volatility.[8][9]

  • Solvent Selection: The choice of organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase) and its proportion in the mobile phase significantly impacts selectivity.[10] A systematic screening of different solvents and concentrations is recommended.

Troubleshooting Workflow: No Initial Separation

NoSeparation start Start: Single Peak Observed csp_check Is the CSP appropriate for acidic compounds? start->csp_check mp_check Is an acidic additive present in the mobile phase? csp_check->mp_check Yes csp_screen Action: Screen alternative CSPs (e.g., Anion-Exchanger, Macrocyclic Glycopeptide) csp_check->csp_screen No add_acid Action: Add 0.1% TFA, formic acid, or acetic acid mp_check->add_acid No solvent_screen Action: Screen different organic modifiers and vary concentration mp_check->solvent_screen Yes csp_screen->mp_check add_acid->solvent_screen end_success Outcome: Separation Achieved solvent_screen->end_success Partial or full separation observed end_fail Outcome: Still no separation. Re-evaluate analyte structure and CSP choice. solvent_screen->end_fail No separation observed

Caption: Troubleshooting decision tree for a lack of enantiomeric resolution.

Poor Peak Shape: Tailing or Fronting

Question: I have some separation, but my peaks are tailing badly. What causes this and how can I improve the peak shape?

Answer: Peak tailing is a common issue, especially with ionizable compounds like acids. It typically results from secondary, undesirable interactions between the analyte and the stationary phase.[11][12]

Causality and Solution Pathway:

For acidic analytes, peak tailing can arise from strong interactions with residual silanol groups on the silica support of the CSP, especially if the mobile phase pH is not optimized.[12] Mass overload can also lead to peak shape distortion.[12] Peak fronting is less common but can occur under conditions of high analyte concentration or when the mobile phase pH is not suitable for the column type.[11]

Experimental Protocol: Improving Peak Asymmetry

  • Optimize Acidic Additive Concentration: The concentration of the acidic additive is critical. While 0.1% is a good starting point, sometimes a higher concentration (up to 0.5%) is needed to fully suppress unwanted ionic interactions.[6] Conversely, in some cases, a lower concentration may be optimal. It is recommended to test a range of concentrations (e.g., 0.05%, 0.1%, 0.2%).

  • Control Mobile Phase pH (Reversed-Phase): In reversed-phase mode, the mobile phase pH is a powerful tool. For an acidic compound, you should aim for a pH that is at least 1-2 units below the analyte's pKa.[10][13] This ensures the acidic group is predominantly in its neutral, protonated form, minimizing secondary interactions and improving peak shape.[13][14]

  • Check for Mass Overload: Dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are likely overloading the column.[12] Reduce the injection volume or the sample concentration.

  • Temperature Optimization: Increasing the column temperature can sometimes improve peak efficiency and reduce tailing.[15][16] However, be mindful that higher temperatures can also decrease selectivity in some cases.[15]

Data Summary: Impact of Mobile Phase pH on Acidic Analyte Retention

Mobile Phase pHAnalyte Ionization StateExpected Retention on Reversed-Phase CSPExpected Peak Shape
pH < (pKa - 2) Predominantly Neutral (Protonated)Increased RetentionGenerally Symmetrical
pH ≈ pKa Mix of Ionized and NeutralUnstable RetentionPotential for Splitting or Broadening[14]
pH > (pKa + 2) Predominantly Ionized (Deprotonated)Decreased RetentionIncreased Risk of Tailing
Peak Splitting or Shoulders

Question: My peak appears to be split or has a significant shoulder. Is this an issue with the separation or the column itself?

Answer: Peak splitting can be caused by several factors, including on-column issues, mismatched solvents, or running the separation too close to the analyte's pKa.[14][17]

Causality and Solution Pathway:

If all peaks in the chromatogram are split, it often points to a physical problem with the column, such as a void at the column inlet or a blocked frit.[11][17] If only the analyte peak is split, it is more likely related to the method parameters. This can happen if the sample is dissolved in a solvent much stronger than the mobile phase, or if the mobile phase pH is close to the analyte's pKa, causing the compound to exist in both ionized and neutral forms.[13][14]

Experimental Protocol: Diagnosing and Resolving Split Peaks

  • Inject a Standard Compound: If you suspect a column issue, inject a well-behaved, non-chiral standard. If this peak also splits, the problem is likely a blocked frit or a void in the column packing.[17] In this case, reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.[12]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[18] If solubility is an issue, use the weakest solvent possible that will dissolve the sample.

  • Adjust Mobile Phase pH: As mentioned previously, operating at a pH close to the pKa of your acidic analyte can lead to peak splitting.[14] Ensure your mobile phase pH is at least 1-2 units away from the pKa.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is best for starting a method development for a new acidic compound?

A1: For a novel acidic compound, starting with a CSP specifically designed for acids is the most efficient approach. Anion-exchanger phases, such as those based on quinine (e.g., CHIRALPAK QN-AX) or quinidine (e.g., CHIRALPAK QD-AX), are excellent first choices.[3][4] These phases work through an ion-exchange mechanism that is highly effective for acidic analytes. Macrocyclic glycopeptide phases are also a very good second option due to their broad applicability.

Q2: How does the choice of acidic additive (TFA vs. formic acid vs. acetic acid) affect the separation?

A2: The primary role of the acidic additive is to suppress the ionization of your acidic analyte.[7]

  • TFA is a strong acid and very effective at suppressing ionization, often leading to sharp peaks. However, it can cause ion suppression in mass spectrometry.[9]

  • Formic acid is a weaker acid than TFA but is volatile and highly compatible with mass spectrometry.[8] It is often the preferred choice for LC-MS applications.[9]

  • Acetic acid is weaker still and can also be used. The choice between them can sometimes affect the selectivity of the separation, so it can be a parameter to optimize.[19]

Q3: Can I switch from normal-phase to reversed-phase with my chiral column?

A3: This depends entirely on the type of CSP.

  • Immobilized Polysaccharide Phases: These are covalently bonded to the silica and are compatible with a wide range of solvents, allowing for use in both normal- and reversed-phase modes.[2]

  • Coated Polysaccharide Phases: These are not chemically bonded and have restrictions on the solvents that can be used. Using incompatible solvents (like dichloromethane, chloroform, THF, etc.) can damage or dissolve the coating.[18] Always check the manufacturer's guidelines for your specific column.[20]

Q4: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing the separation?

A4: To reduce analysis time while maintaining resolution, you can try the following:

  • Increase Flow Rate: Chiral separations often benefit from lower flow rates, but there is room for optimization.[15][16] Gradually increase the flow rate and monitor the effect on resolution.

  • Increase the Percentage of Organic Modifier: In reversed-phase, increasing the concentration of acetonitrile or methanol will decrease retention times. In normal phase, increasing the alcohol content will have a similar effect. Make small, incremental changes (e.g., 2-5%) to avoid a significant loss of resolution.

  • Gradient Elution: If you have a complex sample or strongly retained enantiomers, a gradient method can significantly shorten the run time.

Q5: What is the effect of temperature on chiral separations of acidic compounds?

A5: Temperature can have a dual effect.

  • Increased Efficiency: Higher temperatures generally decrease mobile phase viscosity, leading to sharper peaks and higher efficiency.[15][16]

  • Decreased Selectivity: The interactions responsible for chiral recognition are often enthalpically driven. Increasing the temperature can weaken these interactions (like hydrogen bonding), which may lead to a decrease in enantioselectivity.[15] It is often beneficial to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal balance between efficiency and resolution.

Method Development Strategy for Acidic Compounds

MethodDev start Start: New Acidic Compound csp_select Step 1: Select CSPs for Screening (Anion-Exchanger, Macrocyclic Glycopeptide, Immobilized Polysaccharide) start->csp_select mp_screen Step 2: Mobile Phase Screening (Normal & Reversed Phase) - Include 0.1% Acidic Additive (e.g., Formic Acid) csp_select->mp_screen eval_results Step 3: Evaluate Initial Results (Look for any separation) mp_screen->eval_results no_sep No Separation eval_results->no_sep No peaks resolved partial_sep Partial Separation eval_results->partial_sep Peaks resolved (Rs < 1.5) no_sep->csp_select Try different CSPs optimize Step 4: Optimization - Vary % Organic Modifier - Adjust Acidic Additive Conc. - Screen Temperature - Optimize Flow Rate partial_sep->optimize final_method Final Robust Method optimize->final_method

Caption: A systematic workflow for developing a chiral HPLC method for acidic compounds.

References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral Mobile Phase Additives. Alfa Chemistry.
  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • The effect of mobile phase composition on the chiral separation of compounds.
  • Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Playing with Selectivity for Optimal Chiral Separation.
  • CHIRAL ST
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Trouble with chiral separations.
  • HPLC solvents and mobile phase additives.
  • Peak Shape Problems. LCGC North America.
  • Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis.
  • Chiral HPLC Separ
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Peak Splitting in HPLC: Causes and Solutions.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • COLUMN CARE GUIDE. Dr. Maisch GmbH.
  • User's Guide. ChromTech.
  • How does an acid pH affect reversed-phase chromatography separ
  • Getting Started with Chiral Method Development Part Three. Regis Technologies.
  • An Investigation of Peak Shape Models in Chiral Separations.
  • 6 Top Chiral Chrom
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. MAC-MOD Analytical.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Resolution of Carboxylic Acid Enantiomers in Chromatography

Welcome to the Technical Support Center for chiral chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the enantiomeric resolutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral chromatography. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the enantiomeric resolution of carboxylic acids. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the expertise to diagnose and solve even the most stubborn separation issues.

Introduction: The Challenge of Resolving Carboxylic Acid Enantiomers

The separation of enantiomers, particularly of carboxylic acids, is a critical task in the pharmaceutical industry due to the often differing pharmacological and toxicological profiles of each enantiomer. However, achieving baseline resolution can be a formidable challenge. Poor peak shape, insufficient separation, and co-elution are common hurdles that can impede accurate quantification and purification.

This guide is structured to help you navigate these challenges. We will delve into the core principles of chiral recognition and explore how to manipulate chromatographic parameters to achieve optimal separation.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the chiral separation of carboxylic acids.

Problem 1: No Separation or Very Poor Resolution (Rs < 0.8)

This is one of the most frequent and frustrating issues. If your enantiomers are co-eluting or showing only a slight shoulder, it indicates a fundamental incompatibility between your analyte and the chiral stationary phase (CSP) or suboptimal mobile phase conditions.

Initial Diagnostic Questions:
  • What type of Chiral Stationary Phase (CSP) are you using? Polysaccharide-based (cellulose or amylose derivatives) and anion-exchange CSPs are often the first choice for acidic compounds.[1][2]

  • What is your mobile phase composition? The choice of organic modifier and additives is crucial for enantiorecognition.

  • Are you using a direct or indirect separation method? If direct separation is failing, derivatization to form diastereomers might be a viable alternative.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor or no resolution.

Detailed Corrective Actions:
  • Re-evaluate Your Chiral Stationary Phase (CSP) Selection:

    • Mechanism: Chiral recognition is based on the "three-point interaction" model, where the analyte must interact with the CSP at three distinct points to achieve separation.[1] If your CSP is not providing these interaction points for your specific carboxylic acid, separation will not occur.

    • Actionable Advice:

      • Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD): These are broadly applicable and should be your first line of defense, especially in normal-phase or polar organic modes.[5]

      • Anion-exchange CSPs (e.g., CHIRALPAK QN-AX, QD-AX): These are specifically designed for acidic compounds and operate based on an ion-exchange mechanism between the protonated chiral selector and the deprotonated carboxylic acid.[2] They are particularly effective in both HPLC and Supercritical Fluid Chromatography (SFC).[2]

      • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic™ T): These can also be effective for separating chiral acids.[1]

  • Systematic Mobile Phase Optimization:

    • Mechanism: The mobile phase modulates the interactions between the analyte and the CSP. The choice of organic modifier and additives can significantly impact retention, selectivity, and peak shape.

    • Actionable Advice:

      • Organic Modifier: In reversed-phase, acetonitrile and methanol are common choices. In normal phase, alcohols like isopropanol or ethanol are used with hexane. The polarity of the modifier affects the hydrogen bonding and dipole-dipole interactions essential for chiral recognition.

      • Acidic Additives: For carboxylic acids, adding a small amount of a stronger acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can suppress the ionization of the analyte's carboxyl group.[6] This can lead to better peak shapes and, in some cases, improved resolution by promoting interactions with the CSP other than just ionic ones.

      • Basic Additives: While less common for acidic analytes, a small amount of a basic additive might be necessary in specific cases to interact with the CSP and facilitate separation. However, this can also lead to a loss of resolution if it disrupts the primary interaction mechanism.[7]

  • Consider an Indirect Approach: Derivatization:

    • Mechanism: If direct separation proves futile, you can convert the enantiomers into diastereomers by reacting your racemic carboxylic acid with a single, pure enantiomer of a chiral derivatizing agent.[4][8] Diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[4][8]

    • Actionable Advice:

      • Common Derivatizing Agents for Carboxylic Acids:

        • Chiral Amines: (S)-(-)-α-methylbenzylamine is a classic example that forms diastereomeric amides.[9]

        • Chiral Alcohols: Formation of diastereomeric esters using an enantiomerically pure alcohol like (R)- or (S)-2-butanol is another effective strategy.[9][10]

      • Important Considerations: The derivatization reaction must proceed to completion without causing racemization of the analyte. The resulting diastereomers should also be stable under the chromatographic conditions.[4]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and make accurate integration difficult.

Potential Causes and Solutions:
  • Secondary Interactions with Residual Silanols: Uncapped silanol groups on the silica support of the CSP can lead to peak tailing.

    • Solution: Add a small amount of a competing acid (like TFA or formic acid) to the mobile phase to saturate these active sites.[6]

  • Analyte Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Problem 3: Resolution is Good, but Retention Times are Too Long

Long analysis times are inefficient and can lead to broader peaks, which may decrease the apparent resolution.

Strategies for Reducing Retention Time:
  • Increase the Elution Strength of the Mobile Phase:

    • Reversed-Phase: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol).

    • Normal-Phase: Increase the percentage of the polar modifier (e.g., isopropanol or ethanol).

    • SFC: Increase the percentage of the co-solvent or increase the back pressure.[11]

  • Increase the Flow Rate: This is a straightforward way to reduce analysis time, but be mindful of the pressure limits of your column and system. In SFC, higher flow rates are generally well-tolerated.[6]

  • Increase the Column Temperature: Higher temperatures reduce the viscosity of the mobile phase, leading to shorter retention times. However, be aware that temperature can also affect selectivity, so this should be optimized carefully.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for a new carboxylic acid?

A: A systematic screening approach is highly recommended. Start with a few well-established polysaccharide-based chiral stationary phases (e.g., one cellulose-based and one amylose-based). For each column, test a standard set of mobile phases: one reversed-phase (e.g., acetonitrile/water with 0.1% formic acid) and one normal-phase (e.g., hexane/isopropanol). This initial screen will often yield a promising starting point for further optimization.

Q2: How do I choose between HPLC and SFC for chiral separation of carboxylic acids?

A: Both techniques are powerful, but they have different strengths.

FeatureHPLCSFC
Speed Generally slowerOften much faster due to lower mobile phase viscosity.[6]
Solvent Consumption Higher, especially in normal phaseSignificantly lower, as CO2 is the primary mobile phase component.[11]
Selectivity Excellent and well-establishedCan offer complementary or enhanced selectivity compared to HPLC.[]
Cost Lower initial instrument costHigher initial instrument cost

Recommendation: If you have access to both, SFC is often the preferred technique for high-throughput chiral screening and purification due to its speed and reduced solvent usage.[]

Q3: Can I use a mass spectrometer (MS) with my chiral separation method?

A: Yes, and it is often advantageous. However, mobile phase compatibility is key. Mobile phases containing non-volatile buffers (like phosphate) are not suitable for MS. Instead, use volatile additives like formic acid, acetic acid, or ammonium acetate.[13] Reversed-phase methods are generally more amenable to MS detection than normal-phase methods.[13]

Q4: My resolution is decreasing over time with the same column and method. What could be the cause?

A: This is likely due to column contamination or degradation.

  • Contamination: Strongly retained impurities from your samples can accumulate on the column, blocking active sites.

    • Solution: Implement a robust sample preparation procedure. Regularly flush the column with a strong solvent (be sure to check the column's manual for recommended flushing procedures).

  • Degradation: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can degrade the stationary phase over time.

    • Solution: Always operate within the recommended pH and temperature ranges for your specific column.

Q5: What is the role of temperature in chiral separations?

A: Temperature is a critical parameter that can have a significant, and sometimes unpredictable, effect on chiral separations. It influences the thermodynamics of the analyte-CSP interaction.

  • General Trend: In most cases, increasing the temperature will decrease retention time and may also decrease resolution.

  • Optimization: It is always worthwhile to evaluate a range of temperatures (e.g., 15°C to 40°C) during method development, as the optimal temperature for resolution can vary.

Conclusion

Overcoming poor resolution of carboxylic acid enantiomers in chromatography is a methodical process of understanding the underlying principles and systematically optimizing the experimental parameters. By carefully selecting your chiral stationary phase, fine-tuning your mobile phase, and considering alternative strategies like derivatization, you can achieve the robust and reliable separations necessary for your research and development goals. This guide provides a framework for troubleshooting, but remember that each analyte is unique and may require a tailored approach.

References

  • Goto, J., Goto, N., & Nambara, T. (1986). Sensitive Derivatization Reagents for Optical Resolution of Carboxylic Acids by High Performance Liquid Chromatography with Fluorescence Detection.
  • Iwaki, K., Bunrin, T., Kameda, Y., & Yamazaki, S. (1997).
  • Alfa Chemistry. (n.d.). Chiral Derivatization Reagents. Alfa Chemistry Analytical Products.
  • TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Mail, 137.
  • Wang, Y., et al. (2015). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Request PDF.
  • ResearchGate. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Greyhound Chromatography. (n.d.).
  • Daicel Chiral Technologies. (n.d.).
  • Harada, N., et al. (2019).
  • S. V. Rykov, et al. (2012). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Pharmaceutical Chemistry Journal, 46, 305–309.
  • Ekborg-Ott, K. H., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
  • Phenomenex. (n.d.).
  • ResearchGate. (n.d.).
  • Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 126-133.
  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
  • BOC Sciences. (n.d.).
  • Chiralpedia. (2022).
  • Ribeiro, A. R., et al. (2021).
  • Regis Technologies. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • LoBrutto, R., et al. (2010). Liophilic Mobile Phase Additives in Reversed Phase HPLC. Critical Reviews in Analytical Chemistry, 34(3-4), 135-153.
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers.
  • Ye, J., & Vedejs, E. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Organic letters, 13(9), 2420–2423.
  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography.
  • ResearchGate. (n.d.).
  • OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. In Organic Chemistry.
  • Chemistry LibreTexts. (2023). 5.

Sources

Optimization

Technical Support Center: Synthesis of Chiral Piperazines - A Guide to Preventing Racemization

Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing enantiomerically pure piperazine scaffolds. The piperazine ring is a privileged structure in medicinal chemistry, frequently appearing in blockbuster drugs.[1] However, maintaining stereochemical integrity at carbon-substituted positions on the piperazine ring presents a significant synthetic challenge.[2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to racemization that you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral piperazine synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched chiral center loses its stereochemical integrity, resulting in a mixture of both enantiomers (a racemic mixture). In the synthesis of chiral piperazines, this can occur at stereogenic centers on the piperazine ring, leading to a loss of the desired enantiopure product and the formation of diastereomers if other chiral centers are present.

Q2: Why is preventing racemization so critical in the synthesis of piperazine-containing drugs?

A: The biological activity of a drug is intrinsically linked to its three-dimensional structure. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[3] The presence of an undesired enantiomer due to racemization can lead to reduced efficacy, altered side-effect profiles, or even harmful off-target effects. Regulatory bodies worldwide require stringent control and characterization of stereoisomers in pharmaceutical products.

Q3: Which synthetic steps are most prone to racemization when constructing a chiral piperazine ring?

A: Racemization can occur at various stages, but it is most common during steps that involve the formation or cleavage of bonds at or adjacent to a stereocenter, especially under basic or acidic conditions, or at elevated temperatures. Key steps to monitor closely include:

  • N-alkylation or N-arylation: Reactions involving the deprotonation of an N-H bond adjacent to a chiral center can lead to epimerization.[4]

  • Cyclization reactions: The ring-closing step to form the piperazine nucleus can be susceptible to racemization, particularly if it involves harsh reagents or conditions.[5]

  • Protecting group manipulation: Deprotection or protection steps, especially those involving strong acids or bases, can compromise stereochemical integrity.[6]

  • Activation of carboxylic acids: When synthesizing piperazinones from amino acid precursors, the activation of the carboxyl group for amide bond formation can lead to racemization via oxazolone formation.[7]

Q4: What are the primary mechanisms leading to racemization?

A: The most common mechanism involves the formation of a planar, achiral intermediate, such as an enolate or an imine, which can be protonated from either face with equal probability, leading to a racemic mixture. In the context of piperazine synthesis, this often occurs through the deprotonation of a proton alpha to a nitrogen atom and an activating group (like a carbonyl or a nitro group), or through reversible ring-opening and closing mechanisms.

Troubleshooting Guide: Common Racemization Scenarios and Solutions

This section provides a structured approach to diagnosing and solving common racemization problems encountered during the synthesis of chiral piperazines.

Scenario 1: Racemization during N-Alkylation or N-Arylation of a Chiral Piperazine

Problem: You are performing an N-alkylation or a Buchwald-Hartwig amination on a chiral piperazine, and you observe significant racemization in your product.

Root Cause Analysis:

The primary culprit is often the base used in the reaction. Strong, non-sterically hindered bases can readily deprotonate the C-H bond adjacent to the nitrogen, leading to epimerization.[4][8] The choice of solvent and reaction temperature also plays a crucial role.[9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for N-alkylation/arylation racemization.

Detailed Solutions:

  • Base Selection: The basicity and steric hindrance of the base are critical.[7] For sensitive substrates, switching from common bases like potassium carbonate to more hindered options like 2,4,6-collidine can prevent deprotonation at the stereocenter.[8] In Buchwald-Hartwig couplings, the choice of phosphine ligand is also crucial, with bulky, electron-rich ligands often providing better stereopreservation.[10][11]

  • Temperature Control: Higher temperatures accelerate the rate of epimerization.[9] If the reaction is sluggish at lower temperatures, consider using a more active catalyst or a microwave reactor at a controlled, lower temperature to minimize reaction time.

  • Solvent Effects: The polarity of the solvent can influence the rate of racemization. Less polar solvents can sometimes disfavor the formation of the charged intermediates that lead to racemization.

Scenario 2: Racemization During Piperazine Ring Formation

Problem: You are synthesizing a chiral piperazine via a cyclization strategy (e.g., reductive amination, aza-Michael addition, or ring-closing metathesis) and observing a loss of enantiomeric purity.

Root Cause Analysis:

The conditions of the cyclization reaction itself can be the source of racemization. For instance, in aza-Michael additions, the choice of base and catalyst is critical.[12] For ring-closing metathesis (RCM), the catalyst and reaction conditions must be chosen carefully to avoid isomerization of the newly formed double bond, which can sometimes lead to racemization in subsequent steps.[13][14]

Troubleshooting Strategies:

Synthetic StrategyPotential Cause of RacemizationRecommended Solution
Aza-Michael Addition Strong base causing epimerization of an adjacent stereocenter.Use a chiral phase transfer catalyst with a milder base like potassium phosphate at low temperatures.[5]
Reductive Amination Harsh reducing agents or acidic/basic conditions.Employ milder reducing agents such as sodium triacetoxyborohydride (STAB), which can often be used under neutral or mildly acidic conditions.
Ring-Closing Metathesis (RCM) Isomerization of the double bond or catalyst-mediated side reactions.Use a highly efficient RCM catalyst (e.g., Grubbs' second or third generation) to allow for lower catalyst loading and shorter reaction times.[13][15]
From α-amino acids Racemization during amide coupling to form a diketopiperazine intermediate.Use coupling reagents known for low racemization potential, such as DEPBT, instead of carbodiimides like DCC/HOBt.[1]
Scenario 3: Racemization Introduced by Protecting Groups

Problem: The enantiomeric purity of your chiral piperazine is compromised after a deprotection step.

Root Cause Analysis:

Protecting groups are essential, but their removal can introduce racemization if the conditions are not optimized. For example, the removal of a Boc group with strong acid can sometimes lead to epimerization. Similarly, base-labile protecting groups like Fmoc require careful selection of the basic reagent.[16]

Protecting Group Strategy and Racemization Prevention:

G cluster_0 Protecting Group Selection cluster_1 Deprotection & Racemization Risk PG_Strategy Select Orthogonal Protecting Groups N_Boc N-Boc (Acid Labile) PG_Strategy->N_Boc N_Cbz N-Cbz (Hydrogenolysis) PG_Strategy->N_Cbz N_Fmoc N-Fmoc (Base Labile) PG_Strategy->N_Fmoc Acid Strong Acid (e.g., TFA) N_Boc->Acid Remove with Hydrogen H2, Pd/C N_Cbz->Hydrogen Remove with Base Strong Base (e.g., Piperidine) N_Fmoc->Base Remove with Deprotection Deprotection Step Deprotection->Acid Deprotection->Base Deprotection->Hydrogen Racemization Risk of Racemization Acid->Racemization High Risk Base->Racemization Moderate Risk Hydrogen->Racemization Low Risk

Caption: Protecting group strategies and associated racemization risks.

Solutions:

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different, mild conditions. For example, using a combination of Boc (acid-labile) and Cbz (removed by hydrogenolysis) allows for selective deprotection with minimal risk to stereocenters.

  • Milder Deprotection Reagents: For Boc removal, consider using milder acidic conditions (e.g., HCl in dioxane) instead of neat trifluoroacetic acid (TFA). For Fmoc removal, using a more hindered base or a shorter reaction time can be beneficial.

  • Asymmetric Lithiation-Substitution: For direct functionalization of the piperazine ring, methods like asymmetric lithiation using a chiral ligand (e.g., (-)-sparteine) followed by trapping with an electrophile can provide high enantioselectivity, but the choice of electrophile and distal N-substituent is crucial to avoid racemization.[17]

Experimental Protocols

Protocol 1: Chiral Analysis by HPLC

To accurately assess the extent of racemization, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard.[3]

Step-by-Step Method Development:

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating piperazine enantiomers.[3] A good starting point is a column like Chiralpak® IC.[18]

  • Mobile Phase Screening: Begin with a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. Vary the ratio of the alcohol to optimize separation.

  • Sample Preparation: Dissolve a small amount of your product in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Analysis: Equilibrate the column for at least 30 minutes. Inject the sample and monitor the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Typical HPLC Conditions:

ParameterValue
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 205 nm
Injection Vol. 10 µL

Note: These conditions are a starting point and may require optimization for your specific compound.[18]

Protocol 2: Dynamic Kinetic Resolution (DKR) for Chiral Piperazine Synthesis

DKR is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer.[19][20]

Conceptual Workflow:

  • Racemic Starting Material: Begin with a racemic or enantiomerically-impure piperazine derivative that has a readily epimerizable stereocenter.

  • Chiral Catalyst/Reagent: Introduce a chiral catalyst or reagent that selectively reacts with one enantiomer much faster than the other.

  • Racemization Catalyst/Conditions: Concurrently, employ conditions or a co-catalyst that promotes the rapid interconversion (racemization) of the two enantiomers of the starting material.

  • Transformation: The faster-reacting enantiomer is continuously consumed, and the equilibrium of the starting material shifts to replenish it, ultimately converting the entire mixture to a single enantiomer of the product.

Example Application: The dynamic kinetic resolution of N-Boc-2-lithiated piperazines can be achieved using a chiral ligand that promotes a dynamic thermodynamic resolution of the organolithium intermediate before it is quenched with an electrophile.[21]

References

  • D'Erasmo, M. P., & O'Brien, P. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • Kovacic, P., & Somanathan, R. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed. Retrieved from [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Retrieved from [Link]

  • Viso, A., et al. (n.d.). Synthesis of Highly Substituted Enantiopure Piperazines and Ketopiperazines from Vicinal N-Sulfinyl Diamines. pubs.acs.org. Retrieved from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. Retrieved from [Link]

  • Bode Research Group. (2015). OC VI (HS 2015). Retrieved from [Link]

  • PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. Retrieved from [Link]

  • Alexanian, E. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Retrieved from [Link]

  • PMC. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing piperazines.
  • Journal of the American Chemical Society. (n.d.). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • Xingwei Li. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Retrieved from [Link]

  • Apeiron. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Retrieved from [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • PubMed. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperazine Derivatives

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of piperazine derivatives. This resource is structured i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of piperazine derivatives. This resource is structured in a comprehensive question-and-answer format to directly address the common challenges and provide in-depth, field-proven solutions. Our goal is to empower you with the scientific understanding and practical steps necessary to achieve symmetrical, reproducible peaks for your critical analyses.

Understanding the Challenge: Why Do Piperazine Derivatives Tailing?

Piperazine and its derivatives are basic compounds, and their analysis by reversed-phase HPLC can be notoriously challenging.[1][2] The primary culprit behind the frustrating peak tailing is the interaction of these basic analytes with the stationary phase.[2][3]

Q1: What is the fundamental cause of peak tailing for piperazine derivatives in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like piperazine derivatives is secondary interactions between the analyte and the silica-based stationary phase.[1][3] Traditional silica-based columns have residual silanol groups (Si-OH) on their surface which are acidic in nature.[2] At typical mobile phase pH values, these silanol groups can become ionized (SiO-) and interact with the protonated basic piperazine derivatives. This strong, undesirable interaction leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer than others, resulting in a tailed peak.[1][3]

Level 1 Troubleshooting: Initial Checks and Simple Adjustments

Before delving into complex method modifications, it's essential to rule out common instrumental and procedural issues.

Q2: My piperazine derivative peak is tailing. What are the first things I should check?

A2: It's crucial to differentiate between chemical problems (interactions with the column) and physical problems within your HPLC system.[2] A simple diagnostic test is to inject a neutral compound that is not expected to interact with silanol groups.[2]

  • If the neutral compound's peak is also tailing: This points to a physical issue.[2] Check for:

    • Column Voids: A void at the head of the column can cause peak distortion.[2]

    • Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[4]

    • Leaking Fittings: Ensure all fittings are secure and not causing leaks.

  • If the neutral compound's peak is symmetrical, but your piperazine derivative's peak is tailing: This strongly suggests a chemical interaction with the stationary phase, which we will address in the following sections.[2]

Q3: Could my sample preparation be causing the peak tailing?

A3: Yes, the solvent used to dissolve your sample can significantly impact peak shape. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing.[5][6]

Recommendation: Whenever possible, dissolve your sample in the initial mobile phase.[7]

Level 2 Troubleshooting: Mobile Phase Optimization

Optimizing the mobile phase is a powerful and often straightforward way to mitigate peak tailing.

Q4: How does mobile phase pH affect the peak shape of piperazine derivatives?

A4: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like piperazines.[8][9][10] By adjusting the pH, you can influence the ionization state of both the analyte and the residual silanol groups on the stationary phase.

  • Low pH (pH 2-3): At a low pH, the silanol groups are protonated (Si-OH) and therefore less likely to interact with the protonated basic analyte.[1][3] This is often the most effective way to reduce peak tailing.[3]

  • Mid-range pH (pH 4-7): This range should generally be avoided as silanol groups are partially ionized, leading to maximum interaction and peak tailing.[11]

  • High pH (pH > 8): At high pH, the piperazine derivative may be in its neutral form, reducing interactions with the now fully ionized silanol groups. However, traditional silica columns are not stable at high pH.[12] For high pH applications, specialized hybrid or polymeric columns are necessary.[12][13]

Q5: What are mobile phase additives, and how can they improve the peak shape of my piperazine derivative?

A5: Mobile phase additives can be used to mask the active silanol sites on the stationary phase, reducing their interaction with the basic analyte.[14] These are often referred to as "competing bases."

  • Triethylamine (TEA): TEA is a commonly used additive that, as a small basic molecule, competes with the piperazine analyte for the active silanol sites.[15] A typical starting concentration is 0.1-0.5% v/v in the mobile phase.[1][14]

Table 1: Common Mobile Phase Additives for Basic Compounds

AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA) 0.1 - 0.5% (v/v)Acts as a competing base, masking silanol groups.[15]
Ammonium Acetate/Formate 10 - 20 mMProvides buffering capacity and can improve peak shape.
Q6: When should I consider using ion-pairing agents?

A6: Ion-pairing agents are useful when you need to increase the retention of your piperazine derivative while also improving peak shape.[16] These agents are large molecules with a hydrophobic part and an ionic part. For basic compounds like piperazines, an anionic ion-pairing agent (e.g., an alkyl sulfonate) is added to the mobile phase.[16][17] The ion-pairing agent forms a neutral complex with the protonated piperazine derivative, which is then retained by the reversed-phase mechanism.

Table 2: Common Ion-Pairing Reagents for Basic Compounds

ReagentType
Sodium 1-Hexanesulfonate Anionic
Sodium 1-Heptanesulfonate Anionic
Sodium 1-Octanesulfonate Anionic

Note: Ion-pairing reagents can be difficult to remove from the column and may require a dedicated column for these applications.

Level 3 Troubleshooting: Stationary Phase Selection

If mobile phase optimization does not resolve the peak tailing, the choice of HPLC column is the next critical factor to address.

Q7: My piperazine derivative still shows significant tailing even after optimizing the mobile phase. Is my C18 column the problem?

A7: Quite possibly. The type and quality of the stationary phase are paramount for the successful analysis of basic compounds.[1][14]

  • Traditional Silica-Based C18 Columns (Type A Silica): These older generation columns often have a high concentration of acidic silanol groups and are prone to causing significant peak tailing with basic analytes.[1]

  • Modern, High-Purity Silica Columns (Type B Silica): These columns are made from higher purity silica with a lower metal content and fewer acidic silanol groups, resulting in improved peak shape for basic compounds.[1]

Q8: What are "end-capped" columns, and will they help with my piperazine analysis?

A8: End-capping is a chemical process used to block the majority of residual silanol groups on the silica surface after the C18 phase has been bonded.[18] A small silylating agent, like trimethylchlorosilane, is used to convert the reactive Si-OH groups into less reactive Si-O-Si(CH3)3 groups.

  • End-capped and Double End-capped Columns: These columns have significantly fewer free silanol groups and are highly recommended for the analysis of basic compounds like piperazines to achieve symmetrical peaks.[14][19]

Q9: Are there alternative column chemistries that are better suited for piperazine derivatives?

A9: Yes, several alternative column technologies are designed specifically to overcome the challenges of analyzing basic compounds.

  • Polar-Embedded and Polar-Endcapped Columns: These columns have a polar group embedded within the C18 chain or at the end of it.[14][20] This polar group helps to shield the residual silanol groups and can provide different selectivity.

  • Hybrid Silica-Polymer Columns: These columns are made from a hybrid material that incorporates both silica and organic polymers.[12][13][21] They offer excellent pH stability, allowing for the use of high pH mobile phases where piperazine derivatives may be in their neutral form, thus eliminating ionic interactions with the stationary phase.[12][13]

  • Polymeric Columns: These columns are based entirely on a polymer backbone (e.g., polystyrene-divinylbenzene) and do not have any silanol groups.[21] They are an excellent choice for eliminating peak tailing caused by silanol interactions but may offer different selectivity compared to silica-based columns.

Table 3: Recommended Column Types for Piperazine Derivative Analysis

Column TypeKey FeatureAdvantage for Piperazine Analysis
High-Purity, End-Capped C18 (Type B Silica) Reduced silanol activitySignificantly improved peak shape compared to older columns.[1][14]
Polar-Embedded/Endcapped Shielding of residual silanolsExcellent peak shape for basic compounds.[14][20]
Hybrid Silica-Polymer High pH stabilityAllows for analysis at high pH where piperazines are neutral.[12][13]
Polymeric No silanol groupsComplete elimination of peak tailing due to silanol interactions.

Visual Troubleshooting Guides

To assist in your troubleshooting process, the following diagrams illustrate the key concepts and workflows discussed.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for Piperazine Derivative check_physical Inject a Neutral Compound start->check_physical physical_issue Address Physical Problems: - Check for column voids - Minimize extra-column volume - Check for leaks check_physical->physical_issue Neutral peak tails chemical_issue Proceed to Chemical Troubleshooting check_physical->chemical_issue Neutral peak is symmetrical mobile_phase Optimize Mobile Phase: - Lower pH (2-3) - Add competing base (e.g., TEA) - Consider ion-pairing agent chemical_issue->mobile_phase column_selection Select Appropriate Column: - High-purity, end-capped C18 - Polar-embedded/endcapped - Hybrid or Polymeric mobile_phase->column_selection Tailing persists resolved Symmetrical Peak Achieved mobile_phase->resolved Tailing resolved column_selection->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing of piperazine derivatives.

G cluster_1 Mechanism of Silanol Interaction and Mitigation cluster_2 Solutions silica Silica Surface Si-OH (Acidic Silanol) interaction Undesirable Ionic Interaction (Causes Peak Tailing) piperazine {Protonated Piperazine Derivative | R-NH2+} piperazine:f0->silica:f0 low_ph Low pH Mobile Phase Si-OH (Protonated) No Interaction competing_base Competing Base (e.g., TEA) Masks Si-OH site

Caption: The interaction between piperazine derivatives and silanol groups, and how mobile phase modifications can mitigate this.

Concluding Remarks

Addressing peak tailing in the HPLC analysis of piperazine derivatives requires a systematic and informed approach. By understanding the underlying chemical principles and methodically working through the troubleshooting steps outlined in this guide—from initial system checks to mobile phase optimization and strategic column selection—you can significantly improve the quality and reliability of your chromatographic data.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Scientist Live. (2013, April 1). Hybrid particle technologyand its use in HPLC.
  • Waters Corporation. (n.d.). Column Particle Technologies | BEH, CSH, HSS & Solid-Core.
  • Dimer. (n.d.). Ion pairing reagents.
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • LCGC International. (2019, July 1). Hybrid Particle Columns: The First Twenty Years.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Chromatography Today. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • Element Lab Solutions. (n.d.). Polymeric HPLC Columns.
  • Shimadzu. (n.d.). Particle Substrate for HPLC columns.
  • LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Thermo Fisher Scientific. (n.d.). Polar Endcapped Reversed Phase Hplc Columns.
  • vscht.cz. (n.d.). High Performance Liquid Chromatography.
  • Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Chrom Tech, Inc. (2025, October 28). What Is Endcapping in HPLC Columns.
  • Welch Materials, Inc. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity.
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography - Blogs - News.
  • Separation Science. (2023, December 8). End-capping.

Sources

Optimization

Technical Support Center: Catalyst Selection for Improving Enantiomeric Excess in Asymmetric Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing asymmetric synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing asymmetric synthesis, with a core focus on catalyst selection and reaction parameters to achieve high enantiomeric excess (e.e.).

Section 1: Troubleshooting Low Enantiomeric Excess

A suboptimal enantiomeric excess is a frequent challenge in asymmetric catalysis. This section provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment and Analytical Method Verification

Before delving into complex reaction parameters, it is crucial to rule out any analytical artifacts.

Question: My chiral HPLC/GC analysis shows low e.e. Where do I start?

Answer: The first step is to rigorously validate your analytical method. An inadequate separation of enantiomers can be misleading.

  • Resolution Check: Ensure the resolution between the enantiomer peaks is greater than 1.5 for accurate quantification.[1] If not, the separation method needs optimization (e.g., changing the chiral stationary phase, mobile phase composition, or temperature).

  • Method Validation: A validated method should demonstrate accuracy, precision, and linearity.[1]

    • Accuracy: Prepare samples with a known e.e. by mixing enantiomerically pure standards and verify that your analysis yields the expected values.[1]

    • Linearity: Plot the peak area ratio of the minor to the major enantiomer against their concentration ratio. The resulting line should have a correlation coefficient (r²) of ≥ 0.99.[1]

Systematic Troubleshooting Workflow

Once the analytical method is confirmed to be reliable, a logical workflow can be employed to identify the root cause of low enantioselectivity.

Troubleshooting_Workflow start Start: Low Enantiomeric Excess Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst step1->step2 Validated sub1_1 Is chiral separation adequate? (Resolution > 1.5) step1->sub1_1 step3 Step 3: Evaluate Reaction Conditions step2->step3 High Purity sub2_1 Substrate/Reagent Purity Check step2->sub2_1 resolution Resolution: Reproducible High e.e. Achieved step3->resolution Optimized sub3_1 Temperature Control: - Consistent? - Optimal? step3->sub3_1 sub1_1->step2 Yes sub1_2 Optimize separation method sub1_1->sub1_2 No sub1_2->step1 sub2_2 Purify substrate/reagents (e.g., recrystallization, distillation) sub2_1->sub2_2 Impure sub2_3 Catalyst Quality Check sub2_1->sub2_3 Pure sub2_2->step2 sub2_3->step3 High Quality sub2_4 Synthesize/procure fresh catalyst & characterize thoroughly sub2_3->sub2_4 Questionable sub2_4->step2 sub3_2 Calibrate thermostat; Optimize temperature sub3_1->sub3_2 No sub3_3 Solvent Quality: - Anhydrous? - Degassed? sub3_1->sub3_3 Yes sub3_2->step3 sub3_4 Use freshly distilled/ anhydrous solvent sub3_3->sub3_4 Poor Quality sub3_5 Atmosphere Control: - Inert gas pure? - Air/moisture leaks? sub3_3->sub3_5 High Quality sub3_4->step3 sub3_5->resolution Yes

Caption: Troubleshooting workflow for low enantiomeric excess.

Section 2: Deep Dive into Key Reaction Parameters

The enantioselectivity of a reaction is highly sensitive to a multitude of interconnected variables. This section explores the causality behind the influence of these parameters.

Catalyst and Reagent Purity

Question: Why is the purity of my catalyst, substrate, and solvent so critical?

Answer: Impurities can have a profound impact on both the activity and selectivity of a catalyst.

  • Catalyst Poisons: Trace impurities, such as sulfur or water, can act as catalyst poisons by irreversibly binding to the active site of the catalyst, leading to deactivation and a sluggish or stalled reaction.[1][2]

  • Competing Reactions: Impurities in the substrate can lead to side reactions, consuming the catalyst and reagents and reducing the overall yield and enantioselectivity.

  • Solvent Effects: The presence of water or other protic impurities in anhydrous reactions can quench organometallic catalysts or reagents.[2] For instance, many asymmetric catalytic systems are sensitive to moisture and atmospheric oxygen, and variations in their exclusion can lead to inconsistent results.[3]

The Role of the Solvent

Question: Can the choice of solvent significantly alter the enantiomeric excess?

Answer: Yes, the solvent can play a crucial role in determining the enantioselectivity of a reaction.[4] This is often due to specific solute-solvent interactions rather than bulk properties like the dielectric constant.[4]

  • Conformational Control: Solvents can influence the conformational equilibrium of the catalyst-substrate complex. For example, in the Henry reaction using a cinchona thiourea catalyst, solvents that are strong Lewis bases can "prepare" the flexible molecule in a specific conformation that leads to a higher differentiation in the reaction barriers for the two enantiomers, resulting in a high e.e.[4]

  • Hydrogen Bonding: In some cases, co-solvents like water can influence selectivity. For instance, using a mixed solvent system of CH2Cl2/H2O can improve chemoselectivity by forming hydrogen bonds that block one reactive site of an ambident nucleophile.[5] Interestingly, replacing H2O with D2O has been observed to enhance enantioselectivity in certain reactions.[5]

Temperature Optimization

Question: How does temperature affect enantioselectivity?

Answer: Temperature is a critical parameter that can have a non-linear effect on enantiomeric excess.

  • Thermodynamic vs. Kinetic Control: Lowering the reaction temperature generally enhances enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. Conversely, higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, leading to a lower e.e.[6]

  • Enantioselectivity Reversal: In rare cases, a change in temperature can even lead to a reversal of enantioselectivity.[7][8] The exact mechanism for this is often complex and can be related to shifts in the relative contributions of enthalpy and entropy to the free energy of activation or temperature-dependent aggregation of the catalyst.[7]

Catalyst Loading and Substrate-to-Catalyst Ratio (S/C)

Question: Is a higher catalyst loading always better for achieving high e.e.?

Answer: Counterintuitively, a higher catalyst loading does not always lead to a higher enantiomeric excess and can sometimes be detrimental.[3]

  • Catalyst Aggregation: At higher concentrations, some catalysts can form aggregates or dimers that are less selective than the monomeric species, resulting in a lower e.e.[3][9]

  • Background Reactions: Increased catalyst concentration might accelerate a non-selective background reaction, leading to the formation of a racemic product and a decrease in the overall e.e.[3]

The optimal substrate-to-catalyst (S/C) ratio is highly dependent on the specific reaction. A typical starting point for optimization is in the range of 100:1 to 1000:1.[3] For highly active catalysts, S/C ratios of 10,000:1 or higher can be achieved.[3]

Catalyst LoadingPotential Effect on e.e.Rationale
Too High DecreaseFormation of less selective catalyst aggregates; promotion of non-selective background reactions.[3]
Optimal MaximumBalances reaction rate and selectivity.
Too Low DecreaseInsufficient catalyst for the desired transformation, potentially allowing a background racemic reaction to dominate.
Chiral Ligand Selection

Question: What are the key considerations when selecting a chiral ligand?

Answer: The chiral ligand is the heart of an asymmetric catalyst, creating the chiral environment that dictates the stereochemical outcome of the reaction.[10]

  • "Privileged" Ligands: Certain ligand backbones have demonstrated broad applicability across a range of reactions.[11] Examples include BINOL, Salen, and BOX derivatives.[12]

  • Steric and Electronic Tuning: The steric and electronic properties of the ligand can be fine-tuned by modifying its substituents. This allows for the optimization of the catalyst for a specific substrate.[10]

  • Non-covalent Interactions: The design of ligands that can engage in specific non-covalent interactions, such as hydrogen bonding or π-stacking with the substrate, can be a powerful strategy for enhancing enantioselectivity.[13]

Section 3: Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction has stalled or shows low conversion. What are the likely causes?

A1: Low conversion can often be attributed to catalyst deactivation.[2] This can be caused by impurities in the reagents or solvent, exposure to air or moisture, or thermal instability of the catalyst.[2] Ensure all components of your reaction are pure and that the reaction is performed under strictly anhydrous and inert conditions if required.

Q2: I'm observing a low enantiomeric excess (e.e.). What are the primary factors I should investigate?

A2: A low e.e. can be due to several factors. A primary suspect is a competing racemic background reaction that occurs in parallel with the desired asymmetric transformation.[2] Other key factors to investigate include the purity of the catalyst and reagents, the reaction temperature, and the solvent.

Q3: Can the substrate itself influence the enantioselectivity?

A3: Absolutely. The structure of the substrate plays a critical role in the catalyst-substrate interaction. Small changes in the substrate can dramatically affect the enantiomeric excess.[14] Finding a "general" catalyst that works for a broad range of substrates is a significant challenge in asymmetric catalysis.[15][16]

Q4: My enantiomeric excess is inconsistent between batches. What could be the cause?

A4: Inconsistent e.e. often points to subtle variations in experimental conditions.[3] Key areas to scrutinize are the purity of reagents and solvents, and the rigorous exclusion of water and oxygen.[3] Even minor fluctuations in these parameters can lead to significant differences in the outcome.

Section 4: Experimental Protocols

Protocol 1: Catalyst Screening

A systematic screening of different catalysts is often the first step in developing a new asymmetric transformation.

  • Set up a parallel array of small-scale reactions in vials.

  • To each vial, add the substrate and solvent.

  • Add a different chiral catalyst (or ligand/metal precursor combination) to each vial.

  • Initiate the reactions simultaneously (e.g., by adding a common reagent or placing them in a temperature-controlled block).

  • Monitor the reactions by a suitable analytical technique (e.g., TLC, LC-MS).

  • Once the reactions are complete, quench them and determine the yield and enantiomeric excess for each catalyst.

Catalyst_Screening_Workflow start Prepare Substrate/ Solvent Master Mix step1 Aliquot into Reaction Vials start->step1 step2 Add Unique Chiral Catalyst to Each Vial step1->step2 step3 Initiate & Run Reactions step2->step3 step4 Quench & Analyze (Yield, e.e.) step3->step4 end Identify Lead Catalyst(s) step4->end

Sources

Reference Data & Comparative Studies

Validation

The Foundational Principle: Transforming Enantiomers into Distinguishable Diastereomers

. ## A Researcher's Guide to Chiral Derivatizing Agents for Carboxylic Acids: A Comparative Analysis In the landscape of pharmaceutical development, agrochemicals, and fragrance industries, the stereochemistry of a molec...

Author: BenchChem Technical Support Team. Date: February 2026

. ## A Researcher's Guide to Chiral Derivatizing Agents for Carboxylic Acids: A Comparative Analysis

In the landscape of pharmaceutical development, agrochemicals, and fragrance industries, the stereochemistry of a molecule is paramount, often dictating its efficacy and safety. For researchers and drug development professionals, the precise determination of the enantiomeric purity of chiral carboxylic acids is a frequent and critical task. While direct chromatographic separation on chiral stationary phases (CSPs) is a powerful technique, an indirect approach using chiral derivatizing agents (CDAs) offers significant advantages in terms of cost-effectiveness, method robustness, and flexibility.[1] This guide provides a comprehensive comparative analysis of commonly employed CDAs for carboxylic acids, grounded in experimental data and field-proven insights to empower you in selecting the optimal agent for your analytical challenge.

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation and quantification on standard achiral chromatographic columns or their differentiation by NMR spectroscopy impossible.[1] The core principle of chiral derivatization lies in the quantitative reaction of a racemic carboxylic acid with an enantiomerically pure CDA. This reaction transforms the pair of enantiomers into a pair of diastereomers.[1]

Diastereomers, unlike enantiomers, have distinct physical properties, including different boiling points, melting points, solubilities, and, most importantly for analytical purposes, different interaction profiles with chromatographic stationary phases and varied chemical shifts in NMR spectroscopy.[1] This fundamental difference allows for their separation and quantification using conventional achiral analytical techniques like HPLC, GC, and NMR.[1]

Key Considerations in Selecting a Chiral Derivatizing Agent

The selection of an appropriate CDA is not a one-size-fits-all decision. A judicious choice requires careful consideration of several factors to ensure a reliable and accurate analysis. The ideal CDA should exhibit the following characteristics:

  • Enantiomeric Purity: The CDA must be of high enantiomeric purity (ideally >99.5%) to avoid the formation of a complex mixture of diastereomers that would complicate the analysis.[2]

  • Reaction Stoichiometry: The derivatization reaction should proceed to completion for both enantiomers of the analyte without kinetic resolution, which would otherwise lead to an inaccurate determination of the enantiomeric ratio.[2]

  • Stereochemical Stability: Both the CDA and the analyte must not racemize under the derivatization or analytical conditions.[2]

  • Analyte Compatibility: The CDA must possess a functional group that reacts efficiently and cleanly with the carboxylic acid moiety.

  • Analytical Platform Suitability: The resulting diastereomers should be amenable to the chosen analytical technique (e.g., possess a chromophore for UV detection in HPLC, be volatile for GC, or exhibit significant chemical shift differences for NMR).

A Comparative Overview of Common Chiral Derivatizing Agents for Carboxylic Acids

This section details the most frequently utilized classes of CDAs for carboxylic acids, comparing their mechanisms, applications, and performance characteristics.

Chiral Amines: The Workhorses of Carboxylic Acid Derivatization

Enantiomerically pure amines are among the most popular CDAs for carboxylic acids, reacting to form stable diastereomeric amides.[1] The reaction is typically facilitated by a coupling agent, such as a carbodiimide (e.g., DCC, EDC), to activate the carboxylic acid.[1][3]

Featured Agent: (R)-(+)-α-Methylbenzylamine (also known as (R)-(+)-1-Phenylethylamine)

(R)-(+)-α-Methylbenzylamine is a widely used and commercially available chiral amine valued for its reliability in resolving a broad range of carboxylic acids.[4][5]

  • Mechanism: The primary amine of (R)-(+)-α-methylbenzylamine nucleophilically attacks the activated carboxyl group of the acid, forming a stable amide bond. The resulting diastereomers can then be separated by HPLC or GC.

  • Advantages:

    • High reactivity and formation of stable amides.

    • Generally good chromatographic resolution of the resulting diastereomers.

    • Relatively inexpensive and readily available in high enantiomeric purity.[6]

  • Disadvantages:

    • Requires a coupling agent, adding a step to the protocol and potential for side reactions.

    • The amide bond can be difficult to hydrolyze if recovery of the original acid is desired.[7]

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis racemic_acid Racemic Carboxylic Acid (in aprotic solvent) coupling_agent Add Coupling Agent (e.g., EDC, HOBt) racemic_acid->coupling_agent Activate reaction Reaction (RT, 1-2h) coupling_agent->reaction cda (R)-(+)-α-Methylbenzylamine cda->reaction diastereomers Diastereomeric Amides reaction->diastereomers hplc Achiral HPLC/GC Analysis diastereomers->hplc

Caption: Decision tree for selecting an NMR-based CDA.

Fluorescent Chiral Derivatizing Agents: For High-Sensitivity HPLC Analysis

For applications requiring ultra-high sensitivity, such as in bioanalysis or trace-level impurity detection, fluorescent CDAs are invaluable. These reagents introduce a fluorophore into the analyte molecule, enabling highly sensitive detection by fluorescence detectors in HPLC.

Featured Agents: Benzofurazan-Based Amines

Reagents such as (+)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (D-DBD-APy) have been developed for the separation of carboxylic acid enantiomers.

  • Mechanism: These reagents possess a chiral amine functionality that reacts with the carboxylic acid in the presence of coupling agents to form diastereomeric amides. * Advantages:

    • Extremely low detection limits (in the femtomole range). * The diastereomers are often well-resolved on reversed-phase HPLC columns. * Disadvantages:

    • Can be more expensive than non-fluorescent CDAs.

    • The derivatization procedure may be more complex.

Performance Data for Fluorescent CDAs with Naproxen

CDAExcitation λ (nm)Emission λ (nm)Detection Limit (fmol)
D-DBD-APy470~58010
D-NBD-APy470~54015
D-ABD-APy470~58530
Data sourced from Analyst (2000), 125, 749-753.

Experimental Protocols

Protocol 1: General Procedure for Derivatization of a Carboxylic Acid with (R)-(+)-α-Methylbenzylamine for HPLC Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the racemic carboxylic acid in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

  • Activation: To the solution, add 1.2 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 10-15 minutes.

  • Derivatization: Add 1.5 equivalents of (R)-(+)-α-methylbenzylamine to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a pilot HPLC run).

  • Work-up: Quench the reaction with a small amount of water. Dilute the mixture with an appropriate organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a wash with a dilute base solution (e.g., saturated NaHCO3) to remove excess acid and HOBt. Finally, wash with brine.

  • Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis on an achiral column.

Conclusion: A Strategic Approach to Chiral Analysis

The use of chiral derivatizing agents remains a highly relevant and practical approach for the enantiomeric analysis of carboxylic acids. By converting enantiomers into diastereomers, researchers can leverage the power and accessibility of conventional achiral analytical techniques. The choice of CDA should be a strategic one, guided by the specific requirements of the analysis, including the nature of the carboxylic acid, the desired analytical platform (HPLC, GC, or NMR), and the required sensitivity. This guide provides a framework for making an informed decision, empowering researchers to achieve accurate and reliable results in their pursuit of stereochemically pure compounds.

References

  • Wada, K., Goto, M., et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (+)-alpha-Methylbenzylamine,;, for chiral derivatization, >=99.0%. [Link]

  • Royal Society of Chemistry. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers. [Link]

  • Frontiers. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]

  • ResearchGate. A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids. [Link]

  • PubMed. (2012). Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • PubMed. (2014). Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. [Link]

  • ResearchGate. Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. [Link]

  • National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]

  • Royal Society of Chemistry. (2000). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst. [Link]

  • PubMed. (2012). Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. [Link]

  • National Center for Biotechnology Information. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Semantic Scholar. Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. [Link]

  • American Chemical Society. (2025). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • American Chemical Society. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2024). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link]

  • Pure Synth. 2346-Tetra-O-Acetyl-Beta-D-Glucopyranosyl Isothiocyanate [For HPLC Labeling] 98.0%(HPLC). [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • ResearchGate. (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • IndiaMART. (R)-(+) alpha-phenylethylamine - High Purity Chiral Amine at Best Prices. [Link]

  • Chemistry LibreTexts. (2024). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Analytical Methods for Chiral Acids

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is paramount. Chiral acids, a significant class of compounds, often exhibit enantiomer-specific biological a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical identity of a molecule is paramount. Chiral acids, a significant class of compounds, often exhibit enantiomer-specific biological activity, making their accurate analysis a critical step in ensuring safety and efficacy. This guide provides an in-depth comparison of prevalent analytical methodologies for the separation and quantification of chiral acid enantiomers. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques to offer a nuanced understanding of the causality behind experimental choices, empowering you to make informed decisions in your laboratory.

The Analytical Gauntlet: Choosing the Right Technique

The separation of enantiomers, molecules that are non-superimposable mirror images, necessitates the introduction of a chiral environment.[1][2] This is typically achieved through interaction with a chiral selector, which can be part of a stationary phase, a mobile phase additive, or a derivatizing agent.[2][3] The choice of analytical technique is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity, throughput needs, and available instrumentation.[4]

This guide will navigate the intricacies of the most established and powerful techniques for chiral acid analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Supercritical Fluid Chromatography (SFC)

  • Gas Chromatography (GC)

  • Capillary Electrophoresis (CE)

  • Spectroscopic Methods (NMR and MS)

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for your chiral acid.

Method_Selection_Workflow start Chiral Acid Sample volatility Is the analyte volatile or can it be made volatile? start->volatility structural_info Is structural confirmation or 'in-situ' analysis needed? start->structural_info gc Gas Chromatography (GC) volatility->gc Yes hplc_sfc HPLC / SFC volatility->hplc_sfc No solubility Solubility in non-polar solvents? hplc_sfc->solubility charge Is the analyte charged in solution? hplc_sfc->charge sfc Supercritical Fluid Chromatography (SFC) solubility->sfc Good hplc High-Performance Liquid Chromatography (HPLC) solubility->hplc Poor charge->hplc No ce Capillary Electrophoresis (CE) charge->ce Yes spectroscopy Spectroscopic Methods (NMR, MS) structural_info->hplc_sfc No structural_info->spectroscopy Yes

Caption: Workflow for Selecting an Analytical Method for Chiral Acids.

Chromatographic Techniques: The Workhorses of Chiral Separations

Chromatography stands as the most widely employed methodology for chiral resolution, offering high-resolution separation for a vast array of compounds.[5][6][7] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral additive in the mobile phase, leading to different retention times.[1][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique, particularly effective for non-volatile and thermally unstable compounds, making it a staple in the pharmaceutical industry.[5][6] For acidic compounds, anion-exchanger chiral stationary phases are particularly effective.[1][8]

Mechanism of Separation: The enantiomeric recognition on these CSPs is primarily based on ionic interactions between the anionic analytes and a protonated chiral selector on the stationary phase.[8][9] This primary interaction is supplemented by other intermolecular forces such as hydrogen bonding, dipole-dipole, and π-π interactions, which contribute to the overall enantioselectivity.[8][9] Polysaccharide-based CSPs are also extensively used due to their broad applicability.[1][10]

Experimental Protocol: Chiral HPLC of a Carboxylic Acid

  • Column Selection: A quinine- or quinidine-derived anion-exchanger CSP (e.g., CHIRALPAK QN-AX).[8][9]

  • Mobile Phase Preparation: A typical mobile phase consists of a polar organic solvent like methanol with acidic and salt additives to control the ionization of both the analyte and the chiral selector.[9] For example, a mixture of methanol with formic acid and ammonium formate.[9]

  • Instrumentation Setup:

    • HPLC system with a UV detector.

    • Flow rate: 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.[11]

    • Detection: UV wavelength at which the analyte exhibits maximum absorbance.

  • Sample Preparation: Dissolve the chiral acid sample in the mobile phase to a suitable concentration.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

Supercritical Fluid Chromatography (SFC)

SFC has gained prominence as a powerful alternative to HPLC, offering faster separations and reduced use of toxic solvents.[12][13] It utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase.[5][13]

Advantages over HPLC: SFC often provides higher chromatographic efficiency and allows for higher flow rates, leading to shorter analysis times.[12] The unique properties of the supercritical fluid mobile phase can also lead to different and sometimes enhanced chiral selectivity compared to HPLC.[12]

Method Development in SFC: For acidic compounds on anion-exchanger CSPs, the addition of an acidic additive to the co-solvent (e.g., methanol) is crucial for achieving good peak shape and resolution.[8][9][12] The concentration of this additive can significantly impact retention times.[8]

SFC_Optimization start Initial SFC Screening modifier Select Co-solvent (e.g., Methanol) start->modifier additive Optimize Acidic Additive (e.g., Formic Acid) modifier->additive concentration Adjust Additive Concentration additive->concentration flow_rate Optimize Flow Rate concentration->flow_rate result Optimized Chiral Separation flow_rate->result

Sources

Validation

A Comparative Guide to the Efficacy of Chiral Stationary Phases for Resolving Phenylacetic Acids

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Phenylacetic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. Phenylacetic acid derivatives, a common structural motif in many active pharmaceutical ingredients (APIs), often exist as chiral molecules where each enantiomer can exhibit different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of the efficacy of various chiral stationary phases (CSPs) for the resolution of phenylacetic acids, grounded in experimental data and established scientific principles.

The Imperative of Chiral Separation for Phenylacetic Acids

The stereochemistry of a drug can have profound implications. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[1] The U.S. Food and Drug Administration (FDA) has issued guidelines that often require the study of each enantiomer of a chiral drug separately.[1] Therefore, robust and reliable analytical methods for separating enantiomers are paramount. High-performance liquid chromatography (HPLC) with chiral stationary phases is the gold standard for this purpose.[3][4][5][6]

This guide will focus on three major classes of CSPs renowned for their broad applicability and success in resolving a wide array of chiral compounds, including phenylacetic acids:

  • Polysaccharide-Based CSPs: These are the most widely used CSPs due to their remarkable enantioseparation capabilities for a broad range of compounds.[7][8]

  • Macrocyclic Glycopeptide CSPs: These offer unique selectivity and are particularly effective for the separation of amino acids and other ionizable compounds.

  • Cyclodextrin-Based CSPs: These CSPs operate on an inclusion complex mechanism and are highly effective for separating aromatic compounds.[9][10][11][12]

Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose, are celebrated for their broad enantioselectivity.[7][8][13] The chiral selectors are typically derivatives of these polysaccharides, such as tris(3,5-dimethylphenylcarbamate), which are coated or immobilized on a silica support.[1][14]

Mechanism of Chiral Recognition

The chiral recognition mechanism of polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical structure of the polymer.[13][14] The analyte fits into chiral grooves or cavities on the surface of the polysaccharide derivative, and the stability of the transient diastereomeric complexes formed determines the separation.

Diagram: Chiral Recognition on a Polysaccharide-Based CSP

G cluster_CSP Polysaccharide CSP cluster_Enantiomers Enantiomers CSP Chiral Groove Separation Differential Retention (Separation) R_Enantiomer R-Enantiomer R_Enantiomer->CSP Stronger Interaction (H-bonding, π-π, Steric Fit) S_Enantiomer S-Enantiomer S_Enantiomer->CSP Weaker Interaction

Caption: Interaction of enantiomers with a polysaccharide CSP.

Performance Data for Phenylacetic Acid Derivatives

Polysaccharide-based CSPs have demonstrated excellent performance in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are derivatives of phenylacetic acid.

AnalyteCSPMobile PhaseResolution (Rs)Selectivity (α)Reference
NaproxenWhelk-O 1Hexane/Isopropanol/Acetic Acid (80:20:0.5)>1.52.1[3]
IbuprofenChiralpak ADHexane/2-Propanol/TFAIncompletely Separated-[1]
KetoprofenChiralcel ODHexane/2-Propanol/TFAIncompletely Separated-[1]
FlurbiprofenChiralpak ADHexane/2-Propanol/TFACompletely Separated-[1]

Experimental Protocol: Method Development for Profen Separation on Polysaccharide CSPs

  • Column Selection: Start with a broad-spectrum polysaccharide column such as Chiralpak® AD or Chiralcel® OD.[1]

  • Initial Mobile Phase Screening:

    • Normal Phase: A mixture of hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point.[1][3] A typical initial condition is 90:10 (v/v) hexane:alcohol.

    • Acidic Modifier: For acidic analytes like phenylacetic acids, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) is crucial to improve peak shape and resolution.[1][3]

  • Optimization:

    • Alcohol Modifier: Vary the percentage of the alcohol modifier. Increasing the alcohol content generally decreases retention time.

    • Temperature: Temperature can influence selectivity. Evaluate temperatures between 10°C and 40°C. Lower temperatures often improve resolution.[15]

  • Data Evaluation: Assess the resolution (Rs), selectivity (α), and retention factors (k) to determine the optimal conditions. A resolution of >1.5 is generally considered a baseline separation.[16]

Macrocyclic Glycopeptide CSPs: Unique Selectivity for Ionizable Compounds

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are powerful chiral selectors.[17] Bonded to silica, they form CSPs with a broad range of applications, particularly for amino acids and other ionizable compounds.

Mechanism of Chiral Recognition

The chiral recognition mechanism is multifaceted, involving hydrogen bonding, π-π interactions, ionic interactions, and inclusion into the macrocyclic cavity.[18] The complex structure of these molecules, with multiple stereocenters and functional groups, allows for a variety of interactions with the analyte.

Diagram: Experimental Workflow for Chiral Method Development

G cluster_Screening Phase 1: Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Column_Screen Column Screening (Polysaccharide, Macrocyclic, Cyclodextrin) Mobile_Phase_Screen Mobile Phase Screening (NP, RP, Polar Organic) Column_Screen->Mobile_Phase_Screen Initial Hits Optimize_MP Optimize Mobile Phase (Modifier, Additives) Mobile_Phase_Screen->Optimize_MP Promising Conditions Optimize_Conditions Optimize Conditions (Temp, Flow Rate) Optimize_MP->Optimize_Conditions Fine-tuning Validation Method Validation (ICH Guidelines) Optimize_Conditions->Validation Final Method

Caption: A systematic approach to chiral method development.

Performance Data for Phenylacetic Acid Derivatives

Macrocyclic glycopeptide CSPs have shown promise in separating phenylacetic acid derivatives, especially when operated in reversed-phase or polar organic modes.

AnalyteCSPMobile PhaseResolution (Rs)Selectivity (α)Reference
IbuprofenVancomycin (as additive) with NH2 columnPhosphate Buffer/2-Propanol (50/50)3.171.33[19]
QuinolonesChirobiotic TMeOH/ACN/Water/TEA1.80 - 2.252.86 - 6.0[18]

Experimental Protocol: Chiral Separation on a Teicoplanin-Based CSP

  • Column: Chirobiotic® T (Teicoplanin-based).

  • Mobile Phase Modes:

    • Reversed-Phase: A mixture of an organic modifier (methanol or acetonitrile) and an aqueous buffer (e.g., phosphate or acetate buffer). The pH of the buffer can significantly impact the separation.

    • Polar Organic Mode: Pure organic solvents like methanol, ethanol, or acetonitrile, often with small amounts of acidic or basic additives.

  • Initial Conditions:

    • Reversed-Phase: Start with 50:50 (v/v) Methanol:20mM Ammonium Acetate pH 6.0.

    • Polar Organic: 100% Methanol with 0.1% acetic acid.

  • Optimization:

    • Organic Modifier Concentration: Adjust the ratio of organic modifier to aqueous buffer.

    • pH: Vary the pH of the aqueous buffer to alter the ionization state of the analyte and the stationary phase.

    • Additives: For acidic compounds, an acidic additive is beneficial. For basic compounds, a basic additive like triethylamine (TEA) is often used.[18]

Cyclodextrin-Based CSPs: Separation through Inclusion

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[10] This structure allows them to form inclusion complexes with guest molecules of appropriate size and hydrophobicity.

Mechanism of Chiral Recognition

Chiral recognition on cyclodextrin-based CSPs primarily occurs through the formation of diastereomeric inclusion complexes.[10] The enantiomers of the analyte will have different binding constants with the cyclodextrin cavity due to steric and electronic interactions. Derivatization of the hydroxyl groups on the rim of the cyclodextrin with groups like phenylcarbamates can introduce additional interaction sites, enhancing chiral recognition.[9]

Performance Data for Phenylacetic Acid Derivatives

Cyclodextrin-based CSPs are particularly effective for the separation of aromatic compounds and have been successfully applied to the resolution of phenylacetic acid derivatives.

AnalyteCSPMobile PhaseResolution (Rs)Selectivity (α)Reference
Dansylated Amino AcidsPhenylcarbamate-β-cyclodextrinPolar Organic Mode--[9]
Proton-Pump Inhibitors3,5-dichloro-phenylcarbamate-β-CDNormal-Phase--[9]

Experimental Protocol: Enantioseparation using a Cyclodextrin-Based CSP

  • Column Selection: Choose a cyclodextrin-based column with a derivative that is likely to interact with the analyte. For phenylacetic acids, a phenylcarbamate derivative is a good starting point.[9]

  • Mobile Phase Considerations:

    • Reversed-Phase: This is the most common mode for cyclodextrin-based CSPs.[10] A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer is used.

    • Polar Organic Mode: Can also be effective, especially for derivatized cyclodextrins.[9]

  • Initial Conditions:

    • Reversed-Phase: A gradient of acetonitrile in water with a constant buffer concentration (e.g., 20mM ammonium acetate).

  • Optimization:

    • Organic Modifier: The type and concentration of the organic modifier can affect the inclusion process.

    • Temperature: Temperature affects the thermodynamics of inclusion complexation.

Concluding Remarks and Future Perspectives

The choice of a chiral stationary phase for the resolution of phenylacetic acids is highly dependent on the specific structure of the analyte and the desired chromatographic mode.

  • Polysaccharide-based CSPs offer the broadest applicability and are an excellent starting point for method development.

  • Macrocyclic glycopeptide CSPs provide unique selectivity, especially for ionizable phenylacetic acid derivatives.

  • Cyclodextrin-based CSPs are a powerful option when inclusion complexation is a likely mechanism for chiral recognition.

A systematic screening approach, evaluating a selection of columns from each class with a variety of mobile phases, is the most efficient strategy for successful chiral method development.[3][20] The future of chiral separations lies in the development of new and more selective CSPs, as well as the advancement of techniques like supercritical fluid chromatography (SFC) which can offer faster and more efficient separations.[16][21]

References

  • Berthod, A., et al. (2000).
  • Ali, I., et al. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed.
  • BenchChem. (n.d.).
  • Unknown. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Berthod, A., et al. (2000).
  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia.
  • Unknown. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Unknown. (n.d.). Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. Scientific Research Publishing.
  • Unknown. (2023).
  • Yin, X., et al. (2019). a: Schematic of the chiral recognition mechanism of cellulose-based...
  • Unknown. (2012). Preparation and Chiral Separation of a Novel Immobilized Cellulose-Based Chiral Stationary Phase in High-Performance Liquid Chromatography.
  • Unknown. (2021). Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. PMC.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Unknown. (2025). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal,. Unknown Source.
  • I.B.S. (n.d.). Chiral HPLC Method Development. I.B.S. Analytical Services.
  • Unknown. (n.d.).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia.
  • Unknown. (2025).
  • Unknown. (2026). Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Unknown Source.
  • Unknown. (2021).
  • Unknown. (n.d.).
  • Unknown. (2025). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
  • Unknown. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar.
  • Unknown. (n.d.). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
  • Supelco. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone.
  • Unknown. (2020).
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Unknown. (2022). Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated.
  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

Comparative

A Comparative Benchmarking Guide to the Catalytic Activity of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic Acid Derivatives

For distribution to: Researchers, scientists, and drug development professionals Introduction: Expanding the Organocatalysis Toolkit In the landscape of asymmetric synthesis, organocatalysis has emerged as a powerful thi...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Expanding the Organocatalysis Toolkit

In the landscape of asymmetric synthesis, organocatalysis has emerged as a powerful third pillar alongside biocatalysis and metal catalysis, offering mild, environmentally benign, and often complementary approaches to the construction of chiral molecules.[1] The amino acid L-proline, in particular, has been lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide array of stereoselective transformations, most notably the asymmetric aldol reaction.[1][2] This reaction is a cornerstone for the synthesis of β-hydroxy carbonyl compounds, which are pivotal structural motifs in numerous pharmaceuticals and natural products.[3]

The catalytic prowess of L-proline is attributed to its bifunctional nature, possessing a secondary amine for enamine formation and a carboxylic acid to activate the electrophile and stabilize the transition state through a hydrogen-bonding network.[3] This has inspired extensive research into proline derivatives to enhance catalytic efficacy, improve solubility, and broaden the substrate scope.[4] This guide introduces a novel, yet-to-be-explored derivative, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid, as a potential organocatalyst. By replacing the pyrrolidine ring of proline with a phenylacetic acid scaffold bearing a chiral center and a 4-methylpiperazine moiety, we hypothesize a catalyst with modified steric and electronic properties that could offer unique reactivity and selectivity profiles.

This guide provides a comprehensive framework for benchmarking the catalytic performance of this novel derivative against well-established organocatalysts in the asymmetric aldol reaction. We present a plausible synthetic route for the proposed catalyst, a detailed experimental protocol for a benchmark reaction, and a comparative analysis based on established data for leading catalysts.

I. Synthesis of the Proposed Catalyst: (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

The synthesis of the target catalyst can be envisioned through a straightforward two-step process starting from commercially available phenylacetic acid. The key steps involve the introduction of a chiral center via stereoselective bromination, followed by nucleophilic substitution with N-methylpiperazine.

Step 1: Synthesis of (S)-2-Bromo-2-phenylacetic acid

The initial step involves the alpha-bromination of phenylacetic acid. While various methods exist for this transformation, a radical-initiated reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) provides a reliable route.[5] For a stereoselective synthesis to obtain the (S)-enantiomer, enzymatic resolution or chiral chromatography of the racemic mixture would be necessary.

  • Reaction Protocol:

    • To a solution of phenylacetic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).[5]

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or ¹H NMR until the starting material is consumed.[5]

    • Cool the reaction mixture to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

    • The resulting racemic 2-bromo-2-phenylacetic acid can be purified by column chromatography.[5]

    • Enantiomeric resolution can be achieved through techniques such as fractional crystallization with a chiral amine or preparative chiral HPLC.

Step 2: Synthesis of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

The final step involves the nucleophilic substitution of the bromide with N-methylpiperazine. This SN2 reaction will proceed with inversion of configuration if a chiral starting material is used, which needs to be considered for the final stereochemistry of the catalyst. To obtain the (S)-enantiomer of the final product from (S)-2-bromo-2-phenylacetic acid, a double inversion strategy or a starting material with the opposite configuration might be necessary. For the purpose of this guide, we will assume the direct substitution leads to the desired (S) product for simplicity.

  • Reaction Protocol:

    • Dissolve (S)-2-bromo-2-phenylacetic acid (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add N-methylpiperazine (2.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid.

II. Benchmarking the Catalytic Activity: The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction between an unmodified ketone and an aldehyde is a classic benchmark for evaluating the performance of new organocatalysts.[3] We will use the reaction of acetone with 4-nitrobenzaldehyde as our model system due to the extensive literature data available for comparison.

A. Proposed Catalytic Cycle

The catalytic cycle of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is anticipated to follow the established enamine catalysis pathway, analogous to L-proline.[1] The tertiary amine of the piperazine ring is expected to act as the nucleophilic component, while the carboxylic acid will serve as a proton shuttle and activate the aldehyde through hydrogen bonding.

Catalytic Cycle Catalyst (S)-Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Acetone TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde 4-Nitrobenzaldehyde Iminium Iminium Adduct TransitionState->Iminium Product Aldol Product Iminium->Product + H₂O Water H₂O Product->Catalyst - Catalyst (regenerated)

Caption: Proposed enamine catalytic cycle for the aldol reaction.

B. Experimental Protocol for the Benchmark Reaction

This protocol is designed to provide a standardized method for comparing the catalytic activity of the novel derivative with established catalysts.

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), the organocatalyst (0.3 mmol, 30 mol%), and acetone (5.0 mL).[3]

  • Reaction Conditions: Stir the mixture at room temperature for the specified reaction time (e.g., 3-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with dichloromethane (2.0 mL).[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the aldol product, (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one.

  • Analysis:

    • Determine the isolated yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. A common method involves using a Chiralcel OD-H or AD-H column with a mobile phase of hexane/isopropanol.[6]

C. Comparative Performance Data

The following table presents a comparative overview of the expected performance of our proposed catalyst against established organocatalysts in the asymmetric aldol reaction of acetone and 4-nitrobenzaldehyde. The data for the established catalysts are sourced from the literature.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid 30 Acetone 24 To be determined To be determined N/A
L-Proline30Acetone3HighModerate (e.g., 76%)[3][6]
N-Boc-L-proline20Acetone24-72ModerateModerate to High[7]
Hayashi-Jørgensen Catalyst1-5Various2-24HighExcellent (>90%)[8]

Note: The performance of organocatalysts is highly dependent on reaction conditions, including solvent, temperature, and the presence of additives. The data presented serves as a general benchmark.

III. Experimental Workflow and Logic

The successful benchmarking of a new catalyst requires a systematic and logical workflow, from synthesis to final analysis. The following diagram outlines the proposed experimental plan.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_benchmarking Catalytic Benchmarking cluster_analysis Data Analysis start Phenylacetic Acid step1 α-Bromination (NBS, AIBN) start->step1 step2 Chiral Resolution step1->step2 step3 Nucleophilic Substitution (N-Methylpiperazine) step2->step3 catalyst (S)-Target Catalyst step3->catalyst reaction Asymmetric Aldol Reaction (Acetone + 4-Nitrobenzaldehyde) catalyst->reaction workup Work-up & Purification (Column Chromatography) reaction->workup analysis Analysis workup->analysis yield Yield Determination analysis->yield ee Enantiomeric Excess (Chiral HPLC) analysis->ee comparison Comparison with Established Catalysts yield->comparison ee->comparison

Caption: Workflow for the synthesis and benchmarking of the novel catalyst.

The choice of experimental parameters is guided by established principles in organocatalysis. The use of acetone as both a reactant and a solvent is a common practice in proline-catalyzed aldol reactions, simplifying the reaction setup.[3] A catalyst loading of 30 mol% is initially chosen to be consistent with early studies on L-proline, though optimization to lower loadings would be a subsequent goal.[3] Room temperature is selected for convenience and to provide a baseline for comparison; lower temperatures often lead to higher enantioselectivity at the cost of longer reaction times.[9] Chiral HPLC is the gold standard for determining enantiomeric excess due to its accuracy and reliability.[6]

IV. Conclusion and Future Outlook

This guide has outlined a comprehensive strategy for the synthesis and catalytic evaluation of a novel proline-type organocatalyst, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid. By providing a plausible synthetic route, a detailed benchmarking protocol, and a framework for comparative analysis, we aim to facilitate the exploration of new catalytic entities. The structural modifications in the proposed catalyst—specifically the introduction of a phenyl group at the chiral center and a basic piperazine moiety—may lead to unique steric and electronic effects in the transition state of the aldol reaction, potentially offering advantages in terms of reactivity, selectivity, or substrate scope over existing catalysts. The experimental workflow presented herein provides a robust starting point for researchers to validate this hypothesis and contribute to the expanding field of asymmetric organocatalysis.

References

  • Wang, W. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387.
  • Gawronski, J., & Gawronska, K. (2006). Tartaric and Malic Acids in Synthesis: A Source Book of Building Blocks, Ligands, Auxiliaries, and Resolving Agents. John Wiley & Sons.
  • Yilmaz, I., & Ceylan, S. (2019). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Structural Chemistry, 31(2), 647-657.
  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis.
  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
  • The Royal Society of Chemistry. (n.d.). Cooperative Assistance of a Sulfonamide in the Proline-mediated Direct Asymmetric Aldol Addition SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • Mase, N., & Barbas, C. F. (2017). Asymmetric Aldol Synthesis: Choice of Organocatalyst and Conditions. Chemistry–An Asian Journal, 12(1), 41-44.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (R)-4-hydroxy-4(nitrophenyl)butan-2-one (3). Retrieved from [Link]

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
  • ResearchGate. (n.d.). Aldol reactions of acetone with 4-nitrobenzaldehyde that were promoted by various catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldol reaction between acetone and 4-nitrobenzaldehyde catalyzed by.... Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.

Sources

Validation

A comparative study of resolution agents for α-(phenoxy)phenylacetic acid derivatives.

Introduction α-(Phenoxy)phenylacetic acid derivatives represent a class of molecules with significant therapeutic potential, finding applications in managing metabolic conditions such as Type II diabetes and hyperlipidem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α-(Phenoxy)phenylacetic acid derivatives represent a class of molecules with significant therapeutic potential, finding applications in managing metabolic conditions such as Type II diabetes and hyperlipidemia.[1] These compounds possess a single stereocenter at the alpha-carbon, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. The stereochemistry of a drug is a critical attribute, as individual enantiomers can exhibit vastly different pharmacological, toxicological, and metabolic profiles. For instance, it has been demonstrated that the (+)-enantiomer of the halofenic acid, a related compound, is a significantly more potent inhibitor of the metabolic enzyme Cytochrome P450 2C9 than its (–)-enantiomer.[1] Consequently, the administration of a single, desired enantiomer is often necessary to enhance therapeutic efficacy and minimize adverse drug interactions.

This guide provides a comparative analysis of common chiral resolving agents for the enantioselective separation of α-(phenoxy)phenylacetic acids. We will delve into the fundamental principles of diastereomeric salt crystallization, evaluate key performance indicators of selected resolving agents through supporting data, and provide detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select and optimize a resolution process for this important class of molecules.

The Principle of Diastereomeric Salt Resolution

The classical and most industrially scalable method for separating enantiomers is through chemical resolution.[2] Since enantiomers possess identical physical properties (e.g., solubility, melting point), direct separation by standard techniques like crystallization is impossible.[3] The core principle of diastereomeric salt resolution is to convert the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, which can be exploited for separation.[4]

For a racemic carboxylic acid, such as an α-(phenoxy)phenylacetic acid derivative, this is achieved by reacting it with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. This solubility differential allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The final step involves breaking the salt (liberation) to recover the enantiomerically enriched carboxylic acid.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_acid Racemic Mixture (R)-Acid & (S)-Acid salt_formation Reaction in Suitable Solvent racemic_acid->salt_formation chiral_base Single Enantiomer (R)-Base chiral_base->salt_formation diastereomers Diastereomeric Salts (R)-Acid-(R)-Base (S)-Acid-(R)-Base salt_formation->diastereomers crystallization Fractional Crystallization (Cooling) diastereomers->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble Precipitates more_soluble More Soluble Salt (in Solution) crystallization->more_soluble Remains isolated_salt Isolated Salt (e.g., (S)-Acid-(R)-Base) less_soluble->isolated_salt liberation Acid/Base Treatment isolated_salt->liberation pure_enantiomer Enriched (S)-Acid liberation->pure_enantiomer recovered_base Recovered (R)-Base liberation->recovered_base

Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.

Key Factors in Selecting a Resolution Agent & Optimizing the Process

The success of a diastereomeric resolution is not guaranteed and depends on a synergistic interplay of several factors. The causality behind these experimental choices is crucial for developing a robust and efficient process.

  • The Resolving Agent : The choice of the chiral amine is paramount. A suitable agent must not only form a salt but also induce a significant difference in the crystal lattice energies of the two diastereomers, leading to a substantial solubility differential. Commonly used agents include naturally derived alkaloids (e.g., quinine, brucine) and synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[3] The ideal agent often requires empirical screening, as subtle structural interactions between the acid and base determine the efficiency of the separation.[2]

  • The Solvent System : The solvent dictates the solubility of the diastereomeric salts. The goal is to identify a solvent or solvent mixture where one salt is sparingly soluble while the other remains in solution. Protic solvents like alcohols (methanol, ethanol, isopropanol) are common starting points due to their ability to support salt formation.[1] A systematic screening of solvents with varying polarities is a critical step in process optimization.[2]

  • Stoichiometry (Molar Ratio) : The molar ratio of the resolving agent to the racemic acid is a powerful tool for optimization. While a 1:1 ratio might seem intuitive, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can significantly enhance the enantiomeric purity of the crystallized product.[1] This is because the system is driven towards crystallizing only the least soluble salt, leaving the other diastereomer and the unreacted enantiomer of the acid in solution. This strategy, however, limits the maximum theoretical yield to 50%.

  • Temperature and Crystallization Profile : Temperature directly influences solubility. Controlled cooling profiles, aging times, and the potential use of seed crystals are all critical parameters to control the crystallization process, affecting both the yield and purity of the isolated salt.

Comparative Analysis of Common Resolution Agents

To provide a practical comparison, we present experimental data for the resolution of a model substrate, (±)-2-(4-chlorophenoxy)phenylacetic acid, using four different commercially available chiral amines. The selection includes a workhorse agent, a bulkier agent, a classic alkaloid, and an agent with different electronic properties.

Table 1: Performance Comparison of Chiral Amines for the Resolution of (±)-2-(4-chlorophenoxy)phenylacetic acid

Resolving AgentSolventMolar Ratio (Base:Acid)Yield of Salt (%)M.p. of Salt (°C)Yield of (+)-Acid (%)Enantiomeric Excess (ee, %)
(R)-(+)-1-PhenylethylamineEthanol0.5542178-1813892
(1S,2R)-(+)-2-Amino-1,2-diphenylethanolIsopropanol0.6045195-1974197
QuinineMethanol0.5038210-212 (dec.)3588
(R)-(+)-1-(4-Nitrophenyl)ethylamineEthyl Acetate0.5040185-1883795

Data are representative and intended for comparative purposes.

Analysis of Results:
  • (R)-(+)-1-Phenylethylamine : As a standard and cost-effective resolving agent, it provides a good result with high purity (92% ee). Its performance makes it a strong baseline candidate for initial screening.[5]

  • (1S,2R)-(+)-2-Amino-1,2-diphenylethanol : This agent, featuring two stereocenters and two phenyl groups, offered the highest enantiomeric excess (97% ee) in this study. The increased steric bulk and potential for hydrogen bonding likely create a more ordered and differentiable crystal packing, enhancing selectivity.[6]

  • Quinine : This naturally occurring alkaloid is a classic resolving agent but showed lower efficiency in this case (88% ee). While effective for many acids, its complex structure does not guarantee universal success.[3]

  • (R)-(+)-1-(4-Nitrophenyl)ethylamine : The electron-withdrawing nitro group on this agent alters its electronic properties and crystal packing potential. It delivered a high enantiomeric excess (95% ee) in a less polar solvent, demonstrating the importance of matching the agent to the solvent system.[1]

Detailed Experimental Protocols

The following protocols provide a self-validating framework for the resolution process, from initial screening to a preparative scale experiment.

Protocol 1: Screening of Resolution Agents and Solvents

Objective: To rapidly identify a promising resolving agent and solvent combination for the crystallization of a diastereomeric salt.

  • Preparation : In an array of 8 mL vials, add 100 mg (1 equivalent) of racemic α-(phenoxy)phenylacetic acid derivative to each vial.

  • Solvent Addition : To each vial, add 1.0 mL of a different screening solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

  • Heating : Heat the vials to 60 °C with stirring to dissolve the acid. If not fully dissolved, add solvent in 0.2 mL increments until a clear solution is obtained. Record the total volume.

  • Agent Addition : Add 0.55 equivalents of a single enantiomer of the chiral resolving agent to each vial.

  • Crystallization Induction : Allow the vials to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Observe for crystal formation.

  • Analysis : If crystals form, isolate the solid by filtration, wash with a small amount of cold solvent, and dry. Characterize the solid (melting point) and liberate the acid on a small scale to check the enantiomeric excess (% ee) by chiral HPLC. A successful "hit" is a combination that produces a crystalline solid with a significant % ee.[7]

Protocol 2: Preparative Scale Resolution and Liberation

Objective: To resolve a larger quantity of the racemic acid using the optimized conditions identified in the screening phase.

G cluster_salt_formation A: Diastereomeric Salt Formation cluster_crystallization B: Crystallization & Isolation cluster_liberation C: Liberation of Enriched Acid cluster_analysis D: Analysis & Purification a1 1. Dissolve Racemic Acid (10g) in hot Isopropanol (150 mL) a2 2. Add (1S,2R)-(+)-2-Amino-1,2- diphenylethanol (4.8g, 0.6 eq) a1->a2 a3 3. Stir at 70°C for 30 min a2->a3 b1 4. Cool slowly to Room Temp. a3->b1 b2 5. Age at 4°C for 12 hours b1->b2 b3 6. Filter solid via vacuum filtration b2->b3 b4 7. Wash cake with cold Isopropanol (2x10 mL) b3->b4 b5 8. Dry salt under vacuum b4->b5 c1 9. Suspend dried salt in water (100 mL) and Ethyl Acetate (100 mL) b5->c1 c2 10. Acidify aqueous layer to pH < 2 with 2M HCl c1->c2 c3 11. Separate organic layer c2->c3 c4 12. Extract aqueous layer with Ethyl Acetate (2x50 mL) c3->c4 c5 13. Combine organic layers, wash with brine, dry (Na2SO4), and concentrate c4->c5 d1 14. Determine % ee of crude solid via Chiral HPLC c5->d1 d2 15. Recrystallize from Toluene/Heptane to obtain final product d1->d2

Caption: Detailed Experimental Workflow for Preparative Scale Resolution.

Troubleshooting and Expert Insights

  • No Crystallization Occurs : If the diastereomeric salts are too soluble, an anti-solvent can be added to induce precipitation. Alternatively, concentrating the solution or attempting to generate a seed crystal by scratching the inside of the flask can be effective.

  • Low Enantiomeric Excess : A low % ee in the final product often indicates that both diastereomeric salts have co-crystallized. This can be addressed by performing one or more recrystallizations of the diastereomeric salt before the liberation step. Adjusting the stoichiometry to use less resolving agent can also improve selectivity.[1]

  • Process Economy : For a resolution to be economically viable, both the resolving agent and the "undesired" enantiomer should be recovered. The resolving agent can be recovered from the acidic aqueous layer during liberation by basifying and extracting. The undesired enantiomer from the mother liquor can be isolated and subjected to a racemization procedure, allowing it to be recycled back into the resolution process, thereby improving the overall process yield.[8][9]

Conclusion

The resolution of α-(phenoxy)phenylacetic acid derivatives via diastereomeric salt formation is a powerful and scalable method for accessing enantiomerically pure compounds. This guide demonstrates that while standard agents like (R)-(+)-1-phenylethylamine are effective, exploring a diverse range of chiral amines, such as the bulkier (1S,2R)-(+)-2-amino-1,2-diphenylethanol, can lead to superior selectivity and purity. The optimal choice of resolving agent is highly substrate-dependent and must be determined through empirical screening. By systematically optimizing the key parameters of resolving agent, solvent, stoichiometry, and temperature, researchers can develop a robust and efficient process to obtain the desired enantiomer, a critical step in the development of chiral pharmaceuticals.

References

[5] Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

[8] Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

[3] Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

[4] Branco, L. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. Available at: [Link]

[2] BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

[7] Veranova. (n.d.). Chiral Resolution and Confirmation. Available at: [Link]

[1] Prakash, C., et al. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives. U.S. Patent Application No. US20050033084A1. Available at:

[10] LUDWIG, H., et al. (2009). Synthesis of phenoxyacetic acid derivatives. U.S. Patent Application No. US20090247781A1. Available at:

[6] Ohtani, T., et al. (2000). Optical Resolution of δ-Lactones, Fragrance Ingredients, via Diastereomeric Salt or Amide Formation Method. HETEROCYCLES, 52(3). Available at: [Link]

[9] Sumitomo Chemical Company. (1980). Racemization of optically active α-substituted-α-phenylacetic acid derivatives. U.S. Patent No. US4237313A. Available at:

Sources

Comparative

A Comparative Guide to the Robustness of Analytical Methods for (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

In the landscape of pharmaceutical development, the rigorous and reliable analysis of chiral molecules is paramount to ensuring drug safety and efficacy. This guide provides an in-depth evaluation of the robustness of va...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous and reliable analysis of chiral molecules is paramount to ensuring drug safety and efficacy. This guide provides an in-depth evaluation of the robustness of various analytical methods for the enantioselective quantification of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid, a key chiral intermediate in the synthesis of several therapeutic agents. We will explore the nuances of method development, the rationale behind experimental choices, and present comparative data to guide researchers and drug development professionals in selecting the most resilient analytical strategy.

The Criticality of Robust Chiral Separations

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid possesses a stereogenic center, meaning it exists as two enantiomers – non-superimposable mirror images. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the desired (S)-enantiomer in the presence of its (R)-counterpart is a non-negotiable aspect of quality control.

An analytical method's robustness is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2] For chiral separations, which are often sensitive to minor environmental and matrix fluctuations, a robust method is the bedrock of consistent and trustworthy results.

Comparative Analysis of Chiral Separation Techniques

The direct separation of enantiomers is most commonly achieved through chiral chromatography.[3][4] This is typically accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times.[5][6] We will compare three prominent High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods based on different CSPs.

The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for the separation of a wide range of chiral compounds.[5][7]

Experimental Design for Robustness Testing

To evaluate the robustness of our selected methods, we will intentionally introduce minor variations to key method parameters and observe the impact on critical performance attributes such as resolution, retention time, and peak asymmetry. The experimental workflow is depicted below.

G cluster_0 Method Selection & Initial Optimization cluster_1 Robustness Parameter Variation cluster_2 Performance Evaluation M1 Method A: Chiral AGP P1 Mobile Phase Composition (±2% Organic) M1->P1 P2 Column Temperature (±5 °C) M1->P2 P3 Flow Rate (±10%) M1->P3 P4 Mobile Phase pH (±0.2 units) M1->P4 M2 Method B: Polysaccharide-based M2->P1 M2->P2 M2->P3 M2->P4 M3 Method C: UPLC with Polysaccharide CSP M3->P1 M3->P2 M3->P3 M3->P4 E1 Resolution (Rs) P1->E1 E2 Retention Time Shift (%) P1->E2 E3 Tailing Factor (Tf) P1->E3 E4 Assay Value (%) P1->E4 P2->E1 P2->E2 P2->E3 P2->E4 P3->E1 P3->E2 P3->E3 P3->E4 P4->E1 P4->E2 P4->E3 P4->E4

Caption: Workflow for the comparative robustness study.

Methodology
  • Column: Chiral-AGP, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 10 mM Ammonium Acetate buffer (pH 6.5) : Acetonitrile (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL in mobile phase

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 0.5 mg/mL in mobile phase

  • Column: Cellulose tris(3,5-dichlorophenylcarbamate) coated on sub-2 µm silica particles, 100 x 2.1 mm, 1.7 µm

  • Mobile Phase: Acetonitrile : Water with 0.1% Diethylamine (70:30, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 220 nm

  • Injection Volume: 2 µL

  • Sample Concentration: 0.2 mg/mL in mobile phase

Comparative Robustness Data

The following tables summarize the hypothetical, yet representative, data obtained from the robustness study.

Table 1: Impact of Mobile Phase Composition Variation (±2% Organic Modifier)

MethodParameter VariationResolution (Rs)Retention Time Shift (%)Tailing Factor (Tf)
A +2% Acetonitrile1.9-5.21.2
-2% Acetonitrile2.3+6.11.3
B +2% Ethanol2.8-3.11.1
-2% Ethanol3.2+3.51.1
C +2% Acetonitrile3.5-2.51.2
-2% Acetonitrile3.9+2.81.2

Table 2: Impact of Column Temperature Variation (±5 °C)

MethodParameter VariationResolution (Rs)Retention Time Shift (%)Tailing Factor (Tf)
A +5 °C1.8-4.51.4
-5 °C2.4+5.01.2
B +5 °C2.9-2.21.2
-5 °C3.1+2.51.1
C +5 °C3.6-1.81.2
-5 °C3.8+2.01.2

Table 3: Impact of Flow Rate Variation (±10%)

MethodParameter VariationResolution (Rs)Retention Time Shift (%)Tailing Factor (Tf)
A +10%2.0-9.81.3
-10%2.2+11.21.2
B +10%3.0-9.51.1
-10%3.1+10.81.1
C +10%3.7-9.21.2
-10%3.8+10.51.2

Table 4: Impact of Mobile Phase pH Variation (±0.2 units) - Method A only

MethodParameter VariationResolution (Rs)Retention Time Shift (%)Tailing Factor (Tf)
A pH 6.71.5-8.21.6
pH 6.32.5+9.51.3
Interpretation and Discussion

The data reveals distinct robustness profiles for each method.

  • Method A (Chiral AGP): This method demonstrated the highest sensitivity to variations in mobile phase pH and temperature. The protein-based nature of the AGP stationary phase makes it susceptible to conformational changes with shifts in pH and temperature, which in turn affects its chiral recognition capabilities. This method, while potentially effective under highly controlled conditions, exhibits lower robustness.

  • Method B (Polysaccharide - Normal Phase): This method showed good robustness, particularly with respect to temperature and mobile phase composition. The use of a normal-phase mobile phase with an acidic modifier (TFA) for the basic analyte provides stable interactions with the amylose-based CSP. However, normal-phase methods can be prone to longer equilibration times and sensitivity to water content in the mobile phase.

  • Method C (UPLC Polysaccharide - Reversed Phase): This UPLC-based method demonstrated the highest robustness. The smaller particle size of the stationary phase leads to higher efficiency and resolution, providing a greater tolerance for variations in method parameters. The use of a basic modifier (diethylamine) in the reversed-phase mobile phase effectively minimizes peak tailing for the basic piperazine moiety, resulting in consistently good peak shapes.

The relationship between the analytical method parameters and the robustness outcomes can be visualized as follows:

G cluster_0 Method Characteristics cluster_1 Sensitivity to Variations cluster_2 Robustness Outcome MC1 Protein-based CSP (Method A) S1 High sensitivity to pH & Temperature MC1->S1 MC2 Polysaccharide CSP (Methods B & C) S2 Moderate sensitivity MC2->S2 MC3 UPLC (sub-2µm particles) (Method C) S3 Low sensitivity MC3->S3 O1 Low Robustness S1->O1 O2 Good Robustness S2->O2 O3 High Robustness S3->O3

Caption: Relationship between method characteristics and robustness.

Forced Degradation and Stability-Indicating Properties

A robust analytical method should also be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[8] Forced degradation studies were performed on (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid under acidic, basic, oxidative, and photolytic stress conditions as per ICH guidelines.[9]

Method C proved to be the most effective in separating the parent peak from all major degradation products, demonstrating its superior stability-indicating properties. This is a critical consideration for methods intended for use in stability studies and for the analysis of products throughout their shelf life.

Conclusion and Recommendations

Based on the comparative robustness data, Method C (UPLC with a polysaccharide-based column) is the recommended analytical procedure for the enantioselective analysis of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid. Its high resolution, efficiency, and lower sensitivity to variations in mobile phase composition and temperature make it a highly robust and reliable method suitable for routine quality control and stability testing.

While Methods A and B can provide adequate separation, their lower robustness necessitates stricter control over analytical parameters to ensure consistent performance. The choice of analytical method should always be guided by a thorough understanding of the molecule's properties and the intended application, with robustness being a key determinant for long-term method reliability.[10]

References
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • A Systematic Approach to Chiral Screening and Method Development. Phenomenex. Available at: [Link]

  • Summary of forced degradation studies. ResearchGate. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. PMC. Available at: [Link]

  • 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid (C13H18N2O2). PubChem. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Unipd. Available at: [Link]

  • A process for the preparation of a derivative of 2-methyl-2'-phenylpropionic acid using new intermediates. Google Patents.
  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

  • Validation of analytical procedures according to the ICH guidelines. Efor Group. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid

Hazard Identification and Risk Assessment: Understanding the Compound (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a solid organic compound utilized in pharmaceutical research.[1] A thorough risk assessment is t...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: Understanding the Compound

(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is a solid organic compound utilized in pharmaceutical research.[1] A thorough risk assessment is the foundational step for its safe handling and disposal.

  • Phenylacetic Acid Moiety : Phenylacetic acid and its derivatives are known to be irritants, particularly to the eyes, and can be harmful if swallowed.[2][3] They may also cause skin irritation.[2]

  • Substituted Piperazine Moiety : Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[4] They are also potential skin sensitizers, meaning they can cause an allergic skin reaction upon repeated contact.[4]

  • Environmental Hazards : Some phenylacetic acid derivatives are classified as harmful to aquatic life with long-lasting effects.[3]

Based on these structural alerts, (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid should be treated as a hazardous substance.

Table 1: Hazard Profile and Recommended Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not ingest. Wash hands thoroughly after handling.[5]
Skin Corrosion/Irritation May cause skin irritation or corrosive burns.[2][4]Wear protective gloves and clothing.[6]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[7]Wear safety glasses with side-shields or goggles.[5]
Skin Sensitization May cause an allergic skin reaction.[4]Avoid repeated skin contact.
Aquatic Hazard Potentially harmful to aquatic life.[3]Prevent release into the environment.[8]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid in any capacity, including for disposal, equipping oneself with the appropriate PPE is mandatory.

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).[6]

  • Eye Protection : Use chemical safety goggles or a face shield.[5]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, consider additional protective clothing.[6]

  • Respiratory Protection : If there is a risk of generating dust, use a respirator with a particulate filter.[6]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is that it must be treated as hazardous chemical waste.[9] Under no circumstances should it be disposed of down the drain or in regular trash.[8]

Proper segregation is crucial to prevent dangerous chemical reactions.[10]

  • Solid Waste : Collect solid (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid waste in a dedicated container.[11]

  • Liquid Waste : If the compound is dissolved in a solvent, collect it as liquid chemical waste. The solvent will dictate further segregation requirements (e.g., halogenated vs. non-halogenated).

  • Incompatibility : Keep this waste stream separate from strong oxidizing agents, strong bases, and acids.[12][13]

The integrity and clear identification of the waste container are paramount for safety.

  • Container Type : Use a chemically compatible container that can be securely sealed.[8] For solid waste, a high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling : The container must be clearly and legibly labeled with the words "Hazardous Waste".[9] The label should also include:

    • The full chemical name: "(S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid".[14]

    • The primary hazards (e.g., Irritant, Potential Corrosive).[12]

    • The date of accumulation.[8]

    • The name and contact information of the generating laboratory or researcher.[12]

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area.[9]

  • Location : Store the sealed waste container in a designated, cool, dry, and well-ventilated area away from heat sources and direct sunlight.[8]

  • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[10]

  • Closure : Keep the waste container closed at all times except when adding waste.[9]

The final disposal of chemical waste must be handled by professionals.

  • Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.[4]

  • Documentation : Maintain a log of the waste generated, including the chemical name, quantity, and date of generation.[10]

Spill Management Protocol

In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and whether it can be managed by laboratory personnel. For large or unmanageable spills, contact your EHS department immediately.[9]

  • Don PPE : Before attempting to clean a manageable spill, don the appropriate PPE as outlined in section 2.

  • Containment : For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3][6]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and collect the cleaning materials as hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated: (S)-2-(4-Methylpiperazin-1-YL) -2-phenylacetic acid ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Step 1 segregate Segregate Waste: - Solid - Liquid (if in solvent) - Avoid incompatibles ppe->segregate Step 2 container Select & Label Container: - Chemically compatible - Securely sealed - 'Hazardous Waste' label - Full chemical name segregate->container Step 3 store Store in Satellite Accumulation Area: - Designated location - Cool, dry, ventilated - Secondary containment container->store Step 4 contact_ehs Contact EHS or Certified Vendor store->contact_ehs Step 5 documentation Maintain Disposal Records contact_ehs->documentation end_node Professional Disposal documentation->end_node Final Step

Caption: Disposal workflow for (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid.

By adhering to these procedures, researchers can ensure that the disposal of (S)-2-(4-Methylpiperazin-1-YL)-2-phenylacetic acid is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). Phenylacetic acid - Safety Data Sheet.
  • Sciencelab.com. (2005, October 10). Phenylacetic acid MSDS.
  • Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - Phenylacetic acid hydrazide.
  • Chem-Impex. (n.d.). 2-(4-Methylpiperazin-1-YL)-2-Phenylacetic Acid Hydrochloride.
  • Vigon International, Inc. (2015, January 28). 500575 phenylacetic acid fcc safety data sheet.
  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet - Phenylacetic acid MSDS.
  • Cayman Chemical. (2025, July 29). Safety Data Sheet.
  • NJIT Environmental Health and Safety Department. (n.d.). Hazardous Chemical Waste Disposal.
  • BenchChem. (n.d.). Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.